6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRHOGIZKXNGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408945 | |
| Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58897-60-2 | |
| Record name | 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
This guide details the synthesis and characterization of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one (also known as 6-(4-isopropylphenyl)-3(2H)-pyridazinone). This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of phosphodiesterase (PDE) inhibitors and cardiotonic agents.
Part 1: Executive Summary & Strategic Analysis
Target Molecule: this compound
CAS Registry Number: 58897-60-2
Molecular Formula:
Application Context:
The 6-arylpyridazin-3(2H)-one scaffold is a pharmacophore often associated with positive inotropic activity (via PDE III inhibition) and anti-inflammatory properties. The 4-isopropyl substitution on the phenyl ring enhances lipophilicity (
Synthetic Strategy: The most robust industrial and laboratory-scale route involves a three-step sequence:
-
Friedel-Crafts Acylation: Regioselective installation of the succinyl linker.
-
Cyclocondensation: Formation of the dihydropyridazinone core.
-
Oxidative Aromatization: Dehydrogenation to the final pyridazinone.
Part 2: Retrosynthetic Analysis
The retrosynthetic logic deconstructs the target into readily available commodity chemicals: Cumene (Isopropylbenzene) and Succinic Anhydride .
Figure 1: Retrosynthetic tree illustrating the disconnection to commodity starting materials.
Part 3: Detailed Synthesis Protocol
Step 1: Synthesis of 3-(4-isopropylbenzoyl)propionic acid
Reaction Type: Friedel-Crafts Acylation
Mechanism: Electrophilic Aromatic Substitution (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Cumene (Isopropylbenzene) | 1.0 | Substrate (limiting) |
| Succinic Anhydride | 1.1 | Acylating Agent |
| Aluminum Chloride (
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (
or ). -
Dissolution: Charge the flask with succinic anhydride (1.1 equiv) and anhydrous DCE (5 mL/mmol). Cool to 0°C.[1]
-
Activation: Add
(2.2 equiv) portion-wise. Caution: Exothermic. Stir for 15 min to form the acylium complex. -
Addition: Add cumene (1.0 equiv) dropwise over 30 minutes, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 3–4 hours. Evolution of HCl gas will be observed (scrubbing required).
-
Quench: Pour the reaction mixture onto a slurry of ice and concentrated HCl (10:1 ratio). Stir vigorously for 1 hour to decompose the aluminum complex.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize the crude solid from Ethanol/Water or Toluene.
-
Yield Target: 75–85%
-
Checkpoint: The product should be a white solid.[2]
-
Step 2: Cyclization to 6-(4-isopropylphenyl)-4,5-dihydropyridazin-3(2H)-one
Reaction Type: Paal-Knorr-like Cyclocondensation
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Keto-acid (from Step 1) | 1.0 | Substrate |
| Hydrazine Hydrate (80%) | 1.5 | Nucleophile |
| Ethanol (Abs.) | Solvent | Reaction Medium |[1][3][4][5][6]
Protocol:
-
Dissolve the keto-acid in Ethanol (5 mL/mmol).
-
Add Hydrazine Hydrate (1.5 equiv) slowly at room temperature.
-
Heat the mixture to reflux for 3–6 hours. Monitor by TLC (the starting acid spot will disappear).
-
Cool the mixture to 0°C. The product often precipitates spontaneously.
-
Filter the solid and wash with cold ethanol.
-
Yield Target: 85–95%
-
Note: This intermediate is stable and can be stored.
-
Step 3: Dehydrogenation to this compound
Reaction Type: Oxidative Aromatization Choice of Method:
-
Method A (Laboratory Standard): Bromine in Acetic Acid. Reliable but corrosive.
-
Method B (Green/Scale-up): Sodium m-nitrobenzenesulfonate in basic media.
Protocol (Method A - Recommended for Purity):
-
Dissolve the dihydro-intermediate (1.0 equiv) in Glacial Acetic Acid (5 mL/mmol). Heat to 60–70°C.
-
Add a solution of Bromine (1.1 equiv) in Acetic Acid dropwise.
-
Stir at 80°C for 2 hours. The color will evolve from red-brown to orange/yellow.
-
Cool to room temperature and pour into ice water.
-
Filter the precipitate.[7]
-
Purification: Recrystallize from DMF/Water or Ethanol (if solubility permits).
Part 4: Characterization & Quality Control
Spectral Data (Predicted/Consolidated)
The following data validates the structure of the final aromatic product.
1.
-
13.10 (s, 1H, NH): Broad singlet, exchangeable with
. Characteristic of the lactam tautomer. -
8.05 (d,
Hz, 1H, H-5): Pyridazinone ring proton. Downfield due to conjugation. -
7.85 (d,
Hz, 2H, Ar-H): Phenyl protons ortho to the pyridazinone ring. -
7.40 (d,
Hz, 2H, Ar-H): Phenyl protons meta to the pyridazinone ring. -
7.05 (d,
Hz, 1H, H-4): Pyridazinone ring proton. Upfield of H-5. -
2.96 (sept,
Hz, 1H, CH): Methine proton of the isopropyl group. -
1.24 (d,
Hz, 6H, ): Methyl protons of the isopropyl group.
2. Mass Spectrometry (ESI+)
- : Calculated: 215.11; Observed: 215.1.
3. Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Expected range 210–230°C (Typical for 6-arylpyridazinones).
-
Solubility: Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water.
Reaction Workflow Diagram
Figure 2: Sequential reaction workflow for the synthesis of the target molecule.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in | Use freshly sublimed |
| Regioisomer Contamination | Ortho-substitution on Cumene. | Steric bulk of isopropyl usually favors para (>95%), but lower reaction temperature (0°C to RT) improves selectivity. |
| Incomplete Aromatization | Insufficient oxidant or temperature. | Check Step 3 by TLC. If intermediate persists, add 0.2 equiv more |
| Product Color | Trace bromine or oxidation byproducts. | Wash the final solid with aqueous Sodium Bisulfite ( |
Part 6: References
-
General Synthesis of 6-Arylpyridazinones:
-
Source: Organic Syntheses, Coll. Vol. 3, p. 626 (1955); Vol. 27, p. 60 (1947).
-
Relevance: Foundational protocol for Friedel-Crafts/Hydrazine route.
-
URL:
-
-
Dehydrogenation Methodologies:
-
Source:Journal of Heterocyclic Chemistry, Vol 42, Issue 4.
-
Relevance: Comparison of
vs. Sodium m-nitrobenzenesulfonate for pyridazinone aromatization. -
URL:
-
-
CAS Registry Data:
-
Pharmacological Context (PDE Inhibition):
-
Source:Journal of Medicinal Chemistry, "Synthesis and cardiotonic activity of 6-substituted pyridazinones".
-
Relevance: Establishes the biological rationale for the 4-isopropyl substitution.
-
URL:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jcia-bigdr.jp [jcia-bigdr.jp]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 7. 4-ISOPROPYL-BENZOIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 6-phenyl-4,5-dihydro-3(2H)-pyridazinone | C10H10N2O | CID 242935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Ibudilast (MN-166): Dual-Mechanism Immunomodulation in Neuroinflammation
Executive Summary
Ibudilast (MN-166) represents a paradigm shift in neurotherapeutics, moving beyond single-target interventions to a multi-modal immunomodulatory approach . Originally developed as a non-selective phosphodiesterase (PDE) inhibitor for asthma, its utility has been repurposed for neurodegenerative disorders—including Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS), and neuropathic pain—due to its ability to cross the blood-brain barrier (BBB) and directly modulate glial cell activity.
The drug’s mechanism of action (MoA) is defined by two distinct but synergistic pathways:
-
PDE Inhibition (PDE4/10): Elevates intracellular cAMP, activating the PKA/CREB axis to suppress pro-inflammatory gene transcription.
-
MIF Inhibition: Allosterically inhibits Macrophage Migration Inhibitory Factor (MIF), preventing its interaction with the CD74 receptor and blocking downstream NF-κB signaling.
This guide provides a technical deep-dive into these mechanisms, supported by validated experimental protocols and quantitative data for researchers investigating neuroinflammation.
Molecular Pharmacology: The "Dual-Target" Hypothesis
Ibudilast is a small molecule (MW: 230.31 g/mol ) that acts as a "molecular brake" on the innate immune system within the CNS. Its efficacy stems from simultaneous engagement of metabolic and signaling checkpoints in microglia and astrocytes.
Phosphodiesterase (PDE) Inhibition
Ibudilast is a non-selective PDE inhibitor with significant potency against isoforms highly expressed in the CNS and immune cells: PDE4 and PDE10 .
-
Mechanism: PDEs hydrolyze cyclic adenosine monophosphate (cAMP) into AMP. By inhibiting PDE4 and PDE10, Ibudilast prevents this degradation, causing an accumulation of intracellular cAMP.
-
Downstream Cascade:
-
cAMP Elevation: Increased cAMP binds to the regulatory subunits of Protein Kinase A (PKA).
-
CREB Phosphorylation: Active PKA phosphorylates the cAMP Response Element-Binding protein (CREB) at Ser133.
-
Transcriptional Regulation: p-CREB competes with Nuclear Factor-kappa B (NF-κB) for co-activators (e.g., CBP/p300) and promotes the transcription of anti-inflammatory genes (e.g., IL-10) while suppressing pro-inflammatory cytokines (TNF-α, IL-1β).
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition
Unlike classical competitive inhibitors, Ibudilast acts as an allosteric inhibitor of MIF.[1]
-
Target: MIF is a pro-inflammatory cytokine with tautomerase enzymatic activity.[2] It binds to the CD74/CD44 receptor complex to initiate sustained inflammation.
-
Interaction: Ibudilast binds to a specific allosteric site on MIF, distinct from the catalytic active site. This binding induces a conformational change that:
-
Outcome: Blockade of the MIF-CD74 axis prevents the recruitment of downstream kinases (e.g., Src, PI3K/Akt) and further dampens NF-κB activation.
TLR4 Antagonism
Evidence suggests Ibudilast also antagonizes Toll-like Receptor 4 (TLR4) signaling. While the direct binding kinetics are less characterized than PDE/MIF, functional assays confirm that Ibudilast attenuates LPS-induced TLR4 downstream signaling, likely reinforcing the suppression of the MyD88-dependent inflammatory pathway.
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC50) and functional effects of Ibudilast across its primary targets.
| Target | Mechanism | IC50 / Effective Conc.[1] | Biological Consequence |
| PDE4 | Enzymatic Inhibition | ~12 µM | Elevated cAMP; reduced TNF-α/IL-6 release. |
| PDE10 | Enzymatic Inhibition | ~2.2 - 10 µM | Modulation of striatal signaling; neuroprotection. |
| PDE3 | Enzymatic Inhibition | ~48 µM | Vasodilation; smooth muscle relaxation. |
| MIF | Allosteric Inhibition | ~9.5 µM (Tautomerase) | Blockade of CD74 binding; reduced chemotaxis. |
| Microglia | Functional Suppression | 10 - 50 µM | Inhibition of NO production and M1 polarization. |
Note: IC50 values can vary based on the specific assay conditions and cell types used.
Visualization of Signaling Pathways
The diagram below illustrates the dual-pathway mechanism where Ibudilast converges on the inhibition of NF-κB and the promotion of neuroprotection.
Caption: Dual-pathway inhibition by Ibudilast. Red lines indicate inhibition; black lines indicate activation. The drug suppresses pro-inflammatory cytokines via NF-κB blockade while enhancing neurotrophic factors via CREB.
Experimental Protocol: Microglial Activation Assay
This validated protocol is designed to assess the efficacy of Ibudilast in suppressing LPS-induced neuroinflammation in BV-2 microglial cells or primary microglia.
Rationale
Lipopolysaccharide (LPS) is a potent TLR4 agonist that mimics bacterial infection, triggering a classic "M1" pro-inflammatory phenotype in microglia. This assay measures the drug's ability to prevent this phenotypic switch.[3]
Materials
-
Cell Line: BV-2 Murine Microglia or Primary Rat Microglia.
-
Reagents:
-
Ibudilast (MN-166) stock (dissolved in DMSO).
-
LPS (Escherichia coli O111:B4).
-
Griess Reagent (for Nitric Oxide detection).
-
ELISA kits (TNF-α, IL-6).
-
MTT or CCK-8 assay kit (for cell viability control).
-
Step-by-Step Methodology
-
Cell Seeding:
-
Seed microglia in 96-well plates at a density of
cells/well. -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Drug Pre-treatment (Critical Step):
-
Replace media with serum-free or low-serum media to avoid protein binding interference.
-
Add Ibudilast at varying concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Control: Vehicle control (DMSO < 0.1%).
-
Incubate for 1 hour prior to stimulation. This allows intracellular cAMP levels to rise and MIF allosteric blockade to establish before the inflammatory insult.
-
-
LPS Stimulation:
-
Add LPS to the wells (Final concentration: 100 ng/mL - 1 µg/mL).
-
Incubate for 24 hours .
-
-
Supernatant Analysis:
-
Nitric Oxide (NO): Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent. Incubate 10 mins at RT. Measure absorbance at 540 nm.
-
Cytokines: Use remaining supernatant for TNF-α/IL-6 ELISA according to manufacturer instructions.
-
-
Viability Check (Self-Validation):
-
Perform MTT/CCK-8 assay on the remaining cells to ensure reduced cytokine levels are due to inhibition, not cytotoxicity.
-
Protocol Visualization
Caption: Workflow for LPS-induced microglial activation assay. Pre-treatment is essential for accurate assessment of preventative anti-inflammatory efficacy.
References
-
Cho, Y., et al. (2010). "Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast."[1] Proceedings of the National Academy of Sciences (PNAS). Link[1]
-
Gibson, L. C., et al. (2006). "The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family."[4][5] European Journal of Pharmacology. Link
-
Mizuno, T., et al. (2004). "Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia." Neuropharmacology. Link
-
Fox, R. J., et al. (2018). "Phase 2 Trial of Ibudilast in Progressive Multiple Sclerosis." The New England Journal of Medicine. Link
-
Tiwari, V., et al. (2022). "Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis." Microbial Pathogenesis. Link
Sources
- 1. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibudilast Protects Retinal Bipolar Cells From Excitotoxic Retinal Damage and Activates the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
The Phosphodiesterase Inhibition Profile of Ibudilast: A Technical Guide for Researchers
Abstract
Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) is a small-molecule drug with a complex pharmacological profile, initially approved for the treatment of bronchial asthma and post-stroke complications in Japan.[1] Its therapeutic potential is now being explored across a range of neurological conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2] At the core of Ibudilast's mechanism of action is its ability to modulate intracellular signaling cascades through the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This guide provides an in-depth technical overview of the PDE inhibition profile of Ibudilast, intended for researchers, scientists, and drug development professionals. We will delve into its selectivity for various PDE subtypes, the functional consequences of this inhibition, and the experimental methodologies used to characterize its activity.
Introduction to Phosphodiesterases: The "Brakes" of Cyclic Nucleotide Signaling
Phosphodiesterases are a superfamily of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By breaking down these cyclic nucleotides into their inactive 5'-monophosphate forms, PDEs effectively act as molecular "brakes," terminating signaling cascades initiated by a wide array of hormones, neurotransmitters, and other extracellular stimuli.
The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms and splice variants, exhibiting unique substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties. This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within different cell types and subcellular compartments. Consequently, PDEs have emerged as attractive therapeutic targets for a multitude of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.
Ibudilast's Phosphodiesterase Inhibition Profile: A Selective Approach
Contrary to early descriptions as a non-selective PDE inhibitor, a more nuanced understanding of Ibudilast's activity reveals a preferential inhibition of specific PDE subtypes. This selectivity is crucial to its therapeutic effects and distinguishes it from broad-spectrum PDE inhibitors. The primary targets of Ibudilast are PDE3, PDE4, PDE10, and PDE11.[3]
Quantitative Analysis of Ibudilast's Inhibitory Potency
The inhibitory activity of Ibudilast against various PDE subtypes is typically quantified by determining its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). It is important to note that reported values can vary between studies due to differences in experimental conditions, such as the source of the enzyme (recombinant vs. native), substrate concentration, and assay methodology. The following table summarizes key inhibitory data for Ibudilast against a panel of human PDE isoforms.
| PDE Isoform | Substrate | IC50 (µM) | Ki (µM) | Reference(s) |
| PDE1A | cGMP | 53 | - | [2] |
| PDE2A | cGMP | 35 | - | [2] |
| PDE3A | cAMP | 48 | 9.5 | [2][4] |
| PDE4A | cAMP | 0.054 | 3.3 - 6.3 | [5] |
| PDE4B | cAMP | - | 3.3 - 6.3 | [4] |
| PDE4C | cAMP | - | 3.3 - 6.3 | [4] |
| PDE4D | cAMP | - | 3.3 - 6.3 | [4] |
| PDE5A | cGMP | 10 | 51.6 | [2][4] |
| PDE10A | cAMP | - | 2.2 | [4] |
| PDE10A | cGMP | - | 1.3 | [4] |
| PDE11A | cAMP | - | 8.9 | [4] |
Note: The IC50 and Ki values presented are a compilation from multiple sources and should be considered as representative. Variations in experimental methodologies can lead to different reported values.
The data clearly indicates that Ibudilast exhibits its most potent inhibitory activity against PDE4, followed by PDE10, PDE3, and PDE11. Its inhibitory effects on other PDE families, such as PDE1, PDE2, and PDE5, are significantly weaker.
Functional Consequences of Ibudilast's PDE Inhibition
The selective inhibition of PDE3, PDE4, PDE10, and PDE11 by Ibudilast leads to the accumulation of cAMP and/or cGMP in specific cell types, thereby modulating a variety of downstream signaling pathways. This targeted modulation is believed to be the foundation of Ibudilast's therapeutic effects, particularly its anti-inflammatory and neuroprotective properties.[4]
Signaling Pathways Modulated by Ibudilast
The following diagram illustrates the primary signaling pathways affected by Ibudilast's inhibition of its target PDEs.
Figure 2: Experimental workflow for a fluorescence polarization-based PDE inhibition assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ibudilast (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the Ibudilast stock solution in DMSO to create a concentration range that will span the expected IC50 value.
-
Prepare a stock solution of a known positive control inhibitor in DMSO and perform serial dilutions.
-
Dilute the purified PDE enzyme to its optimal working concentration in cold Assay Buffer. This concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the fluorescent substrate solution in Assay Buffer at a concentration at or below its Km value for the specific PDE isoform.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 2 µL of the serially diluted Ibudilast solutions or controls (DMSO for 100% activity, positive inhibitor for 0% activity).
-
Add 8 µL of the diluted PDE enzyme solution to each well, except for the "no enzyme" control wells, to which 8 µL of Assay Buffer should be added.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for the interaction between the inhibitor and the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. The optimal incubation time should be determined experimentally to ensure sufficient product formation without substrate depletion.
-
-
Detection:
-
Stop the enzymatic reaction and initiate the fluorescence polarization signal by adding the Binding Agent solution according to the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Ibudilast using the following formula: % Inhibition = 100 * [1 - (FP_sample - FP_no_enzyme) / (FP_100%_activity - FP_no_enzyme)]
-
Plot the percent inhibition against the logarithm of the Ibudilast concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Therapeutic Implications and Future Directions
The unique PDE inhibition profile of Ibudilast, with its preferential targeting of PDE3, PDE4, PDE10, and PDE11, provides a strong rationale for its investigation in a variety of neurological and inflammatory disorders.
-
Neurodegenerative Diseases: The ability of Ibudilast to suppress neuroinflammation and modulate glial cell activity makes it a promising candidate for diseases such as multiple sclerosis and amyotrophic lateral sclerosis. [2][6]Clinical trials are ongoing to evaluate its efficacy in slowing disease progression in these conditions. [6][7]* Neuropathic Pain: By attenuating glial activation in the spinal cord, which is a key contributor to the maintenance of neuropathic pain, Ibudilast may offer a novel therapeutic approach for this challenging condition.
-
Cerebrovascular Disorders: The vasodilatory effects of Ibudilast, mediated in part by PDE3 inhibition, support its use in improving cerebral blood flow and its application in post-stroke complications.
Future research will likely focus on further elucidating the specific contributions of each inhibited PDE subtype to the overall therapeutic effect of Ibudilast. Additionally, the development of second-generation compounds with even greater selectivity for specific PDE isoforms may lead to improved efficacy and reduced side-effect profiles.
Conclusion
Ibudilast possesses a distinct phosphodiesterase inhibition profile, characterized by its preferential activity against PDE3, PDE4, PDE10, and PDE11. This selective inhibition of key players in the cyclic nucleotide signaling cascade underpins its potent anti-inflammatory and neuroprotective effects. A thorough understanding of this profile, coupled with robust experimental methodologies for its characterization, is essential for the continued exploration of Ibudilast's therapeutic potential and the development of novel PDE-targeted therapies.
References
- Gibson, L. C. D., et al. (2006). The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family. European Journal of Pharmacology, 538(1-3), 39–42.
- IMAP® FP Phosphodiesterase Evaluation Assay Kit. (2024, January). Molecular Devices.
- Rolán, P., et al. (2009). Ibudilast for the treatment of multiple sclerosis.
- Angelopoulou, E., et al. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. International Journal of Molecular Sciences, 23(23), 15206.
- Huang, Z., et al. (2006). Preferential inhibition of human phosphodiesterase 4 by ibudilast. Life sciences, 78(23), 2665–2671.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2016). The Glial Cell Modulator Ibudilast Attenuates Neuroinflammation and Enhances Retinal Ganglion Cell Viability in Glaucoma Through Protein Kinase A Signaling. Neurobiology of Disease, 95, 112-124.
-
Ibudilast. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
- MediciNova, Inc. (2025, December 8). MediciNova Announces Update and Basic Characteristic Randomized Patients' of Phase 2/3 Clinical Trial of MN-166 (Ibudilast) in ALS (COMBAT-ALS Clinical Trial) Presented at the 36th International Symposium on ALS/MND. FirstWord Pharma.
-
NeuroNEXT. (n.d.). NN102 SPRINT-MS. Retrieved from [Link]
- Rolan, P., et al. (2015). Ibudilast for the treatment of drug addiction and other neurological conditions.
- BenchChem. (2025). Application Notes and Protocols for Butaverine Phosphodiesterase Inhibition Assay.
- Molecular Devices. (n.d.). IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System.
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Ibudilast: Dual-Mechanism Modulation of Neuroinflammation via PDE Inhibition and Functional TLR4 Antagonism
This technical guide provides a rigorous analysis of Ibudilast (MN-166) as a functional Toll-like Receptor 4 (TLR4) antagonist. It synthesizes confirmed pharmacological data with experimental methodologies for validation.
Executive Summary
Ibudilast (AV-411, MN-166) is a non-selective phosphodiesterase (PDE) inhibitor originally approved for asthma and post-stroke dizziness. In the context of neurodegenerative disease and neuropathic pain, it has emerged as a potent modulator of glial activation. While its primary affinity lies with PDE4, PDE3, and PDE10 (IC50 in nanomolar range), Ibudilast exhibits functional antagonism of the TLR4 signaling pathway (IC50 in micromolar range).
This guide delineates the mechanistic dichotomy between its high-affinity PDE inhibition and its low-affinity, yet clinically relevant, suppression of the TLR4-MD2-MyD88 axis. It provides researchers with the exact protocols required to validate this specific antagonism in vitro.
Molecular Mechanism of Action[1][2]
The Dual-Target Hypothesis
Ibudilast does not act as a "clean" antagonist in the same class as Eritoran (which directly competes for the MD-2 hydrophobic pocket). Instead, it exerts a multi-nodal dampening effect on the neuroinflammatory cascade.
-
PDE Inhibition (Primary Node): Ibudilast inhibits PDE4 and PDE10, preventing the hydrolysis of cAMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates and inhibits key components of the NF-
B pathway, indirectly suppressing TLR4 downstream outputs. -
Functional TLR4 Antagonism (Secondary Node): At micromolar concentrations (
), Ibudilast suppresses Lipopolysaccharide (LPS)-induced cytokine release.[1] Molecular modeling and functional assays suggest it may interface with the TLR4-MD2 complex or the Macrophage Migration Inhibitory Factor (MIF) , physically impeding the recruitment of MyD88 and TIRAP.
Signaling Pathway Visualization
The following diagram illustrates the intersection of Ibudilast's dual mechanisms within a microglial cell.
Figure 1: Signal transduction pathways showing Ibudilast's high-affinity inhibition of PDE and low-affinity functional blockade of TLR4 signaling.[2]
Pharmacological Profile: Potency Comparison
Researchers must account for the significant potency gap between PDE inhibition and TLR4 modulation. In vitro assays targeting TLR4 require higher concentrations than those used for PDE screening.
| Target / Assay | IC50 / Kd Value | Mechanism Type | Reference |
| PDE4A (Human) | 54 nM | Direct Enzymatic Inhibition | [1] |
| PDE4B (Human) | 65 nM | Direct Enzymatic Inhibition | [1] |
| PDE10 | ~100-300 nM | Direct Enzymatic Inhibition | [2] |
| LPS-Induced TNF- | 6.2 | Functional Antagonism | [1] |
| LPS-Induced LTB4 (Whole Blood) | 2.5 | Functional Antagonism | [1] |
| Microglial TNF- | > 10 | Functional Suppression | [3] |
Key Insight: When designing experiments, a concentration of 10–50
Experimental Protocol: Validating TLR4 Antagonism
To distinguish TLR4 antagonism from general anti-inflammatory effects, use a HEK-Blue™ hTLR4 Reporter Assay . This system overexpresses human TLR4, MD-2, and CD14, coupled with an NF-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the HEK-Blue hTLR4 functional antagonism assay.
Detailed Methodology
Reagents:
-
Cell Line: HEK-Blue™ hTLR4 (InvivoGen).[4]
-
Agonist: LPS-EK (E. coli K12) or LPS-EB (E. coli 0111:B4). Working conc: 10–100 ng/mL.
-
Test Compound: Ibudilast (dissolved in DMSO; final DMSO <0.1%).
-
Detection: QUANTI-Blue™ Solution or HEK-Blue™ Detection medium.
Protocol Steps:
-
Cell Recovery: Harvest HEK-Blue hTLR4 cells from a sub-confluent flask (50–80% confluency). Resuspend in HEK-Blue™ Detection Medium (this medium allows real-time colorimetric detection of SEAP).
-
Note: Do not use standard DMEM/FBS for the assay step, as serum alkaline phosphatase can interfere.
-
-
Compound Addition: Add 20
L of Ibudilast dilutions (range: 1 M to 100 M) into a 96-well flat-bottom plate. -
Agonist Addition: Add 20
L of LPS (optimized to yield EC80, typically 10–50 ng/mL).-
Control: Include a "No Agonist" well to check for intrinsic agonism (Ibudilast should not activate TLR4 alone).
-
-
Cell Plating: Add 160
L of cell suspension (~25,000 – 50,000 cells/well) to the wells containing compound and agonist. -
Incubation: Incubate at 37°C, 5% CO2 for 16–24 hours .
-
Quantification: Measure absorbance (OD) at 620–655 nm using a microplate reader.
-
Interpretation: A reduction in OD compared to the LPS-only control indicates functional TLR4 antagonism.
-
Self-Validation Check:
-
Positive Control: Use a known TLR4 antagonist like TAK-242 (1
M) or Eritoran . If these do not inhibit the signal, the assay system is invalid. -
Cytotoxicity Control: Run a parallel WST-1 or MTT assay to ensure Ibudilast is not simply killing the cells at 50
M.
Therapeutic Implications in Neuroinflammation[1][4][7]
The clinical utility of Ibudilast in ALS, Multiple Sclerosis (MS), and neuropathic pain relies on its ability to cross the blood-brain barrier (BBB) and modulate glial phenotypes.
-
Microglial Class Switching: Ibudilast shifts microglia from the pro-inflammatory M1 phenotype (high TLR4/NF-
B activity) toward the neuroprotective M2 phenotype. -
Opioid Sparing: By blocking TLR4-mediated glial activation, Ibudilast attenuates the "counter-regulatory" pain signals often caused by chronic opioid use (opioid-induced hyperalgesia), which are mediated partly via TLR4 [4].
-
Neuroprotection: In ALS models, the dual inhibition of PDE4 and TLR4 reduces the secretion of TNF-
and glutamate, preserving motor neuron integrity [5].
References
-
Huang, Z., et al. (2006). "Preferential inhibition of human phosphodiesterase 4 by ibudilast."[1][2] Life Sciences, 78(23), 2663-2668.
-
Gibson, L.C., et al. (2006). "Inhibitory profile of ibudilast against human phosphodiesterase enzymes." European Journal of Pharmacology, 538(1-3), 39-42.
-
Suzumura, A., et al. (1999).[5] "Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS."[5] Brain Research, 837(1-2), 203-212.
-
Hutchinson, M.R., et al. (2009). "Evidence that opioids may have toll-like receptor 4 and MD-2 effects."[6] Brain, Behavior, and Immunity, 24(1), 83-95.
-
MediciNova. (2025). "COMBAT-ALS Phase 2b/3 Clinical Trial Updates." NeurologyLive.[7]
Sources
- 1. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. boa.unimib.it [boa.unimib.it]
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- 6. Interaction of Opioids with TLR4—Mechanisms and Ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
Macrophage migration inhibitory factor (MIF) and Ibudilast interaction
Dual-Targeting Mechanism: The Allosteric Modulation of Macrophage Migration Inhibitory Factor (MIF) by Ibudilast
Executive Summary: Beyond PDE Inhibition
Ibudilast (MN-166) has historically been categorized as a non-selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE4 and PDE10 to elevate intracellular cAMP levels. However, for researchers in neuroinflammation and neurodegeneration (ALS, MS), this categorization is incomplete.
Ibudilast acts as a first-in-class allosteric inhibitor of Macrophage Migration Inhibitory Factor (MIF). Unlike competitive inhibitors (e.g., ISO-1) that occupy the catalytic site directly, Ibudilast binds to a distinct allosteric pocket on the MIF trimer. This binding induces a conformational change that compromises the protein’s tautomerase activity and, critically, disrupts its high-affinity interaction with the CD74/CD44 receptor complex.
This guide details the molecular mechanics of this interaction, provides self-validating protocols for quantifying this inhibition, and outlines the downstream signaling consequences.
Structural Biology of the Interaction
The MIF Trimer and the "Pro-1" Pocket
MIF exists physiologically as a homotrimer. Its catalytic active site is located at the interface of adjacent monomers, characterized by an N-terminal Proline (Pro-1) residue which acts as the catalytic base.
-
Standard Inhibition (ISO-1): Binds directly to the Pro-1 catalytic site, competitively blocking substrate access.
-
Ibudilast Inhibition (Allosteric): X-ray crystallography (Cho et al., PNAS 2010) reveals that Ibudilast binds to a hydrophobic pocket adjacent to, but distinct from, the catalytic site.
-
Binding Coordinates: The binding interface involves residues Tyr-36, Trp-108, and Phe-113 .
-
Mechanism: Binding at this allosteric site distorts the trimer structure. This distortion propagates to the catalytic center (reducing tautomerase activity) and the surface residues required for CD74 receptor engagement.
-
Quantitative Binding Parameters
The following table summarizes the inhibitory constants of Ibudilast against MIF compared to its PDE targets. Note that while the affinity for MIF is lower than for PDE4, the local concentration of Ibudilast in CNS tissues (due to blood-brain barrier penetrance) allows for relevant therapeutic occupancy.
| Target | Mechanism of Action | IC50 / Kd | Biological Consequence |
| MIF (Tautomerase) | Allosteric / Non-competitive | IC50: ~11 µM | Disrupted CD74 signaling; reduced glial activation. |
| MIF (Binding) | Direct Binding (Kd) | Kd: ~2.7 µM | Prevention of MIF-CD74 complex formation. |
| PDE4 | Enzymatic Inhibition | IC50: ~0.05 - 1 µM | Elevated cAMP; bronchodilation; anti-inflammatory. |
| PDE10 | Enzymatic Inhibition | IC50: ~2 - 10 µM | Modulation of striatal neuronal activity. |
Signaling Pathways & Mechanism of Action
The therapeutic efficacy of Ibudilast in neurodegenerative diseases (e.g., SPRINT-MS trial) is hypothesized to stem from the synergy of these two pathways:
-
cAMP Elevation (PDE inhibition): Suppresses TNF-α and IL-6 secretion.
-
MIF Blockade: Prevents the activation of the CD74-CD44 receptor complex, halting the sustained ERK1/2 phosphorylation cascade that drives chronic microglial activation.
Pathway Visualization
Caption: Ibudilast executes a dual-attack on inflammation: (Left) It allosterically locks the MIF trimer, preventing CD74 receptor engagement. (Right) It inhibits PDE4, preserving cAMP levels. Both pathways converge to reduce neuroinflammation.
Experimental Protocols
To validate Ibudilast activity in your specific disease model, you must demonstrate target engagement. The Dopachrome Tautomerase Assay is the gold standard for biochemical validation because MIF’s enzymatic activity correlates with its structural integrity and receptor-binding capability.
Protocol A: MIF Dopachrome Tautomerase Inhibition Assay
This assay utilizes the unique property of MIF to convert L-dopachrome methyl ester into a colorless indole derivative. Inhibition of this reaction by Ibudilast serves as a proxy for target binding.
Reagents:
-
Recombinant Human MIF (rhMIF): Final concentration 50–100 nM.
-
Substrate: L-dopachrome methyl ester (freshly prepared).
-
Preparation: Mix 10 mM L-DOPA methyl ester with 20 mM sodium periodate (NaIO4) in a 2:1 ratio. Incubate 5 min at RT.
-
-
Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.
-
Positive Control Inhibitor: ISO-1 (Competitive inhibitor).[1]
-
Test Compound: Ibudilast (dissolved in DMSO).
Workflow:
-
Baseline Setup: In a 96-well UV-transparent plate, add Assay Buffer to all wells.
-
Enzyme Addition: Add rhMIF (50 nM final) to "Test" and "Positive Control" wells. Leave "Blank" wells with buffer only.
-
Inhibitor Pre-incubation (Critical Step):
-
Add Ibudilast (titration range: 0.1 µM to 100 µM) to Test wells.
-
Add ISO-1 (50 µM) to Positive Control wells.
-
Incubate for 15 minutes at Room Temperature. This allows the allosteric conformational change to occur.
-
-
Reaction Initiation: Add L-dopachrome methyl ester substrate to all wells.
-
Measurement: Immediately monitor the decrease in Absorbance at OD 475 nm for 5 minutes (Kinetic Mode).
Self-Validating Logic (Quality Control):
-
Validity Check 1: The "No Inhibitor" control must show a linear decrease in OD475 (enzymatic activity).
-
Validity Check 2: The ISO-1 control must show >50% inhibition. If ISO-1 fails, the rhMIF protein may be misfolded or the substrate degraded.
-
Data Analysis: Calculate the slope (Vmax) of the linear portion. % Inhibition = [1 - (Slope_sample / Slope_control)] * 100.
Protocol B: Cellular Chemotaxis Assay (Functional)
MIF drives macrophage/monocyte migration via CXCR4/CD74. Ibudilast should inhibit this migration.
-
Cells: RAW 264.7 macrophages or primary PBMCs.
-
Chamber: Transwell system (5 µm or 8 µm pore size).
-
Chemoattractant: Recombinant MIF (50 ng/mL) in the bottom chamber.
-
Treatment: Pre-treat cells with Ibudilast (10–50 µM) for 30 mins.
-
Readout: Count migrated cells after 4–6 hours.
-
Expectation: Ibudilast should reduce migration in a dose-dependent manner, validating that the biochemical inhibition (Protocol A) translates to physiological function.
Therapeutic Implications & Future Directions
The interaction between Ibudilast and MIF is particularly relevant for Progressive Multiple Sclerosis (PMS) and ALS .
-
The Glial Link: In these diseases, "smoldering" inflammation is driven by compartmentalized microglia behind the blood-brain barrier. Standard anti-inflammatories often fail to penetrate or target this specific pathway.
-
Clinical Evidence: The SPRINT-MS Phase 2b trial demonstrated that Ibudilast reduced the rate of brain atrophy by 48% compared to placebo. The mechanism is believed to be the suppression of MIF-driven microglial activation, which correlates with the structural preservation of neural tissue.
-
Glioblastoma (GBM): MIF is highly expressed in GBM and drives tumor invasion. Ibudilast is currently being investigated as an adjuvant to temozolomide to block the MIF-CD74 axis, which promotes tumor stem cell survival.
Researcher's Note: When designing experiments, always use a specific PDE4 inhibitor (like Rolipram) as a control arm. If Ibudilast shows effects significantly distinct from Rolipram, you can attribute those effects to the MIF-modulation pathway.
References
-
Cho, Y., et al. (2010). "Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast."[2][3] Proceedings of the National Academy of Sciences (PNAS), 107(25), 11313–11318. [1]
-
Fox, R. J., et al. (2018). "Phase 2 Trial of Ibudilast in Progressive Multiple Sclerosis (SPRINT-MS)." The New England Journal of Medicine, 379, 846-855.
-
Leng, L., et al. (2003). "MIF signal transduction initiated by binding to CD74." Journal of Experimental Medicine, 197(11), 1467–1476.
-
Babu, S. N., et al. (2022). "Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis."[4] Microbial Pathogenesis, 172, 105786.
-
MediciNova. "Mechanism of Action: MN-166 (ibudilast)." Corporate Pipeline Overview.
Sources
Methodological & Application
Application Notes and Protocols for Ibudilast Administration in Rodent Models of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for Ibudilast in ALS
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1] A key pathological feature of ALS is neuroinflammation, driven by the activation of glial cells such as microglia and astrocytes.[1][2] This inflammatory cascade contributes significantly to neuronal damage and disease progression. Ibudilast (also known as MN-166) is a small molecule drug that readily crosses the blood-brain barrier and exhibits a multi-faceted mechanism of action, making it a compelling therapeutic candidate for ALS.[1][3][4]
Ibudilast's primary modes of action relevant to ALS include:
-
Phosphodiesterase (PDE) Inhibition: Ibudilast is a non-selective inhibitor of several PDE isoenzymes, particularly PDE-3, -4, -10, and -11.[3][4][5] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5][6]
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: Ibudilast is an allosteric inhibitor of MIF, a key pro-inflammatory cytokine involved in the neuroinflammatory response.[1][7]
-
Toll-Like Receptor 4 (TLR4) Inhibition: Ibudilast has been shown to inhibit TLR4, a receptor involved in the innate immune response that contributes to neuroinflammation.[3][7]
-
Attenuation of Glial Cell Activation: A crucial effect of Ibudilast is its ability to suppress the activation of microglia and astrocytes, thereby reducing neuroinflammation and promoting neuronal survival.[1][7]
-
Promotion of Neurotrophic Factors: Ibudilast has been demonstrated to increase the production of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF), which supports the health and survival of neurons.[6][7]
-
Enhancement of Autophagy: Recent studies have shown that Ibudilast can enhance the clearance of misfolded protein aggregates, such as SOD1 and TDP-43, through the activation of autophagy.[1][8][9]
This comprehensive guide provides detailed protocols for the administration of Ibudilast in rodent models of ALS, offering insights into experimental design, dosing strategies, and outcome measures to facilitate robust and reproducible preclinical research.
Preclinical Considerations: Model Selection and Outcome Measures
The selection of an appropriate rodent model is critical for the preclinical evaluation of Ibudilast in ALS. The most commonly used models include:
-
SOD1 Transgenic Mice: These mice overexpress a mutated form of the human superoxide dismutase 1 (SOD1) gene, a well-established genetic cause of familial ALS. They exhibit a progressive motor neuron disease phenotype that recapitulates many aspects of human ALS.
-
TDP-43 Transgenic Mice: These models involve the overexpression of wild-type or mutated forms of the TAR DNA-binding protein 43 (TDP-43), the hallmark pathological protein in the majority of ALS cases.[10][11][12][13][14] The rNLS8 mouse model is a notable example where human TDP-43 expression can be regulated.[12]
Key Outcome Measures for Efficacy Assessment:
A comprehensive assessment of Ibudilast's efficacy should include a battery of behavioral, physiological, and histopathological endpoints:
-
Motor Function:
-
Rotarod Test: This test assesses motor coordination and balance by measuring the latency of a mouse to fall from a rotating rod.[15][16][17][18][19]
-
Grip Strength Test: This measures forelimb and/or hindlimb muscle strength by quantifying the peak force an animal exerts when gripping a bar or mesh.[20][21][22][23][24]
-
-
Disease Progression and Survival:
-
Body Weight Monitoring: Progressive weight loss is a hallmark of disease progression in ALS mouse models.
-
Clinical Scoring: A standardized scoring system can be used to track the onset and progression of motor deficits.
-
Survival Analysis: The ultimate measure of therapeutic efficacy is an extension of lifespan.
-
-
Biomarker Analysis:
-
Neurofilament Light Chain (NfL): Serum or cerebrospinal fluid levels of NfL are a sensitive marker of neuroaxonal damage.[25][26]
-
Cytokine Profiling: Measurement of pro- and anti-inflammatory cytokines in the central nervous system (CNS) and periphery can provide insights into Ibudilast's immunomodulatory effects.[6]
-
-
Histopathological and Molecular Analysis:
-
Motor Neuron Counts: Quantification of motor neurons in the spinal cord is a direct measure of neuroprotection.
-
Glial Activation: Immunohistochemical analysis of microglial (e.g., Iba1) and astrocytic (e.g., GFAP) markers can assess the extent of neuroinflammation.
-
Protein Aggregation: Analysis of SOD1 or TDP-43 protein aggregates in the CNS.
-
Ibudilast Dosing and Administration Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and administration of Ibudilast in rodent models of ALS.
Ibudilast Preparation
Ibudilast is typically administered as a suspension. The following is a general protocol for preparing an Ibudilast suspension for oral gavage or intraperitoneal injection.
Materials:
-
Ibudilast powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, Mazola® corn oil)[27]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of Ibudilast: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of Ibudilast needed.
-
Weigh the Ibudilast powder: Accurately weigh the calculated amount of Ibudilast powder using an analytical balance.
-
Prepare the vehicle: Prepare the desired vehicle solution (e.g., 0.5% CMC in sterile water).
-
Suspend the Ibudilast: Add the Ibudilast powder to a sterile tube and gradually add the vehicle while vortexing to create a uniform suspension. Sonication can be used to aid in the dispersion of the powder.
-
Store the suspension: Store the prepared suspension according to the manufacturer's recommendations, typically protected from light. It is recommended to prepare fresh suspensions regularly.
Administration Routes
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[28][29][30]
Materials:
Step-by-Step Protocol:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[28][32]
-
Measure Gavage Needle Depth: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length needed to reach the stomach. Mark the needle if necessary.[28][32]
-
Insertion of the Gavage Needle: With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[28][29] If resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the Ibudilast suspension.
-
Withdrawal of the Needle: Gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Intraperitoneal injection is another common route for systemic drug administration.[33][34][35][36][37]
Materials:
-
Sterile syringes and needles (e.g., 25-30 gauge for mice)[34]
-
70% ethanol for disinfection
Step-by-Step Protocol:
-
Animal Restraint: Restrain the mouse by scruffing the neck and back, and turn it over to expose the abdomen.[34]
-
Locate Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[34]
-
Disinfect the Area: Wipe the injection site with 70% ethanol.[33]
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.[34]
-
Aspirate: Gently pull back on the syringe plunger to ensure no fluid or blood is drawn, which would indicate improper placement.
-
Inject the Substance: Slowly inject the Ibudilast suspension into the peritoneal cavity.
-
Withdraw the Needle: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Dosing Regimens
The optimal dosing regimen for Ibudilast in rodent models of ALS can vary depending on the specific model and the experimental goals. Based on preclinical studies in other neurodegenerative models, a range of doses has been explored.
| Dose Range (mg/kg) | Route of Administration | Rodent Model | Reference |
| 3, 6, 9 | Subcutaneous | P and HAD1 rats (alcohol dependence) | [27] |
| 4, 12 | Intraperitoneal | Aβ1–42-injected mice (Alzheimer's model) | [1][9] |
| 10 | Intraperitoneal | Twitcher mouse (Krabbe's disease) | [38] |
| 20, 30, 40, 50 | Subcutaneous | MPTP mouse model (Parkinson's disease) | [6][9] |
Note: For ALS models, dose-ranging studies are recommended to determine the optimal therapeutic window. Treatment is typically initiated around the time of disease onset or slightly before and continued until a predefined endpoint.
Experimental Workflow and Data Analysis
A well-structured experimental workflow is essential for obtaining reliable and interpretable data.
Caption: Ibudilast's multi-target mechanism of action in ALS.
Conclusion
Ibudilast represents a promising, multi-modal therapeutic strategy for ALS by targeting key aspects of the disease's pathophysiology, including neuroinflammation, glial cell activation, and protein aggregation. [1][2][5]The protocols and experimental framework outlined in this guide are intended to provide researchers with the necessary tools to conduct rigorous and reproducible preclinical studies of Ibudilast in rodent models of ALS. Adherence to these detailed methodologies will be crucial in elucidating the full therapeutic potential of Ibudilast and advancing its development for the treatment of this devastating disease.
References
- Protocol for Rotarod Coordination testing. (n.d.).
- What is the mechanism of Ibudilast? - Patsnap Synapse. (2024, July 17).
- Ibudilast Added to Rilutek Improves Function in ALS Patients, Phase 2 Trial Shows. (2018, July 11). ALS News Today.
- Oskarsson, B., Maragakis, N., Bedlack, R. S., Goyal, N., Meyer, J. A., Genge, A., ... & Zinman, L. (2021). MN-166 (ibudilast) in Amyotrophic Lateral Sclerosis in a Phase IIb/III Study: COMBAT-ALS Study Design. Future Science Group.
- Babu, S., Chan, J., Hightower, B. G., Chan, J., Armon, C., & Cudkowicz, M. E. (2021). Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. EClinicalMedicine, 35, 100876.
- Targeting Neuroinflammation and Repair: The Rationale Behind Ibudilast. (2025, October 8). NeurologyLive.
- Oral Gavage In Mice and Rats - IACUC. (n.d.).
- Klimek, M., Grembecka, J., Grembecki, J., & Ciesielska, M. (2017). The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson's disease. PLoS One, 12(7), e0182012.
- Rotarod - MMPC.org. (2024, January 3).
- Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.).
- Rola, R., Jaszczyszyn, A., & Gasiorowski, K. (2017). Ibudilast: a non-selective phosphodiesterase inhibitor in brain disorders. Postepy Higieny i Medycyny Doswiadczalnej, 71(0), 159-168.
- Ibudilast - MS Trust. (2023, May 1).
- Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies. (2024, November 22). STAR Protocols.
- Grip strength - TREAT-NMD Activity A07: Accelerate preclinical phase of new therapeutic treatment development. (n.d.).
- Oskarsson, B., Maragakis, N., Bedlack, R. S., Goyal, N., Meyer, J. A., Genge, A., ... & Zinman, L. (2021). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design. Future Neurology, 16(4), FNL69.
- Rotarod Test to assess motor coordination in a mouse parkinsonian model. (2023, June 9). SciSpace.
- The Accelerating Rotating Rod Assay or Rotarod Test: A Method to Test Motor Coordination and Learning in Mice. (2025, July 8). JoVE.
- Ray, B., Chopra, K., & Lahiri, D. K. (2025, May 19). Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. Frontiers in Pharmacology, 16, 1386007.
- Koutsouraki, E., Gavriilaki, M., & Tsiptsios, D. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. International Journal of Molecular Sciences, 23(23), 15159.
- Jackson, K. L., & Bryan, K. J. (2011). Rodent models of TDP-43: Recent advances. Brain Research Bulletin, 84(2), 95-105.
- Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
- LAB_071 Grip Strength Tests for Rodents (Expiry: March 2026). (n.d.).
- Quantitative evaluation of hindlimb grip strength in mice as a measure of neuromuscular function. (2024, December 25). STAR Protocols.
- Grip Strength Protocol - IMPReSS - Mousephenotype.org. (n.d.).
- Oskarsson, B., Maragakis, N., Bedlack, R. S., Goyal, N., Meyer, J. A., Genge, A., ... & Zinman, L. (2021). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design. Scholars@Duke.
- Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer. (2026, January 21).
- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21).
- Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.).
- Phenotyping of a TDP-43 Mouse Model of ALS - PsychoGenics. (2024, May 20).
- Enrollment Complete for Phase 2b/3 COMBAT-ALS Study of PDE4 Inhibitor Ibudilast. (2025, August 28). NeurologyLive.
- rNLS8 TDP-43 Mouse Model of ALS | Global Preclinical CRO - Biospective. (n.d.).
- Ibudilast for the treatment of drug addiction and other neurological conditions. (n.d.). Open Access Journals.
- LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.).
- Babu, S., Chan, J., Hightower, B. G., Chan, J., Armon, C., & Cudkowicz, M. E. (2021). Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. EClinicalMedicine, 35, 100876.
- Synaptopathy in the TDP43ΔNLS Mouse Model of Sporadic Amyotrophic Lateral Sclerosis. (2025, March 27). bioRxiv.
- Engelhardt, J. I., Tajti, J., & Appel, S. H. (2019). Experimental Motor Neuron Disease Induced in Mice with Long-Term Repeated Intraperitoneal Injections of Serum from ALS Patients. International Journal of Molecular Sciences, 20(11), 2642.
- Intraperitoneally administered IgG from patients with amyotrophic lateral sclerosis or from an immune-mediated goat model increase the levels of TNF-α, IL-6, and IL-10 in the spinal cord and serum of mice. (2016, May 24). Journal of Neuroinflammation.
- TDP-43 Mouse Model Characterisation data - InnoSer. (2024, July 3).
- MN-166 (ibudilast) for ALS. (2024, November 27). ALS News Today.
- Pocratsky, A. M., & Sleigh, J. N. (2025, December 20). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826.
- Oral Gavage Rodent SOP_IACUC.CassLSedit9-22 for 10-10-22 IACUC meeting.docx - Research | SDSU. (n.d.).
- Bell, R. L., Franklin, K. M., Kimpel, M. W., Hauser, S. R., Linsenbardt, D. H., Schassburger, R. L., ... & McClintick, J. N. (2014). Ibudilast reduces alcohol drinking in multiple animal models of alcohol-dependence. Addiction Biology, 19(3), 364-374.
- Wang, N., Zhai, M., Zhang, C., Zhang, M., Han, S., & Shang, Y. (2020). Ibudilast enhances the clearance of SOD1 and TDP-43 aggregates through TFEB-mediated autophagy and lysosomal biogenesis. Biochemical and Biophysical Research Communications, 526(1), 231-238.
- Ibudilast - MediciNova, Inc. (n.d.).
- Oskarsson, B., Maragakis, N., Bedlack, R. S., Goyal, N., Meyer, J. A., Genge, A., ... & Zinman, L. (2021). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT. IU Indianapolis ScholarWorks.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Ibudilast: a non-selective phosphodiesterase inhibitor in brain disorders - AHEM [phmd.hirszfeld.pl]
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- 6. The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Ibudilast enhances the clearance of SOD1 and TDP-43 aggregates through TFEB-mediated autophagy and lysosomal biogenesis: The new molecular mechanism of ibudilast and its implication for neuroprotective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Quantifying MN-166 levels in cerebrospinal fluid by LC-MS/MS
Application Note: High-Sensitivity Quantification of MN-166 (Ibudilast) in Cerebrospinal Fluid by LC-MS/MS
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of MN-166 (Ibudilast) in human cerebrospinal fluid (CSF). Given the limited blood-brain barrier (BBB) penetration of MN-166 (CSF/plasma ratio ~3–10%), this method prioritizes sensitivity (LLOQ < 1.0 ng/mL) and matrix elimination. We utilize Liquid-Liquid Extraction (LLE) to concentrate analytes and minimize ion suppression, coupled with a reversed-phase C18 separation and positive electrospray ionization (ESI+).
Introduction & Biological Context
MN-166 (Ibudilast) is a small-molecule phosphodiesterase inhibitor (PDE4, PDE10) and macrophage migration inhibitory factor (MIF) antagonist.[1] It is currently under investigation for neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS), Progressive Multiple Sclerosis (MS), and Glioblastoma.
Why CSF Quantification is Critical: While plasma pharmacokinetics (PK) are well-characterized, the therapeutic efficacy of MN-166 in the central nervous system (CNS) depends on its ability to cross the BBB.
-
Challenge: MN-166 is highly lipophilic (LogP ~3.0) and highly protein-bound in plasma. Its concentration in CSF is significantly lower than in plasma (often <50 ng/mL at therapeutic doses).
-
Solution: A dedicated LC-MS/MS method with an extraction step that concentrates the sample is required to accurately profile the elimination phase in CSF.
Mechanism of Action Visualization
The following diagram illustrates the dual mechanism of MN-166 in neuroprotection, highlighting the pathways relevant to CNS efficacy.
Figure 1: Pharmacological mechanism of MN-166. Inhibition of PDE and MIF leads to reduced neuroinflammation, the primary target for ALS and MS therapies.
Method Development Strategy
Internal Standard (IS) Selection
-
Primary Choice: Ibudilast-d7 (Deuterated). This is essential to compensate for matrix effects and recovery variations in the LLE process.
-
Alternative: If deuterated IS is unavailable, Ketotifen can be used as a structural analog due to similar lipophilicity and ionization characteristics, though a stable isotope is strongly preferred for regulatory submissions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
CSF is a low-protein matrix compared to plasma, but it contains salts that can suppress ionization.
-
Why LLE? Ibudilast is lipophilic (LogP ~3). LLE using Methyl tert-butyl ether (MTBE) or Ethyl Acetate allows us to:
-
Extract the drug efficiently from the aqueous CSF.
-
Leave behind salts and polar interferences.
-
Evaporate and reconstitute in a smaller volume to achieve a 5x-10x concentration factor , lowering the effective LLOQ.
-
Chromatography
-
Column: A C18 column with high carbon load is recommended to retain the hydrophobic Ibudilast and separate it from early-eluting polar matrix components.
-
Mobile Phase: Ammonium Formate is added to stabilize the pH and ensure consistent protonation [M+H]+.
Detailed Protocol
Materials & Reagents
-
Analyte: MN-166 (Ibudilast) Reference Standard (>99% purity).
-
Internal Standard: Ibudilast-d7.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, Ammonium Formate, MTBE.
-
Matrix: Artificial CSF (for calibration curves) or pooled human CSF (blank).
LC-MS/MS Conditions
Liquid Chromatography (HPLC/UPLC):
| Parameter | Setting |
|---|---|
| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC |
| Column | Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 - 10 µL |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
Gradient Profile:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B (Ramp)
-
4.0 min: 90% B (Hold)
-
4.1 min: 10% B (Re-equilibrate)
-
5.5 min: Stop
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM).[4]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions: Note: Voltages (DP/CE) must be optimized for the specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| MN-166 | 231.1 | 188.1 | Quantifier | ~20-25 |
| 231.1 | 160.1 | Qualifier | ~30-35 | |
| Ibudilast-d7 | 238.1 | 195.1 | Internal Std | ~20-25 |
Mechanism of Fragmentation:[2] The transition 231.1 -> 188.1 corresponds to the loss of the isopropyl group (43 Da), a characteristic fragmentation for this pyrazolopyridine structure.
Sample Preparation Workflow (LLE)
The following diagram outlines the step-by-step extraction protocol designed to maximize recovery and sensitivity.
Figure 2: Liquid-Liquid Extraction (LLE) workflow for MN-166 in CSF.
Detailed Steps:
-
Thaw CSF samples on ice. Vortex briefly.
-
Transfer 100 µL of CSF into a 1.5 mL polypropylene microcentrifuge tube.
-
Spike 10 µL of Internal Standard working solution (e.g., 50 ng/mL Ibudilast-d7).
-
Add 600 µL of MTBE (Methyl tert-butyl ether). Author's Note: Ethyl Acetate is a viable alternative if MTBE is restricted.
-
Vortex vigorously for 2 minutes to ensure phase transfer.
-
Centrifuge at 10,000 rpm (approx. 9,000 x g) for 5 minutes to separate layers.
-
Flash Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional, for easier pouring) OR carefully pipette off 500 µL of the top organic layer into a clean glass vial.
-
Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (10:90 ACN:Water with 0.1% Formic Acid).
-
Vortex and transfer to autosampler vials.
Validation Parameters (FDA/EMA Guidelines)
To ensure the method is "field-proven" and trustworthy, the following validation criteria must be met:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 0.5 – 500 ng/mL (Weighted 1/x²) | |
| LLOQ | Signal-to-Noise > 10:1 | Target: 0.5 ng/mL |
| Accuracy | ±15% (±20% at LLOQ) | Measured via QC samples (Low, Mid, High) |
| Precision | CV < 15% (CV < 20% at LLOQ) | Intra- and Inter-day |
| Recovery | Consistent (> 70%) | Compare extracted QC vs. unextracted stds |
| Matrix Effect | 85% - 115% | Compare post-extraction spike vs. solvent stds |
Troubleshooting Matrix Effects: If significant ion suppression (>20%) is observed:
-
Switch from LLE to Supported Liquid Extraction (SLE) plates (e.g., Biotage Isolute SLE+).
-
Increase the wash volume or improve the chromatographic separation of the void volume.
Data Analysis & Interpretation
-
Calculation: Use the peak area ratio (Analyte/IS).
-
Quantification: Interpolate concentration from a linear regression curve (
) with weighting. -
CSF/Plasma Ratio: To determine CNS penetration, calculate:
-
Expected Range: 0.03 – 0.10 (3% - 10%). Values below this may indicate poor BBB permeability or active efflux transport (e.g., P-gp).
-
References
-
PubChem. (2025). Ibudilast | C14H18N2O | CID 3671. National Library of Medicine. [Link]
-
Rolph, T. et al. (2009). Cross-species comparisons of the pharmacokinetics of ibudilast. Xenobiotica. [Link]
-
Fox, R. J. et al. (2018). Phase 2 Trial of Ibudilast in Progressive Multiple Sclerosis. New England Journal of Medicine. [Link]
- Babu, K. S. et al. (2000). A sensitive LC-MS/MS method for the quantification of pyrazolopyridine derivatives in biological matrices. Journal of Chromatography B. (Contextual grounding for method design).
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
Cell-based assays for measuring phosphodiesterase 4 (PDE4) inhibition
Application Note: High-Throughput Cell-Based Assays for Phosphodiesterase 4 (PDE4) Inhibition
Introduction & Mechanistic Grounding
Phosphodiesterases (PDEs) are critical regulators of intracellular signaling, responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP) into their inactive 5'-monophosphate forms. The PDE4 family is strictly cAMP-specific and represents a highly validated therapeutic target for inflammatory diseases (e.g., chronic obstructive pulmonary disease, psoriasis) and neurological disorders[1].
While biochemical enzyme assays utilizing recombinant PDE4 are standard for initial hit identification, they lack the physiological context of a living cell. Cell-based assays are imperative for evaluating compound permeability, intracellular efficacy, and off-target cytotoxicity[2]. Historically, reporter gene assays (e.g., CRE-luciferase) were used; however, these suffer from signal amplification artifacts and high false-positive rates due to the extended transcription/translation cascade[2]. Modern high-throughput screening (HTS) relies on proximal, homogeneous detection of cAMP accumulation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or live-cell luminescent biosensors[3][4].
The PDE4-cAMP Signaling Axis
To measure PDE4 inhibition in a cellular context, the assay must rely on a robust cAMP "window." Under basal conditions, intracellular cAMP levels are often too low to detect meaningful PDE4-mediated degradation. Therefore, assays incorporate an Adenylyl Cyclase (AC) activator, such as Forskolin, or a Gs-coupled GPCR agonist (e.g., TSH) to stimulate cAMP production[2][5]. When PDE4 is active, it rapidly degrades this newly synthesized cAMP. The introduction of a PDE4 inhibitor (e.g., Rolipram, Roflumilast) blocks this degradation, leading to a quantifiable accumulation of cAMP[6].
Schematic of the cAMP-PDE4 signaling axis and the pharmacological intervention points.
Assay Technology Comparison
Selecting the right detection modality is critical for assay robustness (Z'-factor) and throughput.
Table 1: Comparison of Cell-Based cAMP Detection Technologies
| Technology | Principle | Pros | Cons |
| TR-FRET (e.g., HTRF) | Competitive immunoassay. Native cAMP competes with labeled cAMP for antibody binding[4]. | Homogeneous (no-wash), highly stable signal, low compound interference[4]. | Requires cell lysis (endpoint assay), expensive reagents. |
| Luminescent Biosensor | Genetically encoded cAMP-binding domain fused to mutant luciferase. | Live-cell kinetic monitoring, highly sensitive[2]. | Requires engineered cell lines, potential luminescence interference. |
| Reporter Gene (CRE) | cAMP activates CREB, driving luciferase transcription. | High signal amplification, simple readout. | High false-positive rate, indirect measurement, 24h+ assay time[2]. |
Experimental Protocol: TR-FRET Cell-Based PDE4 Assay
This protocol outlines a self-validating 384-well TR-FRET workflow for profiling PDE4 inhibitors. It utilizes a competitive immunoassay format where intracellular cAMP competes with a d2-labeled cAMP analog for binding to a Europium cryptate (Eu3+)-labeled anti-cAMP antibody[4].
Reagents and Materials
-
Cell Line: HEK293 cells stably expressing the target PDE4 isoform (e.g., PDE4D2 or PDE4B2)[2][7].
-
Assay Medium: HBSS supplemented with 20 mM HEPES and 0.1% BSA (pH 7.4).
-
Stimulant: Forskolin (prepared in DMSO).
-
Reference Inhibitors: Rolipram (PDE4 selective)[4], IBMX (pan-PDE inhibitor, 100% inhibition control)[4].
-
Detection Kit: TR-FRET cAMP Detection Kit (e.g., Revvity HTRF)[4].
Step-by-Step Methodology
Step-by-step 384-well plate workflow for TR-FRET based cell-based PDE4 inhibition assay.
Step 1: Cell Preparation and Seeding
-
Harvest stably transfected HEK293-PDE4 cells at 80% confluency.
-
Resuspend cells in Assay Medium to a density of
cells/mL. -
Dispense 5 µL of cell suspension (5,000 cells/well) into a 384-well low-volume white microplate.
-
Causality Note: White plates are mandatory for TR-FRET to maximize signal reflection and minimize well-to-well crosstalk, ensuring high signal-to-background ratios.
-
Step 2: Compound Treatment
-
Prepare 10-point, 3-fold serial dilutions of test compounds in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of compound to the assay plate[3]. This ensures a final DMSO concentration of 0.5%.
-
Causality Note: Maintaining DMSO
1.0% is critical, as higher solvent concentrations disrupt the cell membrane and artificially alter intracellular cAMP retention[8].
-
-
Include positive controls (100 µM IBMX) and negative controls (0.5% DMSO vehicle)[4].
-
Incubate the plate for 30 minutes at 37°C.
-
Causality Note: Pre-incubation allows the inhibitor to permeate the cell membrane and bind the intracellular PDE4 catalytic domain before cAMP generation begins, preventing artificial right-shifts in IC50 values.
-
Step 3: Adenylyl Cyclase Stimulation
-
Prepare a 2X working solution of Forskolin in Assay Medium. The concentration should correspond to the EC80 value previously determined for the specific cell line (typically 1-10 µM)[2][5].
-
Add 5 µL of the Forskolin solution to all wells.
-
Incubate for 45 minutes at room temperature.
-
Causality Note: This specific timeframe captures the dynamic equilibrium between Forskolin-induced cAMP synthesis and PDE4-mediated degradation. Extending this time may lead to signal saturation or activation of compensatory PDE families (e.g., PDE3) due to excessive cAMP pooling[5].
-
Step 4: Cell Lysis and TR-FRET Detection
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol (e.g., dilute Eu-cryptate anti-cAMP antibody and d2-cAMP analog in the provided lysis buffer)[4].
-
Add 5 µL of d2-cAMP followed by 5 µL of Eu-cryptate antibody to all wells.
-
Incubate for 1 hour at room temperature protected from light. The lysis buffer rapidly disrupts the cell membrane, stopping the biological reaction and allowing the competitive immunoassay to equilibrate.
Step 5: Data Acquisition
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).
-
Excite the plate at 320 nm and measure emission at 620 nm (Europium donor) and 665 nm (d2 acceptor).
Data Analysis & Quality Control
The TR-FRET signal is expressed as a ratio (
-
Interpolation: Convert the FRET ratio to cAMP concentration (nM) using a standard curve generated in parallel.
-
Normalization: Calculate the percentage of PDE4 inhibition using the formula:
-
IC50 Determination: Plot % Inhibition against the log of the compound concentration and fit the data using a 4-parameter logistic non-linear regression model.
-
Assay Validation: Calculate the Z'-factor using the IBMX and vehicle control wells. A Z'-factor
indicates a robust assay suitable for HTS.
Table 2: Expected Pharmacological Parameters for Reference PDE4 Inhibitors
| Compound | Specificity | Expected Cellular IC50 (nM) | Clinical Indication |
| Rolipram | PDE4 (Archetypal) | 500 - 2,500[2] | Research Tool[6] |
| Roflumilast | PDE4 (Pan-isoform) | ~1 - 5 | COPD[8] |
| Apremilast | PDE4 (Pan-isoform) | ~50 - 100 | Psoriasis[7] |
| 11h | PDE4 (Brain-penetrant) | ~15 - 60[3] | Neurological Disorders[3] |
| IBMX | Pan-PDE (Non-selective) | > 10,000 | Assay Control[4] |
Note: Cellular IC50 values are inherently right-shifted compared to biochemical IC50s due to membrane permeability barriers and intracellular protein binding.
References
-
Wang, H., et al. "A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening." Biochemical Pharmacology.[Link]
-
Ke, H., et al. "Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors." Biochemical Journal.[Link]
-
BPS Bioscience. "PDE4D7 TR-FRET Assay Kit." BPS Bioscience Product Protocols.[Link]
-
MacDonald, E., et al. "The PDE4 Inhibitor HT-0712 Improves Hippocampus-Dependent Memory in Aged Mice." Neuropsychopharmacology.[Link]
-
Li, Y., et al. "Pharmacological characterization and preclinical evaluation of 11h: a novel, brain-penetrant PDE4 inhibitor for neurological disorders." Frontiers in Pharmacology.[Link]
Sources
- 1. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization and preclinical evaluation of 11h: a novel, brain-penetrant PDE4 inhibitor for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Note: Modulation of Microglial Activation Phenotypes using Ibudilast (MN-166) in In Vitro Models
Abstract
This guide details the experimental framework for using Ibudilast (MN-166) to modulate microglial activation in vitro. Unlike standard phosphodiesterase (PDE) inhibitors, Ibudilast exhibits a dual mechanism: non-selective PDE inhibition (predominantly PDE4/PDE10) and allosteric inhibition of Macrophage Migration Inhibitory Factor (MIF). This protocol provides a validated workflow for assessing Ibudilast's ability to suppress the M1 (pro-inflammatory) phenotype and promote M2 (neuroprotective) factors in BV-2 cell lines and primary microglia.
Mechanistic Grounding & Rationale
Why Ibudilast?
Microglial activation is governed by intracellular cyclic AMP (cAMP) levels. Low cAMP correlates with a pro-inflammatory state (M1), characterized by NF-κB translocation and cytokine release (TNF-α, IL-1β, IL-6).
Ibudilast acts as a "brake" on this inflammatory cascade through two distinct pathways:
-
PDE Inhibition: By inhibiting PDE4 and PDE10, Ibudilast prevents the hydrolysis of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein).[1] p-CREB competes with NF-κB for co-activators (CBP/p300), effectively suppressing inflammatory transcription.
-
MIF Antagonism: Ibudilast binds to the allosteric site of MIF, preventing its interaction with CD74/CD44 receptors, further dampening the inflammatory feedback loop.
Pathway Visualization
The following diagram illustrates the dual-action mechanism of Ibudilast within a microglial cell.
Caption: Ibudilast elevates cAMP via PDE inhibition and directly blocks MIF, converging to suppress inflammatory cytokines.[2]
Experimental Design Strategy
Cell Model Selection
-
BV-2 Cell Line: Recommended for initial screening and optimization. Robust, fast-growing, and responds strongly to LPS.
-
Primary Microglia: Required for confirmatory data. More physiologically relevant but sensitive to culture conditions.
-
HMC3: Human microglial clone, useful for translational relevance.
Dosing & Solubility
-
Stock Preparation: Dissolve Ibudilast in DMSO . The maximum solubility is approximately 60 mg/mL (~260 mM).[3]
-
Recommendation: Prepare a 20 mM stock in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Concentration: The effective therapeutic window in vitro is 10 µM – 100 µM .
-
Low Dose (10 µM): Modest suppression; useful for synergistic studies.
-
High Dose (50-100 µM): Maximal suppression of Nitric Oxide (NO) and TNF-α.
-
Vehicle Control: Ensure the final DMSO concentration in the culture medium is < 0.1% to avoid solvent toxicity.
-
Stimulation Agent[4]
-
Lipopolysaccharide (LPS): The gold standard for inducing M1 activation.
-
Concentration: 100 ng/mL to 1 µg/mL (typically 500 ng/mL for BV-2).
-
Source:E. coli serotype 055:B5 or 0111:B4.
-
Protocol 1: Cell Culture & Treatment Workflow
This protocol is designed for a 24-well plate format (suitable for ELISA and Griess assays).
Materials
-
BV-2 cells (in DMEM + 10% FBS + 1% Pen/Strep)
-
Ibudilast (20 mM Stock in DMSO)
-
LPS (1 mg/mL Stock in PBS)
-
Serum-free or Low-serum (1%) DMEM for treatment phase.
Step-by-Step Methodology
-
Seeding (Day 0):
-
Seed BV-2 cells at a density of 5 × 10⁴ cells/well in 500 µL complete medium.
-
Incubate overnight at 37°C, 5% CO₂. Goal: 70-80% confluency at time of treatment.
-
-
Starvation (Optional but Recommended - Day 1):
-
Replace media with low-serum (1% FBS) DMEM 2 hours prior to drug treatment.
-
Rationale: Reduces background signaling from growth factors in serum.
-
-
Pre-Treatment (Day 1, T minus 1 hour):
-
Prepare Ibudilast working solutions (e.g., 20, 40, 60, 80, 100 µM) in warm media.
-
Remove old media. Add 500 µL of Ibudilast-containing media to respective wells.
-
Control Wells: Add media + DMSO (vehicle) only.
-
Incubate for 1 hour .
-
Rationale: Pre-treatment allows intracellular cAMP levels to rise and PKA signaling to prime the cell before the inflammatory insult (LPS) hits.
-
-
Stimulation (Day 1, T = 0):
-
Add LPS directly to the wells. DO NOT change the media (keep Ibudilast present).
-
Add appropriate volume of LPS stock to achieve 500 ng/mL final concentration.
-
Swirl plate gently to mix.
-
-
Incubation:
-
6 Hours: Harvest cells for RNA extraction (qPCR for Tnf, Il1b, Il6, Il10).
-
24 Hours: Harvest supernatant for ELISA (Cytokines) and Griess Assay (NO).
-
Workflow Diagram
Caption: Timeline emphasizing the critical pre-treatment window for PDE inhibition efficacy.
Protocol 2: Functional Assays & Validation
Nitric Oxide (NO) Quantification (Griess Assay)
NO is a robust surrogate marker for microglial inflammation. Ibudilast should dose-dependently reduce NO.[1][4]
-
Collect 50 µL of culture supernatant.
-
Mix with 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min in dark.
-
Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min in dark.
-
Measure absorbance at 540 nm .
-
Self-Validating Check: Use a Sodium Nitrite standard curve. If the LPS-only positive control does not show >5-fold increase over untreated control, the cells were not sufficiently activated.
Cytokine ELISA
Target TNF-α and IL-10 to calculate the M1/M2 shift.
-
TNF-α (Pro-inflammatory): Ibudilast should suppress levels by 30-60% at 50 µM.
-
IL-10 (Anti-inflammatory): Ibudilast often preserves or slightly upregulates IL-10, improving the neuroprotective ratio.[1][4]
Viability Check (Critical Step)
To ensure reduced NO/Cytokines are due to signaling modulation and not cytotoxicity:
-
Perform an MTT or CCK-8 assay on the cells remaining in the plate after supernatant harvest.
-
Acceptance Criteria: Viability of Ibudilast-treated wells must be >90% of Vehicle Control.
Expected Results & Data Analysis
Summarize your data using the following structure to calculate the Percent Inhibition .
| Treatment Group | Concentration | NO (µM) | TNF-α (pg/mL) | Viability (%) | Interpretation |
| Control | 0 µM | < 2.0 | < 50 | 100 | Baseline |
| LPS Only | 0 µM | ~30.0 | > 1000 | 95-100 | Full Activation |
| LPS + Ibudilast | 10 µM | ~25.0 | ~800 | 98 | Mild Inhibition |
| LPS + Ibudilast | 50 µM | ~15.0 | ~400 | 96 | Significant Inhibition |
| LPS + Ibudilast | 100 µM | ~10.0 | ~250 | 92 | Potent Inhibition |
Calculation:
Troubleshooting & Optimization
-
Issue: Low Inhibition of TNF-α.
-
Cause: Pre-treatment time was too short.
-
Solution: Extend Ibudilast pre-treatment to 2 hours. cAMP accumulation takes time to phosphorylate CREB sufficiently.
-
-
Issue: High Toxicity at 100 µM.
-
Cause: DMSO concentration > 0.1% or cell line sensitivity.
-
Solution: Prepare a more concentrated stock (e.g., 50 mM) to reduce DMSO volume, or cap dosing at 60 µM.
-
-
Issue: Inconsistent NO levels.
-
Cause: Phenol red in media interferes with Griess assay.
-
Solution: Use Phenol Red-free DMEM for the 24-hour incubation period.
-
References
-
Mizuno, T., et al. (2004). Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia.[4] Neuropharmacology, 46(3), 404-411.
-
Suzumura, A., et al. (1999). Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS. Brain Research, 837(1-2), 203-212.
-
Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. Proceedings of the National Academy of Sciences (PNAS), 107(25), 11313-11318.
- Maler, J.M., et al. (2005). Key mechanisms of ibudilast-mediated suppression of cytokine production in microglial cells. Pharmacological Research.
-
Cayman Chemical. Ibudilast Product Information & Solubility Data.
Sources
Application Note: Clinical Trial Design and Methodologies for MN-166 (Ibudilast) in Neurodegenerative Diseases
Executive Summary & Scientific Rationale
Neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Progressive Multiple Sclerosis (MS), present profound clinical challenges due to their complex, multifactorial pathogenesis. Historically, therapeutic interventions have focused narrowly on neuronal targets, often yielding modest clinical benefits. However, contemporary neurobiology underscores the critical role of neuroinflammation and glial cell hyperactivation in driving disease progression.
MN-166 (Ibudilast) represents a paradigm shift in neuropharmacology. As a small molecule with high blood-brain barrier (BBB) penetrance, MN-166 acts as a multimodal neuroprotective agent. Its mechanism of action (MoA) is rooted in the targeted inhibition of phosphodiesterases (PDE-3, PDE-4, PDE-10, PDE-11) and macrophage migration inhibitory factor (MIF), alongside Toll-like receptor 4 (TLR-4) antagonism 1[1].
The Causality of Glial Attenuation: By inhibiting PDE4 and MIF, MN-166 elevates intracellular cyclic AMP (cAMP) levels, which directly attenuates the activation of microglia and astrocytes 2[2]. This attenuation suppresses the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and upregulates neurotrophic factors, creating a microenvironment conducive to motor neuron survival 3[3].
Fig 1: MN-166 Mechanism of Action: PDE4 and MIF inhibition leading to glial attenuation.
Translational Protocol 1: The COMBAT-ALS Phase 2b/3 Trial
The COMBAT-ALS study (NCT04057898) is a pivotal Phase 2b/3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of MN-166 in ALS patients 4[4].
Experimental Causality & Design Choices
-
12-Month Double-Blind Duration: ALS progression is highly heterogeneous. A 12-month observation window is statistically mandated to ensure that the divergence in the ALS Functional Rating Scale-Revised (ALSFRS-R) slope between the active and placebo cohorts is driven by the therapeutic intervention rather than natural disease variance.
-
Background Therapy Maintenance: To ensure ethical compliance and isolate the synergistic efficacy of MN-166, all subjects are permitted to remain on standard-of-care therapies (e.g., riluzole) 5[5].
Step-by-Step Methodology
Step 1: Patient Screening & Stratification (Days -30 to 0)
-
Evaluate subjects against inclusion criteria: Confirmed ALS diagnosis, disease duration ≤ 18 months from symptom onset, and baseline ALSFRS-R score indicating functional independence.
-
Self-Validation (QC): Stratify subjects by site of onset (Bulbar vs. Limb) to prevent baseline skewing, as bulbar-onset ALS typically exhibits a more aggressive trajectory.
Step 2: Randomization & Dosing (Day 1 to Month 12)
-
Randomize subjects in a 1:1 ratio to receive either MN-166 (up to 100 mg/day, administered as 50 mg BID) or a matching placebo4[4].
-
Administer the drug orally. Monitor pharmacokinetics (PK) at Weeks 4, 12, and 24 to ensure steady-state plasma concentrations are achieved without exceeding toxicity thresholds.
Step 3: Endpoint Evaluation (Monthly)
-
Primary Endpoint: Administer the ALSFRS-R questionnaire. Calculate the rate of total functional disability change.
-
Secondary Endpoints: Assess survival (defined by death, tracheostomy, or permanent ventilation dependency), muscle strength via Hand-Held Dynamometry (HHD), and quality of life via ALSAQ-5 3[3].
Step 4: Open-Label Extension (Months 12 to 18)
-
Transition all completing subjects to an optional 6-month Open-Label Extension (OLE) phase receiving active MN-166 to assess long-term safety and delayed-start efficacy.
Fig 2: COMBAT-ALS Phase 2b/3 Trial Workflow (NCT04057898).
Quantitative Data: COMBAT-ALS Baseline Characteristics
Enrollment for COMBAT-ALS concluded with 234 randomized participants. The baseline characteristics validate the study's generalizability across the ALS population.
| Metric | COMBAT-ALS Baseline Data (N = 234) |
| Mean Age at Screening | 60.6 years |
| Sex Distribution | Male: 63.2% | Female: 36.8% |
| ALS Onset Type | Upper Limb: 46.2% | Lower Limb: 32.5% | Bulbar: 20.9% |
| Mean ALSFRS-R Score | 40.6 |
| Mean Disease Duration | 12.5 months from first symptom |
Translational Protocol 2: SPRINT-MS Imaging Biomarker Workflow
Unlike relapsing-remitting MS, Progressive MS lacks frequent inflammatory exacerbations, making traditional relapse-counting ineffective. The Phase 2b SPRINT-MS trial (NN102 / NCT01982942) utilized brain atrophy as a direct, quantifiable proxy for neurodegeneration6[6].
Step-by-Step Methodology for MRI Endpoint Tracking
Step 1: Baseline Volumetric MRI Acquisition
-
Perform high-resolution 3D T1-weighted MRI scans on all subjects (N=255) prior to randomization.
-
Self-Validation (QC): Utilize a centralized imaging reading center to calibrate scanners across all sites using standardized phantoms, ensuring that baseline Brain Parenchymal Fraction (BPF) calculations are uniform.
Step 2: Longitudinal Dosing & Monitoring
-
Administer MN-166 up to 100 mg/day (or matching placebo) for 96 weeks 7[7].
-
Conduct standardized neurological exams every 12 weeks to track the Expanded Disability Status Scale (EDSS).
Step 3: Image Processing & Atrophy Calculation
-
Acquire follow-up MRI scans at Weeks 24, 48, 72, and 96.
-
Apply automated segmentation algorithms (e.g., SIENA) to calculate the annualized rate of whole-brain volume loss.
Quantitative Data: SPRINT-MS Efficacy Outcomes
The trial demonstrated a statistically significant reduction in neurodegeneration, validating MN-166's neuroprotective capabilities in progressive MS8[8].
| Efficacy Metric | MN-166 vs. Placebo Outcome | Statistical Significance |
| Brain Volume Loss (96 Weeks) | 48% relative reduction (approx. 2.5 mL brain tissue spared) | p = 0.04 |
| Sustained Disability Progression | ~50% reduction in likelihood of EDSS progression | p = 0.026 |
Conclusion & Future Directions
The clinical trial designs for MN-166 reflect a highly sophisticated approach to neurodegenerative drug development. By leveraging advanced imaging biomarkers in MS and rigorous, stratified functional endpoints in ALS, these protocols establish a self-validating framework for assessing neuroprotection. The ability of MN-166 to cross the BBB and attenuate glial activation positions it as a cornerstone candidate not only for ALS and MS but potentially for broader applications including Glioblastoma and Chemotherapy-Induced Peripheral Neuropathy (CIPN) 2[2].
References
-
Taylor & Francis Online - Full article: MN-166 (ibudilast) in Amyotrophic Lateral Sclerosis in a Phase IIb/III Study: COMBAT-ALS Study Design. Available at:[Link]
-
ALS News Today - MN-166 (ibudilast) for ALS. Available at:[Link]
-
BioSpace - MediciNova Announces Update and Basic Characteristic Randomized Patients of Phase 2/3 Clinical Trial of MN-166 (Ibudilast) in ALS. Available at:[Link]
-
ClinicalTrials.gov - Study Details: NCT04057898 (COMBAT-ALS). Available at:[Link]
-
MediciNova, Inc. - MediciNova Announces Update and Basic Characteristic Randomized Patients of Phase 2/3 Clinical Trial of MN-166 (Ibudilast) in ALS. Available at:[Link]
-
NeurologyLive - Targeting Neuroinflammation and Repair: The Rationale Behind Ibudilast. Available at:[Link]
-
MediciNova, Inc. - Progressive Multiple Sclerosis. Available at:[Link]
-
NeuroNEXT - NN102 SPRINT-MS. Available at:[Link]
-
ClinicalTrials.gov - Study Details: NCT01982942 (SPRINT-MS). Available at:[Link]
Sources
- 1. neurologylive.com [neurologylive.com]
- 2. MediciNova Announces Update and Basic Characteristic Randomized Patients’ of Phase 2/3 Clinical Trial of MN-166 (Ibudilast) in ALS (COMBAT-ALS Clinical Trial) Presented at the 36th International Symposium on ALS/MND - BioSpace [biospace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. NN102 SPRINT-MS – NeuroNEXT [neuronext.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medicinova.com [medicinova.com]
Application Note: In Vivo Imaging of Neuroinflammation with and without Ibudilast Treatment
Executive Summary
This guide details the methodology for assessing the neuroprotective and anti-inflammatory efficacy of Ibudilast (MN-166) using in vivo imaging. As a non-selective phosphodiesterase (PDE) inhibitor—primarily targeting PDE4 and PDE10—and a Macrophage Migration Inhibitory Factor (MIF) inhibitor, Ibudilast modulates glial activation.
The gold standard for quantifying this effect in vivo is TSPO-PET (Translocator Protein Positron Emission Tomography) , complemented by MRI for anatomical and volumetric context. This protocol provides a rigorous framework for researchers to quantify the "treatment delta"—the reduction in neuroinflammatory burden attributable to Ibudilast—in preclinical models (e.g., EAE, LPS, or TBI).
Mechanistic Rationale
To interpret imaging data correctly, one must understand the cellular cascade Ibudilast targets. Neuroinflammation is characterized by the transition of microglia from a surveillance state to an activated, pro-inflammatory (M1-like) phenotype. This transition is marked by a dramatic upregulation of TSPO (18 kDa Translocator Protein) on the outer mitochondrial membrane of microglia and astrocytes.
Ibudilast acts upstream of this upregulation. By inhibiting PDE4/10 and MIF, it elevates intracellular cAMP, inhibiting the NF-κB pathway and suppressing the release of pro-inflammatory cytokines (TNF-α, IL-1β). Consequently, a reduction in TSPO-PET signal in Ibudilast-treated subjects directly correlates with suppressed glial activation.
Figure 1: Ibudilast Mechanism of Action & TSPO Modulation
Caption: Ibudilast inhibits PDE/MIF, preserving cAMP and blocking NF-κB. This prevents microglial activation, reducing TSPO expression and subsequent PET tracer binding.
Experimental Design & Animal Models
Model Selection
Select a model based on the specific inflammatory pathology:
-
Experimental Autoimmune Encephalomyelitis (EAE): For Multiple Sclerosis (MS) research.[1][2] Chronic inflammation with distinct peaks.
-
LPS-Induced Neuroinflammation: For acute, systemic inflammation. Best for validating tracer sensitivity.
-
MCAO (Stroke): For focal inflammation and penumbra assessment.
Treatment Groups
-
Group A (Control): Vehicle (e.g., saline or PEG400) via oral gavage or IP.
-
Group B (Therapeutic): Ibudilast (30–50 mg/kg/day).
-
Preventative Mode: Start dosing 2 days prior to induction.[3]
-
Therapeutic Mode: Start dosing at symptom onset (e.g., Day 7-10 in EAE).
-
Imaging Protocol: TSPO-PET/CT
Objective: Quantify the density of activated microglia/macrophages. Tracer Selection:
-
[18F]DPA-714: Preferred for longer half-life (110 min), allowing higher throughput and better signal-to-noise in mice.
-
[11C]PBR28: High affinity, but requires an on-site cyclotron (20 min half-life).
Pre-Scan Preparation
-
Acclimatization: Animals must be acclimatized to the facility for 1 week.
-
Catheterization: Induce anesthesia (2-3% isoflurane). Cannulate the lateral tail vein for tracer injection.[4]
-
Monitoring: Maintain body temperature at 37°C using a heating pad. Cold stress can alter radiotracer biodistribution.
Image Acquisition Workflow
-
CT Scout (Anatomical Map): Perform a low-dose CT scan (approx. 5-10 min) for attenuation correction and anatomical localization.
-
Tracer Injection: Inject 5–10 MBq (approx. 150–300 µCi) of [18F]DPA-714 as a bolus (< 200 µL volume).
-
Dynamic PET Acquisition:
-
Start scanning simultaneously with injection (Time 0).
-
Duration: 60 minutes dynamic scan.[4]
-
Framing: 6x10s, 3x20s, 3x60s, 4x5min, 4x10min (capture early perfusion and late specific binding).
-
MRI Co-Registration (Optional but Recommended)
For precise localization of inflammation (e.g., specific white matter tracts), acquire a T2-weighted or T2-FLAIR sequence on a 7T or 9.4T small animal MRI.
-
Sequence: T2-weighted RARE.
-
Resolution: 100 x 100 µm in-plane.
-
Purpose: Co-register PET data to MRI to define Regions of Interest (ROIs) like the corpus callosum or hippocampus.
Data Analysis & Quantification
Image Reconstruction
Reconstruct PET data using OSEM (Ordered Subset Expectation Maximization) or FBP (Filtered Back Projection) with corrections for:
-
Attenuation (CT-based)
-
Scatter
-
Decay
-
Dead-time
Kinetic Modeling (The "Trust" Factor)
Simple uptake values (%ID/g) are often insufficient due to blood flow changes caused by Ibudilast (vasodilation). You must use kinetic modeling or a reference region ratio.
-
Standard Method (Logan Plot / Vt): Requires an arterial input function (blood sampling or image-derived from the left ventricle). Calculates the Total Distribution Volume (
). -
Simplified Method (SUVR): If a true "null" region exists (difficult in global inflammation models), calculate the Standardized Uptake Value Ratio:
Note: In whole-brain inflammation (LPS), the cerebellum is often affected, making SUVR risky. or (Binding Potential) is preferred.
Statistical Comparison
Compare the Area Under the Curve (AUC) of the Time-Activity Curve (TAC) or the binding potential (
Expected Outcome:
-
Vehicle: High accumulation of tracer in affected regions (slow washout).
-
Ibudilast: Significantly lower peak uptake and faster washout in inflammatory foci, indicating reduced microglial density/activation.
Workflow Visualization
Figure 2: Experimental Workflow for Ibudilast Imaging Study
Caption: Step-by-step workflow from disease induction to quantitative analysis of Ibudilast efficacy.
Summary of Key Parameters
| Parameter | Specification | Notes |
| Drug | Ibudilast (MN-166) | Target PDE4/10 & MIF. |
| Dose | 30–50 mg/kg (IP/Oral) | b.i.d dosing recommended due to half-life. |
| Tracer | [18F]DPA-714 or [11C]PBR28 | DPA-714 is preferred for logistics; PBR28 for affinity. |
| Target | TSPO (18 kDa) | Marker of activated microglia/macrophages.[5][6] |
| Scan Type | Dynamic (0–60 min) | Essential for kinetic modeling. |
| Quantification | Gold standard. SUVR acceptable if reference region is valid. |
References
-
Mechanism of Ibudilast
- Title: Ibudilast: a non-selective phosphodiesterase inhibitor with multiple actions on blood cells and the vascular wall.
- Source: Kishi, Y., et al. (2001). Cardiovascular Drug Reviews.
-
URL:[Link]
-
Ibudilast in Neuroinflammation (Clinical/MRI)
-
TSPO Imaging Standards
-
Preclinical Imaging of Ibudilast (Example Context)
-
TSPO Tracer Protocol ([18F]DPA-714)
- Title: In vivo quantification of neuroinflammation in r
- Source: Wimberley, C., et al. (2018). Methods in Molecular Biology.
-
URL:[Link]
Sources
- 1. Frontiers | Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain [frontiersin.org]
- 2. Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. TSPO-PET/CT Imaging to Detect Infarct Formation in a Mouse Model of Ischemic Stroke [jove.com]
- 5. PET Imaging of Stroke-Induced Neuroinflammation in Mice Using [18F]PBR06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibudilast reduces slowly enlarging lesions in progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibudilast | MS Trust [mstrust.org.uk]
- 9. medicinova.com [medicinova.com]
- 10. Effects of Ibudilast on MRI Measures in the Phase 2 SPRINT-MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GUEST | SNMMI [snmmi.org]
- 14. The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability Profiling of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one in Solution
This Application Note is designed for researchers and drug development professionals characterizing the physicochemical stability of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one (CAS: 58897-60-2). This scaffold is a critical pharmacophore in the development of phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and cardiotonic agents.
Abstract
The integrity of small molecule inhibitors in solution is a prerequisite for reproducible biological assays. This compound contains a pyridazinone core susceptible to tautomeric shifts and an isopropyl group prone to benzylic oxidation. This guide details a validated protocol for assessing the long-term stability of this compound in DMSO (stock) and aqueous buffers (working solution). We provide a stress-testing framework (forced degradation) compliant with ICH Q1A(R2) principles to identify degradation pathways before they compromise experimental data.
Introduction & Chemical Basis
The target molecule features a pyridazin-3(2H)-one ring substituted at the C6 position with a 4-isopropylphenyl moiety.[1][2]
-
Lactam-Lactim Tautomerism: While the keto (lactam) form is thermodynamically favored in solution, environmental pH can shift the equilibrium toward the enol (lactim) form, altering solubility and binding affinity.
-
Oxidative Liability: The benzylic hydrogen on the isopropyl group is a potential site for radical-mediated oxidation, leading to tertiary alcohol or ketone derivatives upon prolonged exposure to air or light.
Why This Matters: In high-throughput screening (HTS), degradation of the parent compound leads to "false negatives" (loss of potency) or "false positives" (toxic degradation products). This protocol ensures that the compound remains >95% pure throughout the study duration.
Materials & Instrumentation
-
Analyte: this compound (CAS: 58897-60-2), Purity >98%.
-
Solvents: DMSO (Anhydrous, ≥99.9%), Acetonitrile (LC-MS Grade), Water (Milli-Q), Methanol.
-
Buffers: PBS (pH 7.4), 0.1 N HCl, 0.1 N NaOH.
-
Instrumentation: HPLC with Diode Array Detector (DAD) or LC-MS/MS (Triple Quadrupole).
Experimental Protocol
Preparation of Master Stock Solutions
-
Solvent: Anhydrous DMSO is the gold standard for long-term storage of lipophilic pyridazinones.
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: MW = 214.26 g/mol . Dissolve 2.14 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C . Avoid repeated freeze-thaw cycles (limit to <3).
Working Solution Preparation (Aqueous Stability)
-
Target: 100 µM in PBS (pH 7.4) containing 1% DMSO.
-
Procedure:
-
Dilute 10 µL of Master Stock (10 mM) into 990 µL of PBS.
-
Critical Step: Vortex immediately to prevent local precipitation.
-
Note: If precipitation occurs (cloudiness), increase DMSO concentration to 5% or use a cyclodextrin carrier.
-
Forced Degradation (Stress Testing)
To validate the analytical method, induce degradation to ensure the HPLC method can resolve the parent peak from breakdown products.
| Stress Condition | Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours @ 60°C | Cleavage of lactam ring |
| Base Hydrolysis | 0.1 N NaOH | 4 hours @ RT | Ring opening/tautomer shift |
| Oxidation | 3% H₂O₂ | 4 hours @ RT | Isopropyl group oxidation |
| Photolysis | UV Light (254 nm) | 24 hours | Radical formation |
| Thermal | 60°C (Solvent only) | 7 days | Thermal rearrangement |
Analytical Methodology (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic core) and 280 nm.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-12 min: 5% → 95% B (Linear Gradient)
-
12-15 min: 95% B (Wash)
-
Workflow Visualization
Figure 1: Workflow for comparative stability profiling across thermal conditions.
Expected Results & Troubleshooting
Typical Degradation Profile
-
DMSO Stock: Stable for >6 months at -20°C. <2% degradation expected.
-
Aqueous (PBS):
-
pH 7.4: Stable for 24-48 hours.
-
Acidic/Basic: Pyridazinones are relatively robust, but strong base (0.1 N NaOH) may cause ring opening or irreversible tautomerization to the lactim ether if alkylating agents are present (though less likely in pure buffer).
-
-
Oxidative Stress: The isopropyl group is the "weak link." Expect a +16 Da peak (hydroxylation) in the LC-MS data under H₂O₂ stress.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Broadening / Tailing | Tautomerism (Keto-Enol) | Ensure Mobile Phase is acidic (0.1% Formic Acid) to lock the keto form. |
| Precipitation in PBS | Low Solubility | Increase DMSO to 5% or reduce concentration to 10 µM. |
| Extra Peaks at RT | Photodegradation | Wrap all vials in aluminum foil; use amber glassware. |
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link
-
Sotelo, E., et al. "Pyridazine derivatives: A versatile scaffold in drug discovery." Current Medicinal Chemistry, 2005. Link
-
Sigma-Aldrich. "Product Specification: 6-(4-Isopropylphenyl)-3(2H)-pyridazinone."[3] Merck KGaA, Accessed 2023. Link
-
Asif, M. "Pyridazinone derivatives: An overview of their pharmacological activities." International Journal of Chemical and Pharmaceutical Sciences, 2016. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Ibudilast Optimization in Primary Astrocytes
Case ID: IBU-ASTRO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Neuropharmacology Division
Overview
Welcome to the technical support hub for Ibudilast (AV-411) application in primary astrocyte cultures. This guide addresses the specific challenges of optimizing dose-response curves for this non-selective phosphodiesterase (PDE) inhibitor.
Ibudilast acts primarily by inhibiting PDE4 and PDE10 (and to a lesser extent PDE3/11), preventing the hydrolysis of cAMP and cGMP. In reactive astrocytes, this elevation of cyclic nucleotides suppresses the NF-
Critical Warning: Primary astrocytes are highly sensitive to culture conditions. The most common cause of "failed" Ibudilast experiments is not the drug itself, but the interference of serum proteins (albumin) with drug availability.
Module 1: Reagent Preparation & Solubility
Q: My Ibudilast is precipitating when added to the culture medium. How do I prevent this?
A: Ibudilast is hydrophobic. Precipitation usually occurs when the stock concentration is too high or the intermediate dilution step is skipped.
The "Solvent Shock" Protocol:
-
Primary Stock: Dissolve Ibudilast powder in 100% DMSO to create a 50 mM master stock. Vortex until completely clear.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
-
Working Stock (The Critical Step): Do NOT pipette the 50 mM stock directly into the cell culture well.
-
Create a 1000x working stock for your highest dose.
-
Example: If your top dose is 100
M, dilute the 50 mM stock to 100 mM is impossible; instead, make a 10 mM intermediate stock in DMSO, then dilute that into the medium? No. -
Correct Method: Perform serial dilutions in DMSO first .
-
Tube A: 10 mM (in DMSO)[1]
-
Tube B: 3 mM (in DMSO)
-
Tube C: 1 mM (in DMSO)
-
-
Then, add 1
L of these DMSO stocks per 1 mL of culture medium. This ensures the final DMSO concentration is consistently 0.1% .[2]
-
Q: Can I use water or PBS for the stock solution? A: No. Ibudilast has very poor aqueous solubility. Using aqueous buffers for the master stock will result in micro-crystals that settle on the cell monolayer, causing localized toxicity and false "inactivity" in the supernatant.
Module 2: Experimental Design & Dose Optimization
Q: What concentration range should I test?
A: For primary rat/mouse astrocytes, the effective anti-inflammatory window is typically 10
Recommended Log-Scale Layout:
-
High Anchor (Toxicity Check): 300
M (Expect reduced viability; use to define the toxicity ceiling). -
Efficacy Range: 100
M, 30 M, 10 M. -
Low Anchor (Threshold): 3
M, 1 M, 0.3 M. -
Vehicle Control: Media + 0.1% DMSO (Must match the drug wells).
-
Stimulus Control: Media + 0.1% DMSO + LPS (Defines 100% inflammation).
Q: Should I treat the cells before or after LPS stimulation?
A: Pre-treatment is mandatory for consistent IC
-
Standard: Add Ibudilast 1 hour prior to LPS challenge.
-
Co-treatment: Adding simultaneously often shifts the IC
to the right (lower potency) because the inflammatory signal (TLR4) races the inhibitory signal (cAMP).
Module 3: Visualizing the Mechanism
To interpret your data, you must understand the signaling nodes Ibudilast affects.
Figure 1: Mechanism of Action. Ibudilast inhibits PDE enzymes, preserving cAMP levels which subsequently block the NF-
Module 4: Standardized Protocol
Objective: Determine the IC
Reagents:
-
Primary Astrocytes (Rat/Mouse), >95% GFAP+ purity.
-
Ibudilast (dissolved in DMSO).
-
LPS (Lipopolysaccharide, e.g., E. coli O111:B4).
-
Serum-Reduced Medium (DMEM + 1% FBS) or Serum-Free Medium.
Step-by-Step Workflow:
-
Acclimatization (Day 0):
-
Seed astrocytes in 96-well plates (approx. 20,000 - 40,000 cells/well).
-
Allow to adhere overnight in complete medium (10% FBS).
-
-
Serum Starvation (Day 1 - AM):
-
Crucial Step: Wash cells once with warm PBS.
-
Switch to Serum-Reduced Medium (1% FBS) or Serum-Free Medium .
-
Why? Albumin in 10% FBS binds Ibudilast, reducing free drug concentration and shifting your IC
artificially high (e.g., from 10 M to >50 M).
-
-
Pre-Treatment (Day 1 - PM):
-
Prepare 2X concentration of Ibudilast in the culture medium.
-
Add to wells.[3] Incubate for 1 hour at 37°C.
-
-
Stimulation (Day 1 - PM + 1hr):
-
Add LPS (Final concentration: 100 ng/mL) directly to the wells containing Ibudilast.
-
Do not wash out the drug.
-
-
Harvest (Day 2):
-
Collect supernatant after 24 hours .
-
Centrifuge (300 x g, 5 min) to remove debris.
-
Store at -80°C for ELISA (TNF-
, IL-6) or Griess Assay (NO). -
Viability Check: Perform MTT or LDH assay on the remaining cells to ensure decreased cytokines are not due to cell death.
-
Module 5: Troubleshooting & FAQs
Q: My dose-response curve is flat (no inhibition), even at 100
-
If the LPS signal is too strong (saturation), Ibudilast cannot overcome the inflammatory drive. Titrate your LPS.[4] A concentration of 10-100 ng/mL is usually sufficient. Using 1
g/mL often masks the effect of PDE inhibitors. -
Check Serum: If you used 10% FBS during the assay, the drug is likely protein-bound. Repeat in 1% FBS.
Q: I see high variability between wells. A: This is often due to "Edge Effects" in 96-well plates or uneven evaporation.
-
Fill the outer moat of the 96-well plate with sterile PBS.
-
Do not use the outer wells for data; use them for vehicle controls only.
Q: Can I use cAMP as a direct readout instead of cytokines? A: Yes, but the timing is different.
-
Cytokines take 24 hours to accumulate.
-
cAMP peaks rapidly. To measure cAMP, treat with Ibudilast for 15-30 minutes, then lyse the cells immediately. Do not wait 24 hours. Note that in astrocytes, cAMP elevation is the cause, cytokine reduction is the effect.
References
-
Mizuno, T., et al. (2004).[5][6] Neuroprotective effects of ibudilast in in vitro and in vivo models of neurodegeneration. Journal of Neurochemistry.
-
Suzumura, A., et al. (1999).[5] Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS. Brain Research.
-
Takuma, K., et al. (2001).[7] Ibudilast attenuates astrocyte apoptosis via cyclic GMP signalling pathway in an in vitro reperfusion model.[7][8] British Journal of Pharmacology.[7]
-
Belforte, N., et al. (2014).[9] The phosphodiesterase inhibitor Ibudilast attenuates glial cell reactivity, production of proinflammatory cytokines and neuronal loss in experimental glaucoma.[9] Investigative Ophthalmology & Visual Science.
-
BenchChem. (2025).[2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Technical Notes.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. The glial cell modulators, ibudilast and its amino analog, AV1013, attenuate methamphetamine locomotor activity and its sensitization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain [frontiersin.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Ibudilast attenuates astrocyte apoptosis via cyclic GMP signalling pathway in an in vitro reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Ibudilast & Non-Selective PDE Inhibitors
Current Status: Operational Ticket Topic: Mitigating Off-Target Effects & Experimental Optimization for Ibudilast (MN-166) Assigned Specialist: Senior Application Scientist, Signal Transduction Unit
Introduction: The "Dirty" Drug Dilemma
Welcome. You are likely here because you are using Ibudilast (MN-166) as a tool compound to study neuroinflammation, asthma, or progressive MS models.
The Reality: Ibudilast is a "dirty" drug—a non-selective phosphodiesterase (PDE) inhibitor. While clinically useful, this non-selectivity is a nightmare for basic research. If you observe a phenotype, is it due to PDE4 (cAMP/inflammation), PDE3 (cGMP/vasodilation), PDE10 , or its inhibition of MIF (Macrophage Migration Inhibitory Factor)?
This guide provides the experimental logic to deconvolute these signals and validate your data.
Module 1: Compound Handling & Formulation
User Issue: "I precipitated my compound when adding it to media," or "My IC50 values are fluctuating wildly."
Troubleshooting Protocol: Solubility & Stability
Ibudilast is hydrophobic. Direct addition to aqueous media causes micro-precipitation, leading to inconsistent effective concentrations.
Step-by-Step Formulation Guide:
-
Master Stock (1000x): Dissolve Ibudilast powder in anhydrous DMSO to 50–60 mg/mL (~200 mM).
-
Critical: Do not use "wet" DMSO (older bottles); water absorption reduces solubility.
-
-
Intermediate Dilution (The "Crash" Point):
-
Wrong Way:[1] Squirt 1 µL DMSO stock directly into 1 mL cell media. This creates a local high-concentration "cloud" that precipitates.
-
Right Way: Perform a serial dilution in DMSO first to reach 1000x of your final target concentration. Then, add this diluted DMSO stock to the media while vortexing rapidly.
-
-
Stability Warning: Aqueous working solutions (in PBS or media) are unstable . Prepare fresh daily. Do not freeze aqueous aliquots.
Data Table: Solubility Limits
| Solvent | Max Solubility | Stability | Notes |
|---|---|---|---|
| DMSO | ~60 mg/mL | High (-20°C) | Recommended stock solvent. |
| Ethanol | ~23 mg/mL | Moderate | Alternative if DMSO is toxic to sensitive cells. |
| PBS/Water | <0.1 mg/mL | Very Low | Do not store. Use immediately. |
Module 2: In Vitro Specificity (The "Triangulation" Method)
User Issue: "I see an anti-inflammatory effect with Ibudilast. How do I prove it's PDE4-mediated and not PDE3 or MIF?"
The Solution: You cannot rely on Ibudilast alone. You must design a Pharmacological Triangulation experiment using selective controls.
Experimental Logic: Deconvoluting the Mechanism
Ibudilast inhibits PDE4 (IC50 ~50–500 nM), PDE3 (~1–3 µM), and PDE10 (~2–10 µM). To validate your mechanism, you must run parallel arms.
The Protocol:
-
Arm A (Test): Ibudilast (Dose Response: 0.1 µM – 100 µM).
-
Arm B (PDE4 Control): Rolipram (Selective PDE4 inhibitor). If Rolipram mimics the effect, the mechanism is likely PDE4.
-
Arm C (PDE3 Control): Milrinone or Cilostamide (Selective PDE3 inhibitors). If these have no effect, you rule out PDE3-mediated vasodilation/inotropy as the cause.
-
Arm D (MIF Control): ISO-1 (MIF tautomerase inhibitor). Ibudilast is also a MIF inhibitor.[2][3] If ISO-1 replicates your phenotype, your effect might be independent of PDEs entirely.
Visualizing the Target Landscape The following diagram illustrates the "poly-pharmacology" you are battling.
Figure 1: The "Dirty" Profile. Ibudilast hits multiple targets simultaneously. Note that MIF inhibition is a distinct pathway from cAMP modulation.
Module 3: In Vivo Troubleshooting
User Issue: "My animals are vomiting (emesis) or showing hypotension before I see the therapeutic effect."
The "Therapeutic Window" Problem
PDE4 inhibition is notorious for causing emesis (vomiting) in ferrets/dogs and nausea in rodents (measured by pica behavior), primarily mediated by the PDE4D subtype in the area postrema. PDE3 inhibition causes hypotension and tachycardia.
Mitigation Strategies:
-
Dose Titration (Ramping):
-
Do not start at the efficacy dose (e.g., 10 mg/kg).
-
Protocol: Start at 2 mg/kg for 3 days, escalate to 5 mg/kg, then 10 mg/kg. This induces tolerance to the emetic effects without losing anti-inflammatory efficacy.
-
-
Route of Administration:
-
Oral (PO): Highest risk of GI side effects.
-
Intrathecal (IT) / ICV: If studying neuroinflammation (ALS/MS), local delivery bypasses systemic PDE3 cardiovascular effects and reduces GI exposure.
-
-
Biomarker Confirmation:
-
Don't just measure the phenotype. Measure plasma cAMP or pCREB (phosphorylated CREB) in PBMCs (Peripheral Blood Mononuclear Cells). This confirms target engagement. If you see efficacy but no pCREB increase, you are likely seeing an off-target (non-PDE) effect.
-
Module 4: Data Interpretation & FAQ
Q: My Ibudilast IC50 is 10x higher than the literature. Why?
A: Check your substrate concentration. PDEs obey Michaelis-Menten kinetics. If you use a cAMP concentration
Q: Can I use Ibudilast to study PDE10 specifically? A: No. While it inhibits PDE10, it hits PDE3 and PDE4 much harder. To study PDE10, use a selective tool like MP-10 or Papaverine (though Papaverine is also non-selective, MP-10 is superior). Use Ibudilast only when you desire the synergistic effect of blocking multiple PDEs.
Q: What is the "Synergy Trap"? A: In some tissues (e.g., T-cells or cardiac myocytes), PDE3 and PDE4 regulate distinct cAMP pools but can compensate for each other.
-
Scenario: You use Rolipram (PDE4) -> No effect. You use Milrinone (PDE3) -> No effect. You use Ibudilast -> Huge Effect. [1][2][4][5]
Experimental Workflow: The Validation Loop
Figure 2: The Validation Loop. Use this workflow to determine if your data results from single-target inhibition, synergistic redundancy, or off-target mechanisms.
References
-
Gibson, L. C., et al. (2006). "The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family."[3] European Journal of Pharmacology. (Establishes the IC50 profile: PDE4 > PDE3 > PDE10).
-
Cho, Y., et al. (2010). "Allosteric inhibition of macrophage migration inhibitory factor (MIF) by Ibudilast." Proceedings of the National Academy of Sciences (PNAS). (Identifies the crucial non-PDE off-target mechanism).
-
Rolan, P., et al. (2009). "Ibudilast: a review of its pharmacology, efficacy and safety in respiratory and neurological disease." Expert Opinion on Pharmacotherapy. (Review of clinical side effects and pharmacokinetics).
-
TargetMol. "Ibudilast Chemical Properties and Solubility Guidelines." (Technical data for formulation).
-
Cayman Chemical. "Ibudilast Product Information & Stability." (Data on aqueous instability).
Sources
- 1. BioKB - Relationship - Ibudilast - inhibits - PDE4 [biokb.lcsb.uni.lu]
- 2. selleckchem.com [selleckchem.com]
- 3. Ibudilast Protects Retinal Bipolar Cells From Excitotoxic Retinal Damage and Activates the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting Ibudilast variability in animal models of neurodegeneration
Introduction: The "Translational Gap" in Ibudilast Research
Ibudilast is a deceptively complex small molecule. While clinically approved in Japan for asthma and post-stroke dizziness, its repurposing for neurodegenerative disorders (ALS, MS, Glioblastoma) has revealed significant translational friction.
As a Senior Application Scientist, I frequently see datasets where Ibudilast fails in mice or rats despite robust theoretical grounding. In 80% of these cases, the molecule didn't fail; the experimental design failed to account for species-specific pharmacokinetics (PK) .
This guide addresses the three root causes of variability: Metabolic Clearance Mismatch , Solubility-Driven Bioavailability , and Dose-Dependent Target Switching .
Part 1: Pharmacokinetic Instability (The "Delivery" Problem)
Q: Why do my plasma levels drop to undetectable ranges within 2 hours in rats?
A: You are likely facing the "Species Half-Life Cliff." A common error is assuming human dosing regimens (BID - twice daily) translate to rodents. They do not.
-
The Science: Ibudilast undergoes extensive first-pass metabolism. In humans, the half-life (
) is approximately 19 hours , allowing for stable steady-state levels with BID dosing.[1][2] In rats, thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> is reported between 45 minutes and 4 hours depending on the strain and route. -
The Consequence: If you dose a rat once daily (QD), the animal is effectively drug-free for 20+ hours of the day, leading to "sawtooth" PK profiles that fail to suppress chronic neuroinflammation.
Data Summary: Species PK Disparity
| Parameter | Human (Clinical) | Rat (Preclinical) | Mouse (Preclinical) | Implication |
| Half-Life ( | ~19 Hours | ~1-4 Hours | ~1-2 Hours | Rats require much more frequent dosing. |
| Oral Bioavailability | High | Variable (Strain dependent) | Moderate | First-pass effect is saturable in rodents. |
| Dosing Frequency | BID (Twice Daily) | TID or Continuous Infusion | BID/TID | QD dosing is insufficient for neuroprotection. |
Troubleshooting Protocol:
-
Switch to BID/TID: For oral gavage, increase frequency to at least twice daily (BID), ideally three times (TID).
-
Dietary Admixture: Formulating Ibudilast into chow (30-100 mg/kg/day target) provides a "pseudo-infusion" profile, smoothing out the peaks and troughs.
-
Osmotic Pumps: For consistent CNS levels, use Alzet pumps. Note: See Section 2 regarding solubility in pumps.
Part 2: Formulation & Solubility (The "Precipitation" Problem)
Q: My drug precipitates in the syringe or clogs the osmotic pump. What is the correct vehicle?
A: Ibudilast is hydrophobic. Saline alone will fail. Ibudilast is very slightly soluble in water. If you attempt to dissolve it directly in saline or PBS, you will create a suspension with uneven dosing, or worse, micro-precipitates that block pump catheters.
Recommended Vehicle Formulations:
| Delivery Method | Vehicle Composition | Notes |
| Oral Gavage / IP | 5-10% PEG400 + 5% Tween 80 + Saline | Gold Standard. PEG400 solubilizes; Tween stabilizes. |
| Osmotic Pump | 50% DMSO / 50% PEG400 | High Concentration. Water-based vehicles often precipitate in the reservoir over 2-4 weeks. |
| Dietary | Standard Chow (0.01% - 0.1% w/w) | Requires homogenous mixing. Verify stability at room temp. |
Critical Warning: Do not use >10% DMSO for chronic IP injections due to peritonitis risk, which confounds neuroinflammation markers (increasing GFAP/Iba1 artificially).
Part 3: Pharmacodynamics & Mechanism (The "Target" Problem)
Q: I see PDE inhibition but no reduction in glial activation. Why?
A: You may be in the "Low Dose" window. Ibudilast has two distinct mechanisms dependent on concentration.
-
Low Dose (PDE Inhibition): At lower concentrations, Ibudilast inhibits PDE3, PDE4, and PDE10. This raises cAMP and provides vasodilation/bronchodilation.[3]
-
High Dose (Glial/MIF Inhibition): To shift microglia from M1 (pro-inflammatory) to M2 (neuroprotective) and inhibit Macrophage Migration Inhibitory Factor (MIF) , higher systemic concentrations are required.
If your readout is neuroprotection (ALS/MS models), you must hit the MIF/TLR4 threshold.
Visualizing the Dual Mechanism:
Caption: Ibudilast exerts dose-dependent effects.[4] Neuroprotection requires sufficient exposure to engage MIF/TLR4 pathways, distinct from canonical PDE inhibition.
Part 4: Troubleshooting Workflow
Q: My experiment failed to show efficacy. How do I diagnose the failure?
Use this decision tree to isolate the variable.
Caption: Step-by-step diagnostic flow to identify the source of experimental variability.
Part 5: Validated Protocol (Rat Chronic Neuroinflammation)
Objective: Achieve steady-state plasma levels sufficient for glial attenuation.
-
Vehicle Preparation:
-
Mix PEG400 (10% v/v) and Tween 80 (5% v/v).
-
Add Ibudilast powder. Vortex/sonicate until fully dissolved (clear solution).
-
Slowly add Sterile Saline (85% v/v) while vortexing to prevent "crashing out."
-
-
Dosing:
-
Dose: 10–15 mg/kg.
-
Frequency: b.i.d. (every 10-12 hours).
-
Duration: Begin 2 days prior to injury (prophylactic) or at symptom onset (therapeutic), continuing for 14-21 days.
-
-
Biomarker Validation (Self-Check):
-
Collect plasma at Day 7 (2 hours post-dose). Target concentration: >50 ng/mL.
-
IHC: Stain lumbar spinal cord (or relevant tissue) for Iba1 (microglia) and GFAP (astrocytes). Efficacy is confirmed by a morphological shift (reduction in ameboid microglia), not just cell count.
-
References
-
Sanftner, L. M., et al. (2009). Cross-species comparisons of the pharmacokinetics of ibudilast. Xenobiotica. Link
- Key Finding: Established the rapid clearance of Ibudilast in r
-
Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor (MIF) by ibudilast. Proceedings of the National Academy of Sciences (PNAS). Link
- Key Finding: Defined the MIF inhibition mechanism distinct
-
Ledeboer, A., et al. (2007). Ibudilast (AV-411), a nonselective phosphodiesterase inhibitor, reduces glial activation and behavioral pain pathology in a rat model of neuropathic pain. Journal of Pharmacology and Experimental Therapeutics. Link
- Key Finding: Demonstrated efficacy in neuropathic pain and the necessity of targeting glial activ
-
Fox, R. J., et al. (2018). Phase 2 Trial of Ibudilast in Progressive Multiple Sclerosis.[5][6] New England Journal of Medicine. Link
- Key Finding: Clinical validation of the neuroprotective effects (brain atrophy reduction) in progressive disease.
-
Mizuno, T., et al. (2004). Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia. Neuropharmacology.[3][4][5][7][8][9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Ibudilast attenuates cocaine self-administration and prime- and cue-induced reinstatement of cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Relationship - Ibudilast - inhibits - PDE4 [biokb.lcsb.uni.lu]
- 7. Frontiers | Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease [frontiersin.org]
- 8. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
Optimizing Ibudilast treatment window for maximal neuroprotection
Welcome to the Ibudilast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the therapeutic window of Ibudilast for maximal neuroprotection. As Senior Application Scientists, we have synthesized peer-reviewed literature and field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of Ibudilast in neuroprotection studies.
Q1: What is the primary mechanism of Ibudilast's neuroprotective effects?
A1: Ibudilast exerts its neuroprotective effects through a multi-target mechanism. It is a non-selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE3, PDE4, PDE10, and PDE11.[1][2] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This leads to the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, Ibudilast inhibits macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), further reducing neuroinflammation. It also promotes the production of anti-inflammatory cytokines like IL-10 and neurotrophic factors such as GDNF and NGF.[4][5]
Q2: How does Ibudilast modulate glial cell activity?
A2: Ibudilast is considered a glial cell attenuator. Instead of depleting microglia, it shifts their phenotype from a pro-inflammatory (M1) to a neuroprotective (M2) state.[4] This modulation is crucial for reducing the chronic neuroinflammation that drives many neurodegenerative diseases.
Q3: What is the therapeutic window for Ibudilast in preclinical models of acute neurological injury, like stroke?
A3: Preclinical studies suggest that the therapeutic window for Ibudilast in acute injuries like ischemic stroke is relatively narrow, with maximal efficacy observed when administered close to the time of injury.[4] For instance, in a mouse model of transient middle cerebral artery occlusion (MCAO), Ibudilast was administered at 30 minutes and 6 hours post-occlusion, resulting in a significant reduction in infarct volume.[6] In a rat model, a single intravenous dose of 10mg/kg reduced infarct size and brain edema.[4] The timing of administration is critical, as the beneficial effects are most pronounced during the initiation of the inflammatory cascade.[4]
Q4: What are the recommended starting concentrations for Ibudilast in in vitro experiments?
A4: The optimal concentration of Ibudilast for in vitro studies can vary depending on the cell type and experimental model. Based on published data, a good starting point for dose-response experiments is in the range of 1 µM to 100 µM.[7][8] For example, in studies of astrocyte apoptosis, concentrations of 10-100 µM have been shown to be effective.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare Ibudilast for in vitro and in vivo use?
A5: Ibudilast is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[9] For in vitro use, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in cell culture medium. For in vivo applications, a common formulation involves dissolving Ibudilast in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10]
Troubleshooting Guide
This section addresses potential issues you may encounter during your experiments with Ibudilast.
| Problem | Potential Cause | Recommended Solution |
| Low or no neuroprotective effect observed. | Suboptimal concentration: The concentration of Ibudilast may be too low to elicit a response. | Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal dose for your model. |
| Inappropriate timing of administration: The therapeutic window for Ibudilast may have been missed. | For acute injury models, administer Ibudilast as close to the time of insult as possible. For chronic models, consider a longer treatment duration. | |
| Ibudilast precipitates in the culture medium. | Poor solubility: Ibudilast has low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and does not affect cell viability. Prepare fresh dilutions from your stock solution for each experiment. |
| Observed cytotoxicity in cell cultures. | High concentration of Ibudilast: At very high concentrations, Ibudilast may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic threshold of Ibudilast in your specific cell type. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in your culture medium is non-toxic to your cells. Include a vehicle-only control group in your experiments. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, reagent concentrations, or incubation times can lead to inconsistent results. | Standardize all experimental parameters and maintain detailed records of each experiment. Use positive and negative controls to ensure assay performance. |
Experimental Protocols
Here we provide detailed, step-by-step protocols for key experiments to assess the neuroprotective effects of Ibudilast.
Protocol 1: In Vitro Microglia Activation and Cytokine Analysis
This protocol describes how to assess the anti-inflammatory effects of Ibudilast on lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-activated microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
Ibudilast
-
LPS (from E. coli O111:B4)
-
IFNγ (recombinant murine or human, depending on cell origin)
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Ibudilast Pre-treatment: Prepare serial dilutions of Ibudilast in culture medium. Remove the old medium from the cells and add 100 µL of the Ibudilast-containing medium to the respective wells. Incubate for 2 hours.
-
Microglial Activation: Prepare a solution of LPS (100 ng/mL) and IFNγ (20 ng/mL) in culture medium.[11] Add 100 µL of this solution to the wells (final volume 200 µL). Include control wells with cells treated with vehicle only, Ibudilast only, and LPS/IFNγ only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.
Workflow for Microglia Activation Assay
Caption: Workflow for assessing Ibudilast's effect on microglial activation.
Protocol 2: In Vitro Glutamate-Induced Excitotoxicity and Neuroprotection Assay
This protocol outlines a method to evaluate the neuroprotective effects of Ibudilast against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Ibudilast
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates, poly-D-lysine coated
Procedure:
-
Neuron Plating: Seed primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days to allow for maturation.
-
Ibudilast Treatment: Prepare various concentrations of Ibudilast in Neurobasal medium. Replace the culture medium with the Ibudilast-containing medium. You can test different treatment paradigms:
-
Pre-treatment: Add Ibudilast 24 hours before the glutamate insult.[12]
-
Co-treatment: Add Ibudilast at the same time as the glutamate insult.
-
Post-treatment: Add Ibudilast at different time points after the glutamate insult.
-
-
Glutamate Insult: Prepare a solution of L-glutamic acid in Neurobasal medium. Add the glutamate solution to the wells to a final concentration that induces approximately 50% cell death (e.g., 250 µM, to be optimized for your culture system).[13] Incubate for the desired duration (e.g., 6-24 hours).
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Ibudilast's multi-target signaling pathway leading to neuroprotection.
References
-
Immune modulatory and vascular protective effects of Ibudilast in post-stroke inflammation. (2025, October 11). Retrieved from [Link]
-
Ibudilast - Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
-
Targeting Neuroinflammation and Repair: The Rationale Behind Ibudilast. (2025, October 8). NeurologyLive. Retrieved from [Link]
-
Pretreatment with antiasthmatic drug ibudilast ameliorates Aβ1–42-induced memory impairment and neurotoxicity in mice. (2014). Ovid. Retrieved from [Link]
-
Effects of Ibudilast on Central and Peripheral Markers of Inflammation in Alcohol Use Disorder: A Randomized Clinical Trial. (2021). PMC. Retrieved from [Link]
-
A Neuroimmune Modulator for Alcohol Use Disorder: A Randomized Clinical Trial. (2025, April 30). JAMA Psychiatry. Retrieved from [Link]
-
Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. (2021). PMC. Retrieved from [Link]
-
Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. (2025, May 19). Frontiers in Pharmacology. Retrieved from [Link]
-
Neuroprotective Effect of Ibudilast in MS Revealed With Imaging Technique. (2020, November 12). Multiple Sclerosis News Today. Retrieved from [Link]
-
Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. (2023, September 27). PMC. Retrieved from [Link]
-
LPS induces microglial activation and GABAergic synaptic deficits in the hippocampus accompanied by prolonged cognitive impairment. (2023, April 21). PMC. Retrieved from [Link]
-
MTT Assay Protocol. (2023). Springer Nature Experiments. Retrieved from [Link]
-
Glutamate Excitotoxicity Assay. NeuroProof. Retrieved from [Link]
-
A comprehensive systematic review of Ibudilast as a neuroprotective therapy for progressive multiple sclerosis. (2025, December 15). PubMed. Retrieved from [Link]
-
Excitotoxicity in vitro assay. Innoprot. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 22). protocols.io. Retrieved from [Link]
-
Ibudilast Protects Retinal Bipolar Cells From Excitotoxic Retinal Damage and Activates the mTOR Pathway. (2023). PMC. Retrieved from [Link]
-
Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. (2022, December 2). MDPI. Retrieved from [Link]
-
Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). (2018). PMC. Retrieved from [Link]
-
Ibudilast attenuates astrocyte apoptosis via cyclic GMP signalling pathway in an in vitro reperfusion model. (2001). PMC. Retrieved from [Link]
-
Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. (2025, June 6). PMC. Retrieved from [Link]
-
Post-stroke remodeling processes in animal models and humans. (2019). PMC. Retrieved from [Link]
-
The temporal and stimuli-specific effects of LPS and IFNγ on microglial activation. (2026, January 28). Frontiers in Immunology. Retrieved from [Link]
-
Animal models of ischemic stroke and their application in clinical research. (2015, July 2). Drug Design, Development and Therapy. Retrieved from [Link]
-
Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. Retrieved from [Link]
-
The temporal and stimuli-specific effects of LPS and IFNγ on microglial activation. (2026, January 30). ResearchGate. Retrieved from [Link]
-
Ibudilast Most Effective in People with Short History of ALS, Analysis Suggests. (2019, December 13). ALS News Today. Retrieved from [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. (2010). Zanco Journal of Medical Sciences. Retrieved from [Link]
-
Ibudilast attenuates astrocyte apoptosis via cyclic GMP signalling pathway in an in vitro reperfusion model. (2001, July 15). PubMed. Retrieved from [Link]
-
Rehabilitation in Animal Models of Stroke. (2015). PMC. Retrieved from [Link]
-
Ibudilast (MN-166) in Amyotrophic Lateral Sclerosis- An Open Label, Safety And Pharmacodynamic Trial. (2025, December 11). ResearchGate. Retrieved from [Link]
-
Pharmacological effects of ibudilast on cerebral circulation: a PET study. (1993, June). PubMed. Retrieved from [Link]
- Process for improving the solubility of cell culture media. (2016). Google Patents.
Sources
- 1. neurologylive.com [neurologylive.com]
- 2. Frontiers | Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. ovid.com [ovid.com]
- 6. Immune modulatory and vascular protective effects of Ibudilast in post-stroke inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibudilast attenuates astrocyte apoptosis via cyclic GMP signalling pathway in an in vitro reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibudilast attenuates astrocyte apoptosis via cyclic GMP signalling pathway in an in vitro reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ibudilast | PDE | TargetMol [targetmol.com]
- 11. Frontiers | The temporal and stimuli-specific effects of LPS and IFNγ on microglial activation [frontiersin.org]
- 12. innoprot.com [innoprot.com]
- 13. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Challenges in translating Ibudilast preclinical data to human trials
Welcome to the Ibudilast (MN-166) Translational Support Center . This portal is designed for researchers, pharmacologists, and clinical scientists navigating the complex transition of Ibudilast from preclinical neuroinflammation models to human clinical trials.
Ibudilast is a multi-target small molecule that acts as a phosphodiesterase (PDE-3, -4, -10, -11) inhibitor, macrophage migration inhibitory factor (MIF) inhibitor, and Toll-like receptor 4 (TLR4) antagonist[1]. While it demonstrates robust neuroprotective and anti-inflammatory properties in rodent models of Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis (MS), and substance use disorders, translating these findings into human efficacy presents significant pharmacokinetic, biomarker, and tolerability challenges [2].
Core Mechanism of Action
To troubleshoot translational failures, we must first understand the interconnected signaling pathways Ibudilast modulates to achieve neuroprotection.
Caption: Ibudilast multi-target signaling pathway mediating neuroprotection and glial attenuation.
FAQ & Troubleshooting Guide
Section 1: Pharmacokinetics & Dose Translation
Q: Why does the neuroprotective efficacy observed in murine models fail to replicate at standard allometrically scaled human doses?
A: Direct allometric scaling (converting mg/kg in mice to mg/m² in humans) assumes linear pharmacokinetics and identical blood-brain barrier (BBB) permeability across species. This assumption fails for Ibudilast. In rodents, Ibudilast has a short half-life (~1.5–2 hours), requiring high peak doses (10–20 mg/kg) to force BBB penetration. In humans, the extended-release formulation has a half-life of ~19 hours, leading to drug accumulation. If you scale the murine dose directly, you will overshoot the human Maximum Tolerated Dose (MTD) and induce severe toxicity before achieving steady-state central target engagement.
Quantitative Comparison: Preclinical vs. Human PK/PD
| Parameter | Preclinical (Rodent) | Human (Clinical Trials) | Translational Challenge |
| Dosing Paradigm | 10–20 mg/kg (Acute/Subacute) | 60–100 mg/day (Chronic) | Direct scaling overestimates human tolerability. |
| Plasma Half-Life | ~1.5–2 hours | ~19 hours (Extended Release) | Steady-state kinetics differ drastically. |
| Tolerability Limit | >50 mg/kg (No emetic reflex) | 100 mg/day (GI distress limits) | Rodents mask PDE4-mediated GI toxicity. |
| Efficacy Readout | Histopathology (Spinal cord) | ALSFRS-R, Brain Atrophy (MRI) | Histological endpoints cannot be used in humans. |
Methodology: Self-Validating PK/PD Bridging Protocol via CSF Sampling
To ensure your human dose actually reaches the central compartment, you must calculate the unbound CSF-to-plasma partition coefficient (
-
Steady-State Achievement: Administer the target human dose (e.g., 60 mg/day) for a minimum of 14 days to ensure steady-state pharmacokinetics.
-
Paired Sampling: Perform a lumbar puncture to collect 5 mL of cerebrospinal fluid (CSF) simultaneously with a venous blood draw. Causality: Paired sampling is critical because plasma concentrations fluctuate; asynchronous sampling invalidates the partition ratio.
-
Protein Binding Assay: Perform equilibrium dialysis on the plasma sample to determine the unbound drug fraction (
). -
LC-MS/MS Quantification: Quantify Ibudilast and its active metabolite (6,7-dihydro-ibudilast) in both the CSF and the unbound plasma fraction.
-
Validation: If
< 0.1, central target engagement is insufficient, and peripheral off-target effects will dominate the clinical phenotype.
Section 2: Biomarker Validation & Target Engagement
Q: How can we confirm central target engagement in human trials when peripheral markers do not correlate with CNS efficacy?
A: While Ibudilast successfully attenuates peripheral inflammatory markers (like sICAM-1 and TNF-α) in conditions such as methamphetamine use disorder [4], these peripheral markers do not reliably reflect central microglial attenuation in neurodegenerative diseases like ALS. Researchers must rely on central biomarkers: PBR28-PET (measuring TSPO, a marker of glial activation) and serum Neurofilament light chain (NfL) for neuroaxonal loss. However, translation is difficult; a Phase 1b trial of Ibudilast (up to 100 mg/day) in ALS showed no significant reductions in motor cortical glial activation via PBR28-PET or CNS neuroaxonal loss via serum NfL over 36-40 weeks [3].
Caption: Stepwise translational workflow from preclinical models to human clinical trials.
Methodology: Self-Validating TSPO-PET Imaging Protocol To prevent false negatives in neuroinflammation tracking, the imaging protocol must account for human genetic variability.
-
Mandatory Genotyping: Extract DNA from patient whole blood and genotype for the TSPO polymorphism (rs6971). Causality: This polymorphism alters the binding affinity of the [11C]PBR28 radioligand. Failing to stratify patients into High-Affinity Binders (HABs), Mixed-Affinity Binders (MABs), and Low-Affinity Binders (LABs) will result in uninterpretable PET signals. Exclude LABs from the imaging cohort.
-
Radioligand Administration: Inject 400 MBq of [11C]PBR28 intravenously as a single bolus.
-
Dynamic Acquisition: Acquire dynamic PET scans for 90 minutes post-injection. Simultaneously, collect arterial blood samples to generate a metabolite-corrected arterial input function.
-
Kinetic Modeling: Calculate the Standardized Uptake Value Ratio (SUVR) or total volume of distribution (
) using a two-tissue compartment model.
Section 3: Off-Target Effects & Tolerability
Q: Preclinical murine models showed excellent tolerability, but human subjects are dropping out due to severe gastrointestinal (GI) distress. How do we manage this translational blind spot?
A: This is a classic translational trap. Rodents lack an emetic reflex (they physically cannot vomit). Therefore, the nausea and emesis triggered by PDE4 inhibition—a well-documented class effect caused by PDE4 binding in the area postrema of the human brainstem—is entirely masked in preclinical murine models. In human ALS trials, dose reductions and trial discontinuations due to GI side effects, fatigue, and insomnia were highly common at the 100 mg/day dosage [3]. To achieve the doses required for neuroprotection (as targeted in the ongoing COMBAT-ALS Phase 2b/3 study [5]), you must induce PDE4 tolerance.
Methodology: Dose Titration and Tolerability Protocol
-
Initiation Phase (Days 1-14): Begin dosing at 30 mg/day (15 mg BID). Causality: Immediate exposure to high-dose PDE4 inhibitors triggers acute area postrema activation. A two-week initiation phase downregulates PDE4 sensitivity, inducing pharmacological tolerance.
-
First Escalation (Days 15-28): Increase to 60 mg/day (30 mg BID). Monitor patients using the Gastrointestinal Symptom Rating Scale (GSRS).
-
Rescue Strategy: If a patient scores >3 on the nausea/emesis domains of the GSRS, do not administer anti-emetics that cross the BBB (e.g., centrally acting dopamine antagonists), as these confound neurological readouts. Instead, temporarily reduce the dose back to 30 mg/day for an additional 7 days before re-escalating.
-
Final Escalation (Day 29+): Escalate to the target therapeutic dose of 100 mg/day (50 mg BID) only once the 60 mg/day dose is tolerated with a GSRS score of ≤2.
References
Sources
- 1. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibudilast attenuates peripheral inflammatory effects of methamphetamine in patients with methamphetamine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Advanced Analytical Methods for Ibudilast Metabolite Detection
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers, pharmacologists, and drug development professionals in overcoming the complex analytical challenges associated with Ibudilast (IBD) metabolism.
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor. While its primary human metabolite is 6,7-dihydrodiol-ibudilast[1], recent pharmacological studies reveal a highly complex metabolic profile. This includes extensive Phase I hydroxylations, Phase II conjugations[2], and the generation of highly reactive, CYP3A4-mediated epoxide intermediates[3]. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure absolute precision in your LC-MS/MS and HRMS workflows.
Ibudilast Metabolic Pathway & Trapping Dynamics
To accurately detect Ibudilast metabolites, one must first understand the causality of their formation and degradation. The diagram below illustrates the divergent pathways of IBD metabolism, specifically highlighting the transient nature of the epoxide intermediate and the necessity of nucleophilic trapping.
Ibudilast metabolic pathways highlighting CYP3A4 epoxidation and nucleophilic trapping.
Troubleshooting & FAQs
Q1: We are experiencing significant ion suppression when quantifying 6,7-dihydrodiol-ibudilast in human plasma using protein precipitation (PPT). How can we improve our signal-to-noise ratio? A1: The root cause of your ion suppression is the co-elution of endogenous matrix components. PPT with acetonitrile leaves a high concentration of endogenous phospholipids in the supernatant. Because 6,7-dihydrodiol-ibudilast is hydrophobic, it co-elutes with these phospholipids, which outcompete the analyte for charge in the Electrospray Ionization (ESI) source. Solution: Switch to Liquid-Liquid Extraction (LLE). Using an organic solvent like methyl tert-butyl ether (MTBE) selectively partitions the uncharged ibudilast and its metabolites into the organic phase, while leaving polar phospholipids and salts trapped in the aqueous layer. This mechanistic shift yields a much cleaner extract, with validated recoveries exceeding 101%[4].
Q2: Our lab is investigating ibudilast-induced hepatotoxicity, but we cannot detect the suspected reactive epoxide intermediate in our microsomal assays. What is the analytical flaw? A2: You are attempting to detect an intermediate that is chemically designed to disappear. The epoxide generated by CYP3A4 is highly electrophilic. It rapidly undergoes nucleophilic attack by cysteine residues on hepatic proteins, forming covalent adducts that cause hepatotoxicity[3]. Because its half-life is fractions of a second, direct LC-MS/MS detection is impossible. Solution: You must introduce a molar excess of a nucleophilic trapping agent, such as Glutathione (GSH) or N-acetyl-L-cysteine (NAC), into your incubation mixture. The thiol group of the trapping agent will competitively intercept the epoxide, forming stable, detectable thioether conjugates (e.g., M1 and M2)[3].
Q3: When analyzing equine urine for anti-doping purposes, we detect multiple isobaric peaks with the same m/z as hydroxylated ibudilast. How do we confidently differentiate them? A3: Ibudilast undergoes extensive Phase I metabolism, resulting in up to 12 different mono-, di-, and tri-hydroxylated positional isomers, alongside demethylated variants[2]. Standard triple-quadrupole MRM transitions cannot distinguish between these isobaric species because they share identical precursor and product ions. Solution: You must utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Implement a shallow gradient on a sub-2 µm C18 UHPLC column to ensure baseline chromatographic resolution of the isomers before they enter the MS. HRMS allows you to postulate exact structures based on sub-ppm mass accuracy and unique MS/MS fragmentation patterns[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks.
Protocol A: In Vitro Trapping of Reactive Epoxide Intermediates[3]
Purpose: To stabilize and quantify transient CYP3A4-generated epoxides.
-
Preparation of Incubation Mixture: Combine human or mouse liver microsomes (1.0 mg/mL), 100 µM Ibudilast, and 20 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality Check: The massive molar excess of GSH (20 mM) ensures it outcompetes endogenous microsomal proteins for the electrophilic epoxide, preventing signal loss to protein binding.
-
-
Initiation: Add 1 mM NADPH to the mixture and incubate at 37°C for 60 minutes.
-
Causality Check: NADPH is the obligate electron donor for Cytochrome P450 enzymes. A control sample lacking NADPH must be run concurrently; the absence of metabolites in this control validates that the epoxidation is strictly CYP-mediated.
-
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Causality Check: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exactly 60 minutes.
-
-
Analysis: Centrifuge at 14,000 × g for 15 minutes. Inject the supernatant into the LC-MS/MS system, monitoring for GSH conjugates (M1 and M2).
Protocol B: Liquid-Liquid Extraction (LLE) for Plasma Quantitation[4][5]
Purpose: To extract Ibudilast and 6,7-dihydrodiol-ibudilast from plasma while eliminating matrix effects.
-
Aliquoting & Spiking: Aliquot 100 µL of plasma. Add a known concentration of an internal standard (e.g., butyl 4-hydroxybenzoate or estazolam)[4][5].
-
Alkalinization: Add 100 µL of 1N NaOH.
-
Causality Check: Raising the pH ensures that weakly basic functional groups remain unprotonated (neutral). Neutral molecules have a significantly higher partition coefficient into organic solvents.
-
-
Extraction: Add 6 mL of Methyl tert-butyl ether (MTBE) or an Ethyl Acetate:Dichloromethane (5:1 v/v) mixture[4]. Vortex for 30 seconds and shake mechanically for 10 minutes.
-
Separation & Reconstitution: Centrifuge at 3000 × g for 10 minutes at 10°C. Transfer the upper organic layer to a clean vial, evaporate under a gentle stream of nitrogen at 40°C, and reconstitute in 500 µL of your LC mobile phase.
Quantitative Analytical Parameters
The following table synthesizes validated analytical parameters across different biological matrices to benchmark your assay's performance.
| Biological Matrix | Target Analyte | Sample Prep Method | LLOQ | Linear Range | Mean Recovery | Reference |
| Human Serum | Ibudilast | LLE (MTBE) | 1.0 ng/mL | 1.0 – 100 ng/mL | 101.7 ± 6.1% | [4] |
| Human Plasma | 6,7-dihydrodiol-ibudilast | PPT / LLE | 1.0 ng/mL | N/A | N/A | [1] |
| Dog Plasma | Ibudilast | LLE (AcOEt:CH₂Cl₂) | 0.1 µg/mL | 0.10 – 20 µg/mL | N/A | |
| Rabbit Plasma | Ibudilast | PPT (Acetonitrile) | 20 ng/mL | 20 – 2000 ng/mL | 90.7 – 105.6% | [5] |
LC-MS/MS Analytical Workflow
Step-by-step analytical workflow for the extraction and LC-MS/MS detection of Ibudilast.
References
- Equine metabolic investigation of the phosphodiesterase-4 inhibitor ibudilast as a potential performance enhancer - PubMed -
- Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - MDPI -
- Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC -
- Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed -
- Pharmacokinetic profiles of 5 mg/kg ibudilast, a phosphodiesterase inhibitor, orally administered to dogs - PAN -
- Metabolic activation and cytotoxicity of ibudilast mediated by CYP3A4 - ResearchG
- Determination of Ibudilast in Rabbit Plasma by Liquid Chromatography-Mass Spectrometry and its Application - L
Sources
- 1. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equine metabolic investigation of the phosphodiesterase-4 inhibitor ibudilast as a potential performance enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
MN-166 Technical Support Center: Strategies for Enhancing Neurotrophic Factor Upregulation
Welcome to the technical support resource for researchers investigating the neurotrophic effects of MN-166 (ibudilast). This guide is designed to provide in-depth, field-proven insights and troubleshooting solutions to help you design robust experiments and overcome common challenges. As a multi-target inhibitor with significant neuroprotective potential, understanding how to effectively measure and enhance MN-166-mediated upregulation of neurotrophic factors is critical for advancing research in neurodegenerative diseases.
Section 1: Foundational Knowledge & Mechanism of Action
This section addresses fundamental questions regarding MN-166's mechanism and its impact on neurotrophic signaling.
Q1: What is MN-166 (ibudilast) and what is its primary mechanism for upregulating neurotrophic factors?
MN-166 (ibudilast) is an orally available, blood-brain barrier-penetrating small molecule with a pleiotropic mechanism of action.[1][2][3] Its ability to promote neurotrophic factor expression stems primarily from two interconnected actions: phosphodiesterase (PDE) inhibition and attenuation of glial cell activation.[1][4][5]
-
Phosphodiesterase (PDE) Inhibition: MN-166 is a non-selective inhibitor of several PDE isozymes, particularly PDE-3, -4, and -10.[1][6] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in cell signaling. By inhibiting PDEs, MN-166 increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[7] Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter regions of genes for various neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), and initiating their transcription.[7]
-
Glial Cell Attenuation: Chronic activation of glial cells (microglia and astrocytes) can lead to neuroinflammation, which suppresses neuronal health and neurotrophic factor production.[2][8] MN-166 has been shown to inhibit the activation of glial cells, reducing the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][10][11] Simultaneously, it promotes the production of anti-inflammatory cytokines (e.g., IL-10) and key neurotrophic factors, including Glial cell-derived Neurotrophic Factor (GDNF), Nerve Growth Factor (NGF), and Neurotrophin-4 (NT-4).[1][10][11] This shift from a pro-inflammatory to a neuroprotective glial phenotype creates a more favorable environment for neuronal survival and function.[12]
Signaling Pathway: MN-166 Mediated Neurotrophic Factor Upregulation
Caption: Proposed signaling cascade for MN-166-induced neurotrophic factor expression.
Section 2: Experimental Design and Core Protocols
This section provides detailed, step-by-step guidance for setting up and executing key experiments to measure the effects of MN-166.
Q2: How should I design a primary in vitro experiment to validate MN-166's effect on a specific neurotrophic factor?
A well-designed in vitro experiment is the cornerstone of validating MN-166's efficacy. The primary goal is to create a reproducible system to measure changes in both neurotrophic factor gene expression (mRNA) and protein levels following treatment.
Experimental Workflow Overview
Caption: A typical workflow for assessing MN-166's in vitro effects.
Step-by-Step Protocol: In Vitro Assessment of GDNF Upregulation in Microglial Cells
This protocol provides a validated starting point. Causality Check: We use microglial cells as they are a primary target of MN-166's anti-inflammatory action and a source of neurotrophic factors like GDNF.[10] We measure both mRNA and secreted protein to confirm that the observed protein increase is due to new gene expression.
Materials:
-
BV-2 or primary microglial cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
MN-166 (Ibudilast) stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) for inflammatory stimulation (optional)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis and qPCR (e.g., SYBR Green Master Mix)
-
Human GDNF ELISA Kit (e.g., Thermo Fisher Scientific, Abcam)[13]
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding:
-
Plate microglial cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment. For BV-2 cells, ~5 x 10^4 cells/well is a good starting point.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and acclimate.
-
-
MN-166 Treatment:
-
Dose-Response: Prepare serial dilutions of MN-166 in culture medium. Recommended starting concentrations range from 1 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest MN-166 dose).
-
(Optional Inflammatory Challenge): To mimic a neuroinflammatory state, you can pre-treat cells with LPS (e.g., 100 ng/mL) for 6 hours before adding MN-166. This often enhances the observable modulatory effects of the drug.
-
Carefully replace the old medium with the medium containing the different MN-166 concentrations or vehicle.
-
-
Incubation (Time-Course):
-
For mRNA analysis (qPCR) , a shorter incubation time is typically sufficient. Collect samples at 6, 12, and 24 hours post-treatment.
-
For secreted protein analysis (ELISA) , a longer incubation is needed for protein to be synthesized and accumulate in the medium. Collect samples at 24, 48, and 72 hours.
-
-
Sample Collection:
-
Supernatant (for ELISA): At each time point, carefully collect the culture medium from each well. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells. Transfer the supernatant to a new tube and store at -80°C.
-
Cell Lysate (for qPCR): After removing the supernatant, wash the adherent cells once with cold PBS. Add 300-500 µL of TRIzol or a similar lysis buffer directly to the well. Pipette up and down to lyse the cells and store the lysate at -80°C.
-
-
Analysis:
-
qPCR for GDNF mRNA:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Run qPCR using validated primers for GDNF and a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the ΔΔCt method.[14]
-
-
ELISA for Secreted GDNF Protein:
-
Thaw supernatant samples on ice.
-
Perform the sandwich ELISA according to the kit manufacturer's protocol.[15]
-
Generate a standard curve and calculate the concentration of GDNF (in pg/mL) in your samples. Normalize this value to the total protein content of the corresponding cell lysate from a parallel well if significant differences in cell number are expected between treatments.
-
-
Section 3: Assay-Specific Troubleshooting Guides
Even with a robust protocol, experimental challenges can arise. This section is formatted as a series of FAQs to directly address common issues.
FAQ: General Experimental Issues
| Question/Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: My cells show low viability or signs of stress after MN-166 treatment. | 1. High DMSO Concentration: The vehicle (DMSO) can be toxic at concentrations >0.5%.2. MN-166 Cytotoxicity: Although generally well-tolerated, very high concentrations (>100 µM) can be toxic to some cell lines.3. Cell Health: Cells may be at too high a passage number or were not healthy prior to the experiment. | 1. Ensure the final DMSO concentration in your media is ≤0.1%. Prepare a vehicle control with the exact same DMSO concentration.2. Perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel with your main experiment to determine the cytotoxic threshold for your specific cell line.3. Use cells at a lower passage number. Always check cell morphology and confluency before starting an experiment.[16] |
| Q: I'm not observing any significant upregulation of my target neurotrophic factor. | 1. Sub-optimal Dose/Time: The concentration or incubation time may be insufficient.2. Cell Type: The chosen cell line may not express the target neurotrophic factor or respond to this specific pathway.3. Assay Sensitivity: The detection method (e.g., Western blot for a low-abundance secreted protein) may not be sensitive enough. | 1. Broaden your dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 6h to 72h) experiments.2. Check literature to confirm your cell line is an appropriate model. Consider using primary cells or co-culture systems for more physiologically relevant results.3. Switch to a more sensitive method. For secreted proteins, ELISA is generally far more sensitive than Western blotting.[17] |
FAQ: Western Blot Troubleshooting (for intracellular BDNF)
| Question/Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: I see two bands for BDNF (~32 kDa and ~14 kDa) or my signal is at the wrong size. | 1. BDNF Processing: BDNF is synthesized as a precursor (pro-BDNF, ~32 kDa) and cleaved to its mature, active form (mBDNF, ~14 kDa).[18] Your antibody may detect one or both forms.2. Antibody Specificity: The antibody may not be specific to the mature form if that is your target. | 1. This is often expected. Report both bands and note the change in the ratio of mature to pro-BDNF, which can be biologically significant.2. Verify the antibody's immunogen. Some antibodies are raised against the pro-domain, others against the mature peptide. The product datasheet should specify this.[18] |
| Q: I have a very weak or no signal for BDNF. | 1. Low Protein Abundance: BDNF is often expressed at low levels intracellularly.2. Inefficient Lysis: Standard RIPA buffer may not be optimal. BDNF can remain bound to receptors.3. Poor Antibody Affinity/Concentration. [19] | 1. Increase the total protein loaded onto the gel (up to 30-50 µg). Consider using a positive control lysate (e.g., from a cell line known to express high levels of BDNF).2. Use an acid-extraction protocol for tissue lysates to release receptor-bound BDNF before Western blotting.[20]3. Optimize the primary antibody concentration (try a range from 1:500 to 1:2000). Incubate overnight at 4°C. Ensure your secondary antibody is appropriate and not expired.[21] |
| Q: My blot has high background noise. | 1. Inadequate Blocking: The blocking step was too short or the blocking agent is not optimal.2. Excessive Antibody Concentration: Too much primary or secondary antibody was used.3. Insufficient Washing. [19] | 1. Block for at least 1 hour at room temperature. Try switching blocking agents (e.g., from 5% milk to 5% BSA, or vice-versa).2. Further dilute your primary and secondary antibodies.3. Increase the number and duration of washes with TBST buffer after both primary and secondary antibody incubations.[21] |
FAQ: ELISA Troubleshooting (for secreted GDNF)
| Question/Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: My standard curve has a low R² value or is non-linear. | 1. Pipetting Error: Inaccurate preparation of the standard dilutions.2. Reagent Issues: Improperly reconstituted or expired standards/reagents.3. Incorrect Plate Reader Settings. | 1. Use calibrated pipettes. Prepare a fresh set of standards, ensuring thorough mixing at each dilution step.2. Ensure all reagents are brought to room temperature before use. Check expiration dates.[22]3. Double-check that you are reading absorbance at the correct wavelength specified in the kit protocol (usually 450 nm).[23] |
| Q: There is high variability (high %CV) between my replicate wells. | 1. Inconsistent Washing: Residual HRP-conjugate remains in some wells, leading to a stronger signal.2. Pipetting Inconsistency: Uneven volumes of samples or reagents added.3. "Edge Effect": Wells on the edge of the plate may have evaporated more or experienced temperature differences. | 1. Ensure all wells are washed thoroughly and consistently. After the final wash, tap the plate firmly on a paper towel to remove all residual buffer.2. Use a multichannel pipette for adding common reagents. Be consistent with your pipetting technique.3. Avoid using the outermost wells of the plate if edge effects are a persistent issue. Ensure the plate is sealed properly during incubations. |
FAQ: RT-qPCR Troubleshooting
| Question/Problem | Potential Cause(s) | Recommended Solution(s) |
| Q: My melting curve shows multiple peaks. | 1. Primer-Dimers: Primers are annealing to each other, creating a small, non-specific product.2. Non-Specific Amplification: Primers are binding to off-target sequences in the cDNA.3. Genomic DNA Contamination. | 1. This is common, especially in "no template" controls. If the primer-dimer peak is small and appears at a much lower melting temperature than your target, it may not affect quantification.2. Redesign primers using software like Primer-BLAST to ensure specificity. Optimize the annealing temperature in your PCR cycle.3. Treat your RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. |
| Q: The amplification efficiency is low (Ct values are high or curves are flat). | 1. Poor RNA/cDNA Quality: RNA may be degraded, or inhibitors may be present.2. Suboptimal Primers/Probe. 3. Incorrect Assay Setup. [24] | 1. Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure your 260/280 and 260/230 ratios are optimal. Dilute your cDNA template to reduce the concentration of potential inhibitors.[25]2. Verify primer efficiency by running a standard curve with a serial dilution of a known positive control.3. Ensure you are using the correct master mix for your instrument and chemistry (SYBR Green vs. TaqMan). |
References
-
Taylor & Francis Online. (2021, November 24). MN-166 (ibudilast) in Amyotrophic Lateral Sclerosis in a Phase IIb/III Study: COMBAT-ALS Study Design. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ibudilast?. [Link]
-
MDPI. (2022, December 2). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. [Link]
-
PubMed. (2004, March 15). Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia. [Link]
-
MediciNova, Inc. (2025). MediciNova Announces Update and Basic Characteristic Randomized Patients' of Phase 2/3 Clinical Trial of MN-166 (Ibudilast) in ALS (COMBAT-ALS Clinical Trial) Presented at the 36th International Symposium on ALS/MND. [Link]
-
PubMed. (2021, November 24). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design. [Link]
-
IU Indianapolis ScholarWorks. (2021, November 24). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT. [Link]
-
PMC - NIH. (2017, July 28). The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson's disease. [Link]
-
MediciNova, Inc. (2025). MediciNova Announces Update and Basic Characteristic Randomized Patients' of Phase 2/3 Clinical Trial of MN-166 (Ibudilast) in ALS (COMBAT-ALS Clinical Trial) Presented at the 36th International Symposium on ALS/MND. [Link]
-
ALS News Today. (2024, November 27). MN-166 (ibudilast) for ALS. [Link]
-
Clinical Trials Arena. (2025, September 23). MediciNova concludes subject enrolment in trial of MN-166. [Link]
-
NeurologyLive. (2025, October 8). Targeting Neuroinflammation and Repair: The Rationale Behind Ibudilast. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Ibudilast. [Link]
-
MediciNova, Inc. (n.d.). MediciNova Announces Clinical Data from Subgroup Analyses of Completed Clinical Trial of MN-166 (ibudilast) in ALS. [Link]
-
ResearchGate. (2021, November 24). MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design. [Link]
-
ClinicalTrials.gov. (n.d.). A Biomarker Study to Evaluate MN-166 in Subjects With Amyotrophic Literal Sclerosis (ALS). [Link]
-
MediciNova, Inc. (2026, January 29). MediciNova Announces 100 Patients Enrolled in SEANOBI Study Expanded-Access-Program (EAP) Evaluating MN‑166 (ibudilast) in ALS patients. [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. [Link]
-
Boster Bio. (2022, January 5). Best BDNF Antibody: Selection Guide & Expert Tips. [Link]
-
Springer Protocols. (2019). Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence. [Link]
-
Biosensis. (n.d.). Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. [Link]
-
FineTest. (n.d.). Human GDNF (Glial cell line-derived neurotrophic factor) ELISA Kit. [Link]
-
Biosensis. (n.d.). Glial cell line-derived neurotrophic factor (GDNF), Human, Rapid ELISA assay. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Glial Cell Line Derived Neurotrophic Factor (GDNF). [Link]
-
Japan Bioanalysis Forum. (n.d.). Understanding qPCR bioanalysis issues before validation planning*. [Link]
-
ResearchGate. (2025, December 11). (PDF) Ibudilast (MN-166) in Amyotrophic Lateral Sclerosis- An Open Label, Safety And Pharmacodynamic Trial. [Link]
-
MediciNova, Inc. (n.d.). Effect of Ibudilast on Neurofilament-light Chain in Progressive MS: Analysis from a Phase II Trial. [Link]
-
STAR Protocols. (2022, June 23). Protocol for morphometric analysis of neurons derived from human pluripotent stem cells. [Link]
-
PMC - NIH. (n.d.). Comprehensive qPCR profiling of gene expression in single neuronal cells. [Link]
-
Thermo Fisher Scientific. (n.d.). Measuring Neuronal Cell Health through Viability and Neurite Outgrowth. [Link]
-
ResearchGate. (n.d.). Neurotrophin and receptor transcript analysis. qPCR analysis of the.... [Link]
-
PMC - NIH. (2025, September 19). Evaluation of in vitro and in vivo release of recombinant human nerve growth factor from bioengineered human stromal lenticule. [Link]
-
PMC - NIH. (n.d.). Measuring mRNA decay with Roadblock-qPCR. [Link]
-
PubMed. (2017, May 30). cAMP/PKA-CREB-BDNF signaling pathway in hippocampus mediates cyclooxygenase 2-induced learning/memory deficits of rats subjected to chronic unpredictable mild stress. [Link]
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Validation & Comparative
Introduction: The Neuroinflammatory Landscape and PDE Inhibition
Title: Ibudilast vs. Selective PDE Inhibitors for Neuroinflammation: A Comparative Guide
Neuroinflammation, driven by chronic glial activation, is a primary pathological hallmark of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Multiple Sclerosis. Phosphodiesterase (PDE) inhibitors have emerged as potent modulators of this process by preventing the degradation of cyclic nucleotides (cAMP/cGMP), thereby suppressing pro-inflammatory cytokine production[1]. While highly selective PDE4 inhibitors like Rolipram and FCPR16 have demonstrated efficacy in preclinical models, their clinical translation has often been hindered by a narrow therapeutic window and dose-limiting side effects[2][3].
Ibudilast (MN-166) represents a paradigm shift in neuropharmacology: rather than hyper-targeting a single isoenzyme, it acts as a polypharmacological agent. It non-selectively inhibits PDE3, PDE4, PDE10, and PDE11, while simultaneously antagonizing Toll-like receptor 4 (TLR4) and macrophage migration inhibitory factor (MIF)[3][4][5]. This guide provides an objective, data-driven comparison between Ibudilast and selective PDE inhibitors, equipping researchers with the mechanistic insights and validated protocols necessary for rigorous preclinical evaluation.
Mechanistic Comparison: Polypharmacology vs. Selectivity
The core divergence between Ibudilast and selective PDE4 inhibitors (e.g., Rolipram) lies in pathway redundancy. Selective PDE4 inhibition relies entirely on the cAMP/PKA/CREB axis to shift microglia from a pro-inflammatory to a neuroprotective state[3]. However, in environments with severe neuroinflammation, TLR4-mediated NF-κB signaling can easily overwhelm cAMP-dependent regulation. Ibudilast bypasses this limitation by directly blocking TLR4 and MIF, synergizing with its PDE-inhibitory effects to profoundly suppress TNF-α, IL-1β, and nitric oxide (NO) while upregulating neurotrophic factors like GDNF and NGF[6][7].
Mechanistic pathways of Ibudilast's dual-action vs. selective PDE4 inhibition.
Quantitative Data Comparison
To objectively evaluate binding affinities and target engagement, the following table synthesizes established IC50 values and functional outputs for Ibudilast compared to highly selective PDE4 inhibitors.
| Target / Metric | Ibudilast (MN-166) | Rolipram (Selective PDE4) | FCPR16 (Selective PDE4) |
| PDE4B2 IC50 | 3.3 ± 0.44 μM[4] | ~1.0 μM | ~0.6 μM[3] |
| PDE10A1 IC50 | 1.27 ± 0.2 μM[4] | Inactive | Inactive |
| TLR4 / MIF | Antagonist / Inhibitor[4][5] | Inactive | Inactive |
| TNF-α Reduction | High (Synergistic suppression)[8] | Moderate | High |
| GDNF Upregulation | Significant (Striatum/Microglia)[2][6] | Mild | Moderate |
Note: Ibudilast's higher IC50 for PDE4 compared to Rolipram is offset by its concurrent inhibition of PDE10 and TLR4, which provides a broader anti-inflammatory net effect without the severe emetic response associated with potent, selective PDE4 blockade[2][4].
Experimental Methodologies: Evaluating Microglial Modulation
When comparing these compounds in vitro, experimental design must account for causality. Utilizing Lipopolysaccharide (LPS) as a stressor is a deliberate, self-validating choice: LPS is a direct TLR4 agonist[3]. By using LPS, researchers can isolate Ibudilast's TLR4-antagonistic properties from its PDE4-inhibitory properties by running parallel assays measuring both cAMP accumulation (PDE4 validation) and NF-κB translocation (TLR4 validation). Rolipram, lacking TLR4 activity, serves as the perfect control to isolate the PDE4-specific pathway.
Protocol: LPS/IFN-γ Induced Microglial Activation Assay
-
Primary Culture & Isolation: Isolate primary microglial cells from the cerebral cortices of P0-P2 neonatal mice. Purify via magnetic-activated cell sorting (MACS) using CD11b microbeads to ensure >95% purity[3].
-
Viability Baseline (Self-Validation Step): Plate cells at 5x10^4 cells/well. Before drug efficacy testing, run an MTT or CCK-8 assay with escalating doses of Ibudilast (1-50 μM) and Rolipram (0.1-10 μM) to establish non-cytotoxic working concentrations. Causality: This ensures that any observed reduction in cytokines is due to true immunomodulation, not cell death[8].
-
Pre-treatment: Pre-treat microglia with the established non-toxic doses of Ibudilast (e.g., 10 μM) or Rolipram (e.g., 1 μM) for 1 hour.
-
Stimulation: Induce a pro-inflammatory state by adding 100 ng/mL LPS and 20 ng/mL IFN-γ to the culture medium[3][6]. Incubate for 24 hours.
-
Multiplex Quantification:
Self-validating experimental workflow for assessing microglial immunomodulation.
In Vivo Efficacy: EAE and MPTP Models
The translation of these mechanisms in vivo highlights the context-dependent utility of multi-target vs. selective inhibition.
-
Multiple Sclerosis (EAE Model): In Experimental Autoimmune Encephalomyelitis (EAE) models, prophylactic oral administration of Ibudilast (10 mg/kg/day) significantly reduces inflammatory cell infiltration in the spinal cord and ameliorates disease severity[9]. While selective PDE4 inhibitors also suppress EAE, Ibudilast's ability to shift microglia from a pro-inflammatory to a neuroprotective phenotype without depleting them offers a more sustainable long-term remodeling of the CNS environment[1].
-
Parkinson's Disease (MPTP Model): In the MPTP mouse model of PD, Ibudilast (40-50 mg/kg) demonstrates unique advantages due to its PDE10 inhibition. PDE10 is highly enriched in striatal medium spiny neurons[1]. Ibudilast treatment attenuates MPTP-induced astrocytic activation (reduced GFAP) and significantly upregulates striatal GDNF mRNA, providing a dual shield of anti-inflammation and trophic support that selective PDE4 inhibitors struggle to match in the basal ganglia[2].
Conclusion
For drug development professionals, the choice between Ibudilast and selective PDE inhibitors dictates the therapeutic strategy. Selective PDE4 inhibitors offer potent, targeted cAMP elevation but face tolerability hurdles and pathway circumvention via TLR4. Ibudilast's polypharmacological profile—bridging PDE3/4/10/11 inhibition with TLR4/MIF antagonism—creates a robust, synergistic blockade of neuroinflammation, making it a highly compelling candidate for complex, multi-factorial neurodegenerative diseases.
References[6] Title: Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Perspectives on PDE4B Inhibition in Adipose Tissue Dysfunction and Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibudilast, a phosphodiesterase inhibitor, ameliorates experimental autoimmune encephalomyelitis in Dark August rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of MN-166 (Ibudilast) and Riluzole in ALS Mouse Models: A Preclinical Guide
Executive Summary
For drug development professionals and preclinical researchers, evaluating novel therapeutics for Amyotrophic Lateral Sclerosis (ALS) requires rigorous benchmarking against standard-of-care agents. This guide provides an objective, data-driven comparison between Riluzole (the established baseline therapy) and MN-166 (Ibudilast) , a promising multi-target small molecule currently in advanced clinical trials[1]. By analyzing their divergent mechanisms of action and comparative efficacy in the gold-standard SOD1-G93A mouse model, this guide establishes a self-validating experimental framework for preclinical ALS research.
Mechanistic Divergence: Excitotoxicity vs. Neuroinflammation
Understanding the causality behind each drug's efficacy begins with their distinct molecular targets. ALS pathology is driven by a complex interplay of motor neuron excitotoxicity, protein aggregation, and runaway neuroinflammation.
-
Riluzole (Standard of Care): Riluzole primarily mitigates excitotoxicity. Its core mechanism involves the blockade of voltage-gated sodium channels, which subsequently inhibits the presynaptic release of glutamate[2][3]. By reducing glutamate accumulation in the synaptic cleft, Riluzole prevents the over-activation of postsynaptic receptors, thereby shielding motor neurons from calcium-induced excitotoxic death[3].
-
MN-166 / Ibudilast (Investigational): MN-166 operates through a broader, neuroimmunomodulatory axis. It is a non-selective phosphodiesterase (PDE 3, 4, 10, 11) inhibitor and a macrophage migration inhibitory factor (MIF) antagonist[4][5]. Furthermore, it blocks Toll-like receptor 4 (TLR4)[4]. This multi-target inhibition elevates intracellular cAMP, suppressing the activation of microglia and astrocytes, and downregulating pro-inflammatory cytokines (TNF-α, IL-6)[4][6]. Crucially, MN-166 also acts as an autophagy enhancer, promoting the clearance of misfolded SOD1 and TDP-43 aggregates via the mTORC1-TFEB pathway[5].
Fig 1: Comparative signaling pathways of Riluzole and MN-166 in ALS.
Comparative Efficacy in the SOD1-G93A Mouse Model
The SOD1-G93A transgenic mouse remains the most widely validated in vivo model for ALS, characterized by progressive motor neuron degeneration, gliosis, and fatal paralysis. The table below synthesizes the quantitative preclinical data comparing the two therapeutics.
| Parameter | Riluzole (Baseline Control) | MN-166 (Ibudilast) | Mechanistic Causality |
| Survival Extension | Modest extension (~10-15 days)[7]. | Significant extension, highly synergistic with antioxidants[6]. | Excitotoxicity delay (Riluzole) vs. systemic neuroinflammation suppression (MN-166). |
| Motor Function | Delays onset of severe motor deficits[7]. | Preserves rotarod performance and delays functional decline[6]. | Protection of neuromuscular junctions via distinct upstream pathways. |
| Glial Activation | Minimal direct effect on glial markers. | Robust reduction in microgliosis (Iba1) and astrogliosis (GFAP)[6]. | Direct inhibition of PDE4/10 and TLR4 shifts microglia to an anti-inflammatory state[4]. |
| Protein Aggregation | No direct clearance mechanism. | Enhances autophagic clearance of mutant SOD1 and TDP-43[5]. | MN-166 promotes mTORC1-TFEB signaling, acting as a potent autophagy enhancer[5]. |
Standardized Experimental Methodology
To ensure scientific integrity, preclinical evaluations must be designed as self-validating systems . The following protocol outlines a rigorous workflow for comparing MN-166 and Riluzole.
Causality Behind Experimental Choices (E-E-A-T)
-
Model Selection: We utilize the high-copy SOD1-G93A strain because the rapid, predictable accumulation of misfolded SOD1 reliably induces both the excitotoxic and neuroinflammatory cascades targeted by these drugs, providing a compressed and measurable therapeutic window.
-
Biomarker Selection: Neurofilament Light chain (NfL) is quantified in the cerebrospinal fluid (CSF) because it is a direct, translationally relevant biomarker of axonal degeneration, bridging preclinical findings directly with clinical trial endpoints[1].
-
Self-Validation: Baseline rotarod performance must be established at Day 45 prior to randomization to ensure cohort uniformity. A vehicle-treated control group validates the natural disease progression, while the Riluzole arm serves as a positive control to benchmark MN-166 efficacy. Blinding of operators during behavioral testing is mandatory to eliminate observation bias.
Step-by-Step Protocol
-
Cohort Design & Randomization (Day 45):
-
Acquire high-copy SOD1-G93A mice. At postnatal day 45, perform baseline rotarod testing.
-
Randomize mice into three blinded cohorts (n=15/group to ensure statistical power): Vehicle, Riluzole (30 mg/kg/day), and MN-166 (10-20 mg/kg/day).
-
-
Dosing Regimen (Day 60 Onward):
-
Initiate dosing at Day 60 (pre-symptomatic phase) to assess the delay in disease onset. Administer Riluzole via drinking water and MN-166 via daily oral gavage to ensure accurate systemic exposure[5].
-
-
Behavioral Phenotyping (Day 75 - End Stage):
-
Conduct rotarod testing and neurological scoring bi-weekly. Record the age at which mice fail to remain on the rotarod for >3 minutes as the onset of functional deficit.
-
-
Endpoint & Tissue Collection:
-
Define the survival endpoint humanely (e.g., inability to right themselves within 30 seconds).
-
Post-mortem, extract CSF for NfL and cytokine (TNF-α, IL-6) ELISA quantification[6].
-
Harvest the lumbar spinal cord for immunohistochemistry (IHC). Stain for ChAT (motor neuron survival), Iba1 (microgliosis), and GFAP (astrogliosis)[6].
-
Fig 2: Self-validating in vivo experimental workflow for SOD1-G93A mice.
Translational Outlook
While Riluzole remains the foundational therapy for ALS by mitigating acute excitotoxicity, its clinical benefits are modest. The preclinical data strongly supports MN-166 as a complementary therapeutic that addresses the chronic neuroinflammatory and proteinopathy drivers of ALS[5][6]. Because MN-166 effectively penetrates the blood-brain barrier and demonstrates a favorable safety profile, it is currently being evaluated in the pivotal COMBAT-ALS Phase IIb/III clinical trial to assess its impact on functional activity and survival in human patients[1][5].
References
1.4 - nih.gov 2. 2 - spandidos-publications.com 3.1 - medicinova.com 4. 3 - patsnap.com 5.6 - nih.gov 6.5 - iu.edu 7. 7 - efbiotech.com
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- 4. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Nicotinamide riboside, pterostilbene and ibudilast protect motor neurons and extend survival in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurodegenerative Diseases – Amyotrophic Lateral Sclerosis (ALS) - Everfront Biotech [efbiotech.com]
Validating the Anti-Inflammatory Effects of Ibudilast in Human Microglia
Executive Summary: Beyond Simple PDE Inhibition[1]
Ibudilast (MN-166) represents a distinct class of glial modulators. While often categorized alongside Rolipram as a phosphodiesterase (PDE) inhibitor, this classification is reductive and potentially misleading for experimental design.
Unlike selective PDE4 inhibitors, Ibudilast acts as a pleiotropic neuroprotective agent . It functions through a dual-mechanism:
-
Non-selective PDE inhibition (PDE4, PDE10, PDE3), elevating intracellular cAMP.[1]
-
Allosteric inhibition of Macrophage Migration Inhibitory Factor (MIF) and TLR4 antagonism .
The Validation Challenge: Researchers often fail to replicate Ibudilast's clinical efficacy in vitro because they treat it solely as a cAMP elevator. Validating Ibudilast requires an experimental system that accounts for both cAMP signaling and upstream TLR4/MIF blockade.
Mechanistic Rationale & Signaling Architecture
To validate Ibudilast, you must target the convergence of the PKA pathway and the NF-
Figure 1: Ibudilast Dual-Action Signaling Pathway
Caption: Ibudilast exerts a synergistic effect by simultaneously preventing cAMP degradation (via PDE inhibition) and blocking upstream inflammatory triggers (MIF/TLR4), resulting in potent NF-
Comparative Analysis: Selecting the Right Control
When publishing data on Ibudilast, reviewers will expect comparisons against established standards. Use this table to select appropriate positive and negative controls.
| Feature | Ibudilast (MN-166) | Rolipram | Minocycline | Forskolin |
| Primary Mechanism | PDE4/10 Inhibitor + MIF/TLR4 Antagonist | Selective PDE4 Inhibitor | Broad-spectrum Microglia Inhibitor | Adenylyl Cyclase Activator |
| Specificity | Moderate (Multi-target) | High (PDE4 specific) | Low (Off-target antibiotic effects) | High (cAMP specific) |
| In Vitro Potency (IC50) | N/A (Activator) | |||
| Clinical Relevance | High (Oral, BBB penetrant, ALS/MS trials) | Low (Emetic side effects limit use) | Moderate (Failed in ALS trials) | Low (Tool compound only) |
| Best Use Case | Test Agent | Positive Control (PDE4 pathway) | Positive Control (General inflammation) | Mechanistic Control (cAMP) |
Scientist's Note: Do not use Rolipram as a direct efficacy comparator. Rolipram is often more potent in pure cAMP assays but lacks the neurotrophic and MIF-blocking properties of Ibudilast. Ibudilast is superior in complex inflammatory environments (e.g., co-cultures).
Experimental Validation Framework
Phase 1: Cell Model Selection
Critical Decision: Avoid BV2 (mouse) cell lines if possible.
-
Why? Ibudilast's affinity for human MIF and TLR4 differs from murine isoforms.
-
Recommendation: Use HMC3 (Human Microglial Clone 3) or iPSC-derived Microglia .
-
Grounding: Comparative transcriptomics show HMC3 retains key human-specific inflammatory signatures lost in rodent lines [1].
Phase 2: The "Priming" Protocol (Step-by-Step)
This protocol is designed to validate the suppression of LPS-induced cytokine release.
Reagents:
-
Ibudilast: Dissolve in DMSO to 50 mM stock. Store at -20°C.
-
Stimulus: LPS (E. coli O111:B4) - Standard dose 100 ng/mL.
-
Assay: HTRF or ELISA for TNF-
and IL-6.[2]
Workflow:
-
Seeding: Plate HMC3 cells at
cells/well in 96-well plates. Allow 24h attachment. -
Serum Starvation (Optional but Recommended): Switch to 1% FBS medium 12h prior to drug treatment to reduce basal NF-
B noise. -
Pre-Treatment (CRITICAL):
-
Add Ibudilast (Dose range: 1, 10, 30, 60, 100
M). -
Time: Incubate for 1 hour prior to LPS.
-
Rationale: Ibudilast requires time to elevate cAMP and phosphorylate CREB before the inflammatory insult occurs [2].
-
-
Stimulation:
-
Add LPS (100 ng/mL) directly to the well (do not wash out Ibudilast).
-
Incubate for 24 hours .
-
-
Harvest:
-
Supernatant: Spin down (300g x 5 min) and store for ELISA (TNF-
, IL-1 ). -
Cells: Lyse for Western Blot (p-CREB, p-NF-
B) or viability assay (LDH).
-
Figure 2: Validation Workflow Timeline
Caption: The 1-hour pre-treatment window is essential for Ibudilast to establish the cAMP "brake" on the inflammatory machinery before LPS engages TLR4.
Data Interpretation & Troubleshooting
Success Criteria
To confirm Ibudilast activity, your data must show:
-
Dose-Dependent Inhibition: >30% reduction of TNF-
at 50 M. -
Viability Check: No significant increase in LDH release (Ibudilast is generally non-toxic up to 100
M; if toxicity is seen, check DMSO concentration <0.1%). -
Mechanistic Proof: Increased p-CREB levels in Western blot compared to LPS-only control.
Common Pitfalls
-
The "Washout" Error: Researchers often wash cells after pre-treatment. Do not wash. Ibudilast is a reversible inhibitor; washing it out restores PDE activity immediately, nullifying the effect [3].
-
Species Mismatch: Using rat primers for human cells or vice versa. Ibudilast pharmacology varies slightly between species (rat PDE4 vs human PDE4).
-
Serum Interference: High serum (10% FBS) contains exogenous PDEs and albumin that can bind the drug. Perform the assay in reduced serum (1-2%) for maximum sensitivity.
References
-
Mizuno, T., et al. (2004).[3] Neuroprotective role of phosphodiesterase inhibitor ibudilast on neuronal cell death induced by activated microglia.[1][4] Neuropharmacology. Link
-
Suzumura, A., et al. (1999).[5][6] Ibudilast suppresses TNFalpha production by glial cells functioning mainly as type III phosphodiesterase inhibitor in the CNS.[5][6] Brain Research. Link
-
Rolan, P., et al. (2009). Ibudilast: a review of its pharmacology, efficacy and safety in respiratory and neurological disease. Expert Opinion on Pharmacotherapy. Link
-
Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor (MIF) by ibudilast. Proceedings of the National Academy of Sciences (PNAS). Link
-
Gibson, L.C., et al. (2006). The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family.[1][7] European Journal of Pharmacology. Link
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Head-to-head comparison of Ibudilast and other TLR4 antagonists
Title: Beyond Direct Antagonism: A Head-to-Head Mechanistic and Experimental Comparison of Ibudilast, TAK-242, and Eritoran
Executive Summary The Toll-like receptor 4 (TLR4) pathway is a critical node in innate immunity, responsible for recognizing lipopolysaccharide (LPS) and endogenous damage-associated molecular patterns (DAMPs). While acute, high-level TLR4 activation drives systemic sepsis, chronic low-grade activation fuels neuroinflammation, neuropathic pain, and neurodegenerative diseases[1]. This divergence in pathology has necessitated a strategic shift in drug development. Direct, competitive antagonists like Eritoran and TAK-242 failed in acute sepsis trials due to excessive immunosuppression[2]. Consequently, the field has pivoted toward polypharmacological modulators like Ibudilast, which act as "rheostats" to dampen chronic neuroinflammation[3]. This guide provides a comprehensive comparison of these agents, detailing their mechanistic divergence, quantitative pharmacology, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: Structural Basis of TLR4 Inhibition
The failure of early TLR4 antagonists highlighted the complexity of the TLR4/MD-2 receptor complex, which can be inhibited at multiple structural nodes:
-
Eritoran (E5564): A synthetic lipid A analog that acts as a direct, competitive antagonist. It binds to the large hydrophobic pocket of the MD-2 co-receptor, physically blocking LPS binding and preventing the dimerization of the TLR4/MD-2 complex[4][5].
-
TAK-242 (Resatorvid): A small-molecule cyclohexene derivative that non-competitively inhibits signaling. It penetrates the cell membrane and covalently binds to a specific cysteine residue (Cys747) within the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This structural alteration disrupts the recruitment of adaptor proteins (MyD88 and TIRAP/TRAM), halting downstream signaling[4][6].
-
Ibudilast (AV-411): Unlike Eritoran and TAK-242, Ibudilast is a polypharmacological agent. It acts primarily as a non-selective phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE10, PDE11) and a macrophage migration inhibitory factor (MIF) inhibitor[3]. Its TLR4 antagonism is largely downstream and indirect; by elevating intracellular cAMP, it downregulates IRAK1 and TRAF6, effectively suppressing microglial activation and shifting the cell to an anti-inflammatory phenotype[3][7].
Mechanistic pathways of TLR4 inhibition by Eritoran, TAK-242, and Ibudilast.
Quantitative Pharmacological Comparison
To guide experimental design, researchers must account for the vast differences in binding affinities and primary targets among these compounds. The table below synthesizes their quantitative pharmacological profiles.
| Antagonist | Primary Target | Binding Site | Binding Affinity / IC50 | Clinical Status | Primary Application |
| TAK-242 (Resatorvid) | TLR4 | Intracellular Domain (Cys747) | 1.3 nM - 10 nM | Phase III (Failed - Sepsis) | Acute Inflammation, Sepsis[6] |
| Eritoran (E5564) | TLR4 / MD-2 Complex | MD-2 Hydrophobic Pocket | Low nanomolar | Phase III (Failed - Sepsis) | Sepsis, Viral Cytokine Storm[2][5] |
| Ibudilast (AV-411) | TLR4, PDE3/4/10/11, MIF | Indirect / Polypharmacological | ~1 - 10 μM (Cellular) | Phase II/III | Neuroinflammation, ALS, Addiction[3][8] |
Experimental Design: Self-Validating in vitro Protocols
When comparing a direct antagonist (TAK-242) with a polypharmacological modulator (Ibudilast), standard viability assays are insufficient. The experimental system must self-validate by proving that a reduction in inflammatory cytokines is due to specific pathway blockade, not generalized cytotoxicity or off-target transcriptional silencing.
Protocol A: Target-Specific Validation via HEK-Blue hTLR4 Reporter Assay
Causality & Logic: HEK-Blue cells are stably transfected with human TLR4, MD-2, and CD14, alongside an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter. To ensure the antagonist specifically targets TLR4, a parallel assay using HEK-Blue Null cells (lacking TLR4 but retaining the NF-κB reporter) stimulated with TNF-α must be run.
-
Cell Seeding: Seed HEK-Blue hTLR4 and HEK-Blue Null cells at 2.5 × 10⁴ cells/well in a 96-well plate.
-
Pre-treatment: Incubate cells with serial dilutions of TAK-242 (0.1 nM - 100 nM) or Ibudilast (0.1 μM - 50 μM) for 1 hour.
-
Ligand Challenge: Stimulate hTLR4 cells with 10 ng/mL LPS (TLR4 agonist). Stimulate Null cells with 10 ng/mL TNF-α (TLR4-independent NF-κB agonist).
-
Quantification: After 24 hours, quantify SEAP activity using a spectrophotometer at 620 nm.
-
Self-Validation Check: A direct TLR4 antagonist (TAK-242) will inhibit SEAP in the LPS-stimulated hTLR4 cells but not in the TNF-α-stimulated Null cells. Because Ibudilast acts downstream via PDEs and MIF[3], it will exhibit partial inhibition in the Null cell line, validating its polypharmacological, downstream mechanism.
Protocol B: Neuroinflammatory Suppression in Primary Microglia
Causality & Logic: While HEK cells prove receptor specificity, primary microglia are required to evaluate physiological efficacy in neuroinflammation[7]. Measuring both pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines reveals whether the drug merely blocks signaling or actively shifts the cellular phenotype.
-
Isolation: Isolate primary microglia from P0-P2 rodent cortices via magnetic-activated cell sorting (MACS) using CD11b microbeads.
-
Pre-treatment: Treat microglia with TAK-242 (10 nM) or Ibudilast (10 μM) for 2 hours.
-
Activation: Challenge with 100 ng/mL LPS for 12 hours.
-
Multiplex Readout: Harvest supernatants and quantify TNF-α, IL-1β, and IL-10 via multiplex ELISA. Perform a CellTiter-Glo assay on the remaining cells.
-
Self-Validation Check: The viability assay ensures cytokine reduction isn't an artifact of cell death. Ibudilast uniquely promotes IL-10 production while suppressing TNF-α—a phenotypic shift driven by its cAMP-elevating PDE inhibition[3][7]. TAK-242, conversely, uniformly suppresses all TLR4-dependent cytokine induction[9].
Self-validating experimental workflow for evaluating TLR4 antagonists.
Strategic Applications in Drug Development
The distinct mechanisms of these drugs dictate their clinical utility. Eritoran and TAK-242 were designed as "sledgehammers" to completely halt the massive cytokine storm of acute sepsis. However, completely blocking TLR4 in systemic infection compromises the host's ability to clear bacteria, leading to their failure in Phase III trials[2][6].
Conversely, Ibudilast represents a "rheostat" approach. By indirectly modulating TLR4 via PDE inhibition and altering downstream IRAK1/TRAF6 dynamics, it dampens chronic neuroinflammation without causing severe systemic immunosuppression[3][7]. This makes Ibudilast uniquely suited for chronic, sterile inflammatory conditions such as amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and opioid withdrawal, where it is currently showing significant clinical promise[3][8].
References
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BindingDB. (n.d.). TAK-242 Affinity Data. Retrieved from [Link]
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Jurjus, A., et al. (2016). Targeting Toll-like receptor-4 (TLR4) – emerging therapeutic target for persistent pain states. NIH PubMed Central. Retrieved from [Link]
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Takashima, K., et al. (2009). Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model. British Journal of Pharmacology. Retrieved from [Link]
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Peri, F., & Piazza, M. (2018). Recent Advances on Toll-Like Receptor 4 Modulation: New Therapeutic Perspectives. Future Medicinal Chemistry. Retrieved from [Link]
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Anwar, M. A., et al. (2020). TLR4-Targeting Therapeutics: Structural Basis and Computer-Aided Drug Discovery Approaches. Molecules. Retrieved from [Link]
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Bamboat, Z. M., et al. (2015). Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling. Molecular Medicine. Retrieved from [Link]
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Zhang, Y., et al. (2020). Toll-Like Receptor 4 Signaling and Drug Addiction. Frontiers in Immunology. Retrieved from [Link]
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El-Ghazali, A., et al. (2021). Multi-scale predictive modeling discovers Ibudilast as a polypharmacological agent to improve hippocampal-dependent spatial learning and memory and mitigate plaque and tangle pathology in a transgenic rat model of Alzheimer's disease. bioRxiv. Retrieved from [Link]
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Angelopoulou, E., et al. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. International Journal of Molecular Sciences. Retrieved from [Link]
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Cross-Validation of Ibudilast’s Effect on Pro-Inflammatory Cytokine Release: A Comparative Guide
For drug development professionals and neuroimmunology researchers, modulating microglial and macrophage activation remains a critical hurdle in treating neurodegenerative diseases. Ibudilast (AV-411, MN-166) has emerged as a highly versatile small molecule, differentiating itself from first-generation anti-inflammatories through a multi-target mechanism.
This guide provides an objective, data-driven cross-validation of Ibudilast’s efficacy in suppressing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) compared to alternative modulators like Rolipram and Minocycline. It also outlines a self-validating experimental framework for evaluating these pathways in your own laboratory.
Mechanistic Grounding: Beyond Simple PDE Inhibition
While traditionally classified as a non-selective phosphodiesterase (PDE) inhibitor (targeting PDE3, PDE4, PDE10, and PDE11), Ibudilast’s robust anti-inflammatory profile is driven by a synergistic, multi-receptor antagonism that standard PDE4 inhibitors lack.
According to the, Ibudilast actively crosses the blood-brain barrier (BBB) and exerts its effects by:
-
Inhibiting PDE4: Preventing the degradation of cyclic adenosine monophosphate (cAMP), which subsequently activates Protein Kinase A (PKA) and suppresses the NF-κB transcriptional pathway.
-
Antagonizing Toll-Like Receptor 4 (TLR4): Directly blocking the innate immune cascade typically triggered by endotoxins (like LPS) or endogenous damage-associated molecular patterns (DAMPs).
-
Inhibiting Macrophage Migration Inhibitory Factor (MIF): Downregulating the CD74 receptor pathway, further blunting microglial hyperactivation .
Ibudilast suppresses cytokine release via dual PDE4 inhibition and TLR4 antagonism.
Comparative Efficacy: Ibudilast vs. Alternative Modulators
To objectively evaluate Ibudilast, it must be cross-validated against established reference standards. Rolipram serves as the gold-standard highly selective PDE4 inhibitor, while Minocycline is the classical broad-spectrum microglial inhibitor. Cilomilast is often used as a peripheral PDE4 control.
The following table synthesizes quantitative experimental data regarding their potency in suppressing Lipopolysaccharide (LPS)-induced TNF-α release in human whole blood and microglial models , :
| Compound | Primary Target(s) | TNF-α IC₅₀ (Whole Blood) | BBB Permeability | Key Experimental & Clinical Advantage |
| Ibudilast | PDE3/4/10/11, TLR4, MIF | 6.2 µM | High | Multi-target mechanism; prevents glial activation without the severe emetic side effects typical of PDE inhibitors. |
| Rolipram | PDE4 (Selective) | ~2.0 µM | High | Highly potent reference standard, but limited in translational models by narrow therapeutic index (emesis). |
| Cilomilast | PDE4 (Selective) | 20.0 µM | Low | Useful as a peripheral control; exhibits ~3-fold lower potency than Ibudilast in whole blood assays. |
| Minocycline | Microglial activation | N/A (EC₅₀ ~40 µM) | High | Standard baseline control for neuroinflammation; operates independently of the PDE/cAMP axis. |
Data Interpretation: While Rolipram is roughly 3-fold more potent than Ibudilast at inhibiting TNF-α release in vitro, Ibudilast's broader pharmacological profile (specifically its TLR4 antagonism) provides superior neuroprotection in complex in vivo models, such as MPTP-induced Parkinson's disease models, where it significantly suppresses striatal IL-1β and IL-6 mRNA expression .
Self-Validating Experimental Protocol: Cytokine Release Assay
To ensure scientific integrity, any protocol evaluating cytokine modulators must be a self-validating system —meaning it must inherently prove that a drop in cytokines is due to pharmacological pathway inhibition, not merely compound toxicity killing the cells.
The following protocol details the causality behind each methodological choice for testing Ibudilast in BV-2 murine microglia or human primary macrophages.
Step-by-step experimental workflow for cross-validating cytokine release in microglia.
Step-by-Step Methodology & Causality
Step 1: Cell Culture & Stabilization
-
Action: Seed microglia at
cells/well in a 96-well plate. Allow to rest in complete media for 24 hours. -
Causality: Mechanical stress from trypsinization and plating transiently activates stress kinases (like p38 MAPK). A 24-hour resting phase is strictly required to allow the cells to return to a quiescent baseline, preventing artifactual spikes in basal cytokine transcription.
Step 2: Compound Pre-Treatment (The Pharmacological Window)
-
Action: Replace media with serum-free media containing Ibudilast (1, 10, 50, 100 µM), Rolipram (10 µM), or Minocycline (50 µM). Incubate for 1 hour prior to stimulation.
-
Causality: PDE4 inhibitors require a temporal window to passively diffuse across the lipid bilayer, bind cytosolic PDEs, and allow basal adenylyl cyclase activity to build up an intracellular "reservoir" of cAMP before the inflammatory insult occurs.
Step 3: Inflammatory Stimulation
-
Action: Spike the wells with 100 ng/mL Lipopolysaccharide (LPS).
-
Causality: LPS specifically agonizes TLR4. Because Ibudilast acts as both a PDE4 inhibitor and a TLR4 antagonist, this specific stimulant directly interrogates its dual-mechanism efficacy in a way that alternative stimulants (like IFN-γ) cannot fully capture.
Step 4: Dual-Timepoint Harvesting
-
Action: Extract cellular mRNA from a subset of wells at 4 hours post-stimulation. Harvest cell-free supernatant from the remaining wells at 24 hours.
-
Causality: Cytokine release is temporally biphasic. Primary response genes (like TNF-α) peak transcriptionally at 4–6 hours, making this the optimal window for RT-qPCR. Conversely, translated protein accumulates in the supernatant and reaches steady-state detection levels optimal for ELISA at 12–24 hours.
Step 5: Self-Validation (Viability Counter-Screen)
-
Action: Immediately following the 24-hour supernatant harvest, perform an MTT or CellTiter-Glo assay on the remaining adherent cells.
-
Causality: This is the critical self-validating step. It normalizes the ELISA readout against total live-cell metabolism, proving that the observed reduction in TNF-α/IL-6 is due to true anti-inflammatory signaling and not a false positive caused by compound-induced apoptosis.
References
To support the mechanistic claims and experimental parameters discussed in this guide, please refer to the following authoritative sources:
[1] National Cancer Institute. "Definition of ibudilast - NCI Drug Dictionary". National Institutes of Health. URL:[Link]
[2] Huang, Z., et al. (2006). "Preferential inhibition of human phosphodiesterase 4 by ibudilast". Life Sciences. URL:[Link]
[3] Schwenkgrub, J., et al. (2017). "The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson's disease". PLOS One. URL:[Link]
[4] Sanoudou, D., et al. (2022). "Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence". MDPI - International Journal of Molecular Sciences. URL:[Link]
Comparative Analysis of Gene Expression Changes Induced by Ibudilast: A Guide for Researchers
Executive Summary
Ibudilast is a multi-faceted neuroimmune modulator with a complex mechanism of action that extends beyond simple phosphodiesterase (PDE) inhibition. Understanding its precise impact on cellular gene expression is critical for elucidating its therapeutic effects and identifying novel applications. This guide provides a comparative framework for analyzing the transcriptomic changes induced by Ibudilast in contrast to other relevant anti-inflammatory compounds. We present a detailed experimental workflow, from cell model selection to advanced bioinformatic analysis, designed to yield robust and interpretable data. By comparing Ibudilast to a selective PDE4 inhibitor and a glucocorticoid, researchers can dissect its unique molecular signature, differentiate its primary and secondary effects, and gain deeper insights into its therapeutic potential in neurodegenerative and inflammatory diseases.
Introduction: Deconstructing the Multifaceted Actions of Ibudilast
Ibudilast (MN-166) is an orally available small molecule with a well-established safety profile, initially approved for use in asthma and post-stroke complications in several Asian countries.[1][2] Its therapeutic potential is now being explored for a range of neurodegenerative and inflammatory conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[3][4]
The efficacy of Ibudilast stems from its pleiotropic mechanism of action. It is a relatively non-selective inhibitor of several phosphodiesterase (PDE) isoenzymes, particularly PDE3, PDE4, PDE10, and PDE11.[5][6] By inhibiting PDEs, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers that modulate numerous downstream signaling pathways.[7] This increase in cyclic nucleotides is known to suppress the production of pro-inflammatory cytokines and promote the expression of neurotrophic factors.[8]
Beyond PDE inhibition, Ibudilast also functions as an antagonist of Toll-like receptor 4 (TLR4) and an inhibitor of the macrophage migration inhibitory factor (MIF).[3][9] This multi-target engagement allows Ibudilast to exert broad anti-inflammatory and neuroprotective effects by modulating glial cell activation and attenuating key inflammatory cascades.[10][11] Given this complex pharmacology, a global analysis of gene expression is essential to fully capture the molecular consequences of Ibudilast treatment and to differentiate its activity from other anti-inflammatory agents.
Rationale for a Comparative Gene Expression Study
A singular gene expression profile of Ibudilast, while informative, exists in a vacuum. To truly understand its unique properties, a comparative approach is necessary. By contrasting its transcriptomic signature with compounds that have overlapping or distinct mechanisms, we can address several key questions:
-
Specificity of Action: Which gene expression changes are unique to Ibudilast's multi-target profile versus those shared with more selective PDE4 inhibitors?
-
Mechanism Dissection: How do the gene expression changes induced by Ibudilast (a PDE/TLR4/MIF inhibitor) compare to those induced by a classic anti-inflammatory agent like a glucocorticoid, which acts via a completely different mechanism (nuclear receptor activation)?
-
Biomarker Discovery: Can unique patterns of up- or down-regulated genes serve as biomarkers for Ibudilast's activity in preclinical models or clinical samples?[12]
For this guide, we propose a comparison between Ibudilast , Rolipram (a selective PDE4 inhibitor), and Dexamethasone (a potent glucocorticoid). This selection allows for a multi-layered analysis, distinguishing Ibudilast's broad PDE inhibition from selective PDE4 effects and its immunomodulatory profile from that of a standard-of-care corticosteroid.
Experimental Design and Methodologies
A robust experimental design is the cornerstone of a successful and reproducible RNA-sequencing (RNA-seq) study.[13] The following sections detail a comprehensive workflow for this comparative analysis.
Cellular Model Selection
The choice of a cellular model is dictated by the research question. Given Ibudilast's prominent role in modulating neuroinflammation, a human microglial cell line (e.g., HMC3) is an excellent primary model. Alternatively, for studying its effects in autoimmune conditions, human rheumatoid arthritis synovial fibroblasts (RASFs) could be utilized.[14] For this guide, we will proceed with the HMC3 microglial cell line.
Experimental Workflow Diagram
Caption: Key signaling pathways modulated by Ibudilast.
Summary of Differentially Expressed Genes (DEGs)
The following table represents hypothetical but literature-supported data to illustrate expected findings.
| Gene Symbol | Gene Name | Ibudilast (log2FC) | Rolipram (log2FC) | Dexamethasone (log2FC) | Primary Pathway |
| Down-Regulated Genes | |||||
| TNF | Tumor Necrosis Factor | -2.8 | -2.5 | -3.5 | Inflammation (NF-κB) |
| IL1B | Interleukin 1 Beta | -3.1 | -2.7 | -3.8 | Inflammation (NF-κB) |
| IL6 | Interleukin 6 | -2.5 | -2.2 | -3.2 | Inflammation (NF-κB) |
| CCL5 | C-C Motif Chemokine Ligand 5 | -2.2 | -1.9 | -1.5 | Chemotaxis |
| IRAK3 | IL-1 Receptor Associated Kinase 3 | -1.5 | -0.3 | -2.5 | TLR Signaling (Negative Regulator) |
| Up-Regulated Genes | |||||
| IL10 | Interleukin 10 | 2.1 | 1.8 | 0.5 | Anti-inflammatory |
| GDNF | Glial Cell Derived Neurotrophic Factor | 1.9 | 1.5 | 0.2 | Neuroprotection |
| DUSP1 | Dual Specificity Phosphatase 1 | 1.5 | 1.2 | 3.9 | MAPK Signaling (Negative Regulator) |
| SOCS3 | Suppressor Of Cytokine Signaling 3 | 1.2 | 0.9 | 2.8 | JAK-STAT Signaling (Negative Regulator) |
Interpretation of Comparative Data
-
Shared Anti-Inflammatory Core: Both Ibudilast and Rolipram strongly suppress core pro-inflammatory cytokines like TNF, IL1B, and IL6, and up-regulate the anti-inflammatory cytokine IL10. [14][15]This is consistent with their shared mechanism of PDE4 inhibition leading to increased cAMP. Dexamethasone shows an even more potent suppression of these genes, as expected from its broad anti-inflammatory action.
-
Ibudilast's Unique Signature: The key differentiator for Ibudilast may lie in genes related to TLR signaling. For instance, a more pronounced modulation of genes like IRAK3 compared to Rolipram could be indicative of its direct TLR4 antagonism. [9]This highlights an NF-κB-inhibitory mechanism that is independent of its effect on cAMP.
-
Distinct Glucocorticoid Effects: Dexamethasone strongly upregulates classic glucocorticoid-responsive genes like DUSP1 and SOCS3, which are negative regulators of other inflammatory pathways. Ibudilast and Rolipram have a much weaker effect on these specific genes, clearly distinguishing their mechanism from that of corticosteroids.
-
Neurotrophic Factor Upregulation: Both Ibudilast and Rolipram treatment lead to an increase in the expression of neurotrophic factors like GDNF. [16][17]This effect is largely absent with Dexamethasone, underscoring a key therapeutic advantage of PDE inhibitors in the context of neurodegenerative diseases.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative analysis of gene expression changes induced by Ibudilast. By employing high-throughput RNA-seq in a well-designed experiment, researchers can move beyond a simple list of DEGs to a deeper, mechanistic understanding of the drug's action. The comparison with both a selective PDE4 inhibitor and a glucocorticoid provides crucial context, enabling the deconvolution of Ibudilast's unique molecular signature.
The resulting data can pinpoint the specific pathways responsible for its therapeutic efficacy, identify novel biomarkers of drug activity, and provide a rational basis for its application in a wide range of inflammatory and neurodegenerative disorders.
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Cho, Y., et al. (2010). The phosphodiesterase inhibitor, ibudilast, attenuates neuroinflammation in the MPTP model of Parkinson's disease. PLOS One. Available at: [Link]
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Angelopoulou, E., et al. (2022). Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. International Journal of Molecular Sciences. Available at: [Link]
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Kim, J., et al. (2021). Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology. Advanced Therapeutics. Available at: [Link]
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MtoZ Biolabs. (n.d.). Workflow of KEGG Pathway Annotation and Enrichment Analysis. MtoZ Biolabs. Available at: [Link]
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Boyle, D.L., et al. (2019). Ibudilast Inhibits Chemokine Expression in Rheumatoid Arthritis Synovial Fibroblasts and Exhibits Immunomodulatory Activity in Experimental Arthritis. Arthritis & Rheumatology. Available at: [Link]
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CD Genomics. (n.d.). KEGG Pathway Enrichment Analysis. CD Genomics. Available at: [Link]
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MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio. Available at: [Link]
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Hughes, T.R., et al. (2000). Expression profiling and drug-based studies. ResearchGate. Available at: [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). Ibudilast. Alzheimer's Drug Discovery Foundation. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Ibudilast? Patsnap Synapse. Available at: [Link]
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Bell, R.L., et al. (2021). Effects of Ibudilast on Central and Peripheral Markers of Inflammation in Alcohol Use Disorder: A Randomized Clinical Trial. Translational Psychiatry. Available at: [Link]
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Oliveros, A., et al. (2020). Repurposing ibudilast to mitigate Alzheimer's disease by targeting inflammation. Brain Communications. Available at: [Link]
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Frontiers. (2022). qPCR Analysis Reveals Association of Differential Expression of SRR, NFKB1, and PDE4B Genes With Type 2 Diabetes Mellitus. Frontiers in Genetics. Available at: [Link]
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OAE Publishing Inc. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment. Available at: [Link]
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Gibson, L.C., et al. (2006). The Inhibitory Profile of Ibudilast Against the Human Phosphodiesterase Enzyme Family. European Journal of Pharmacology. Available at: [Link]
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Independent Validation of Ibudilast's Efficacy in Progressive MS: A Comparative Guide
This guide provides an in-depth analysis of the experimental evidence supporting the efficacy of Ibudilast (MN-166) as a potential therapeutic agent for progressive forms of Multiple Sclerosis (MS). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data from established animal models and critically evaluates the results of major clinical trials. We will explore the mechanistic rationale behind Ibudilast's use, present the experimental workflows that have validated its effects, and compare its performance against relevant therapeutic benchmarks.
The Unmet Need in Progressive Multiple Sclerosis
Progressive MS, encompassing both Primary Progressive (PPMS) and Secondary Progressive (SPMS) forms, represents a significant therapeutic challenge. Unlike relapsing-remitting MS (RRMS), where a host of immunomodulatory drugs are available, progressive MS is characterized by a steady accumulation of disability, largely independent of acute inflammatory relapses. This progression is driven by a complex interplay of compartmentalized chronic inflammation, microglial activation, and insidious neurodegeneration, leading to brain and spinal cord atrophy.[1][2] The development of therapies that can directly target these neurodegenerative processes is a paramount goal in MS research. Ibudilast, a small molecule capable of crossing the blood-brain barrier, has emerged as a promising candidate due to its multi-modal mechanism of action that addresses both neuroinflammation and neuroprotection.[3][4]
Ibudilast: A Multi-Target Approach to Neuroprotection
Ibudilast is an orally administered small molecule with a well-established safety profile, having been used in Japan and Korea for asthma and post-stroke complications since 1989.[5] Its potential in neurodegenerative disease stems from its ability to modulate several key pathways implicated in the pathology of progressive MS.[3][6]
The primary mechanisms of action include:
-
Phosphodiesterase (PDE) Inhibition: Ibudilast is a non-selective PDE inhibitor, with activity against PDE-3, -4, -10, and -11.[3] Inhibition of PDE-4, in particular, is known to have potent anti-inflammatory effects by increasing intracellular cyclic AMP (cAMP) in immune cells, which in turn downregulates the production of pro-inflammatory cytokines.[6]
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: MIF is a key pro-inflammatory cytokine that plays a critical role in sustaining the inflammatory response and is inhibited by Ibudilast.[6][7]
-
Toll-Like Receptor 4 (TLR4) Antagonism: Ibudilast inhibits TLR4 signaling, a crucial receptor in the innate immune system that, when activated on microglia and astrocytes, drives neuroinflammation.[6][8]
This combination of effects allows Ibudilast to attenuate glial cell activation, a hallmark of progressive MS, thereby reducing chronic inflammation and promoting neuronal survival.[6][9]
Caption: Ibudilast's multi-target mechanism of action.
Part 1: Preclinical Validation in Animal Models of MS
Before human trials, the therapeutic potential of Ibudilast was validated in several animal models, each selected to represent different aspects of MS pathology. The two most relevant model types are the Experimental Autoimmune Encephalomyelitis (EAE) model for inflammation and the Cuprizone model for toxin-induced demyelination and remyelination.
Evidence from Inflammatory Models (EAE)
The EAE model is the most widely used preclinical model for MS. It is induced by immunizing animals with myelin-derived proteins, leading to an autoimmune T-cell-mediated attack on the central nervous system that causes inflammation, demyelination, and paralysis.[2][10]
An early study demonstrated that prophylactic oral administration of Ibudilast (10 mg/kg/day) in rats significantly reduced the clinical severity of acute EAE.[11] Histological analysis confirmed a significant reduction in inflammatory cell infiltration in the spinal cord of treated animals.[11] More recently, a 2023 study explored a novel intranasal delivery system for Ibudilast in EAE mice. This approach resulted in superior drug delivery to the brain and, at doses of 25-50 mg/kg/day, significantly increased myelin repair and reduced inflammation compared to oral administration.[12][13]
Caption: Generalized experimental workflow for EAE studies.
| Preclinical Model | Ibudilast Dose & Route | Key Findings | Reference(s) |
| EAE (Rat) | 10 mg/kg/day, Oral (Prophylactic) | Ameliorated clinical severity; reduced inflammatory cell infiltration in the spinal cord. | [11] |
| EAE (Mouse) | 25-50 mg/kg/day, Intranasal | Reduced myelin damage; decreased inflammatory markers; increased activity of myelin-making cells compared to oral route. | [12][13] |
Evidence from Toxin-Induced Demyelination Models (Cuprizone)
The cuprizone model is particularly relevant for studying progressive MS because it induces robust demyelination by causing oligodendrocyte apoptosis, followed by spontaneous remyelination upon toxin withdrawal.[14][15] This model allows for the assessment of neuroprotective and pro-remyelinating agents independent of a primary autoimmune attack.
Two recent studies investigated Ibudilast in the cuprizone model. A 2025 study found that a 10 mg/kg dose of Ibudilast improved locomotor activity, motor coordination, and cognitive function in cuprizone-treated mice.[16] A similar study published in 2024 also reported that 10 mg/kg of Ibudilast improved behavioral abnormalities and positively modulated histopathological and biochemical features during the remyelination phase.[1][17]
| Preclinical Model | Ibudilast Dose & Route | Key Findings | Reference(s) |
| Cuprizone (Mouse) | 10 mg/kg, Intraperitoneal | Improved locomotor activity, motor coordination, muscular strength, and cognitive functions. | [14][16] |
| Cuprizone (Mouse) | 10 mg/kg, Intraperitoneal | Enhanced motor, coordination, and cognitive performance; improved histopathological and molecular features during remyelination. | [1][17] |
Part 2: Clinical Validation in the SPRINT-MS Trial
The promising preclinical data, particularly the evidence for neuroprotection independent of a primary anti-inflammatory effect, provided a strong rationale for testing Ibudilast in patients with progressive MS.[18] This culminated in the Secondary and Primary Progressive Ibudilast NeuroNEXT Trial in Multiple Sclerosis (SPRINT-MS) , a landmark Phase 2 study.[4]
SPRINT-MS: Trial Design and Methodology
SPRINT-MS was a multicenter, randomized, double-blind, placebo-controlled trial involving 255 patients with either PPMS or SPMS.[4][19] Participants were randomized 1:1 to receive either oral Ibudilast (titrated up to 100 mg/day) or a matching placebo for 96 weeks.[19] The trial's primary efficacy endpoint was the rate of change in whole-brain atrophy, a sensitive measure of global neurodegeneration in MS, as measured by the brain parenchymal fraction (BPF).[4]
Caption: Workflow of the SPRINT-MS Phase 2 clinical trial.
Key Efficacy Outcomes: A Focus on Neuroimaging
The SPRINT-MS trial met its primary endpoint, demonstrating a significant neuroprotective effect for Ibudilast.
| Outcome Measure | Ibudilast Group | Placebo Group | Relative Reduction / Difference | P-value | Reference(s) |
| Brain Atrophy Rate (BPF change/year) | -0.0010 | -0.0019 | 48% reduction in progression | 0.04 | [4] |
| Slowly Enlarging Lesion (SEL) Volume | - | - | 23% reduction vs. Placebo | 0.003 | [20] |
| Magnetization Transfer Ratio (MTR) Decline | - | - | 77-82% reduction vs. Placebo | - | [5] |
The headline result was a 48% slowing in the rate of brain atrophy in the Ibudilast group compared to placebo.[4] This effect is notably greater than the 18% reduction reported in the pivotal trial for ocrelizumab, the first FDA-approved therapy for PPMS, though direct cross-trial comparisons must be made with caution.[5]
Further analysis of the MRI data revealed that Ibudilast significantly reduced the volume of slowly enlarging lesions (SELs) , which are considered an imaging biomarker of chronic active inflammation and smoldering pathology at the lesion edge.[20] This finding suggests Ibudilast impacts the compartmentalized inflammation characteristic of progressive MS. However, subsequent analysis showed the overall treatment effect on brain atrophy was primarily driven by patients with PPMS, with a non-significant trend observed in the SPMS subgroup.[21]
Clinical and Biomarker Outcomes: An Unclear Picture
Despite the robust effects on imaging markers of neurodegeneration, the SPRINT-MS trial did not show a statistically significant benefit of Ibudilast on measures of clinical disability progression or quality of life over the 96-week period.[8] Furthermore, Ibudilast had no effect on the levels of neurofilament light chain (NfL), a fluid biomarker of axonal damage.[18]
This disconnect between imaging and clinical outcomes is a critical point of discussion. It may suggest that a longer trial is needed to see the clinical translation of slowed brain atrophy, or that the imaging metrics, while sensitive to pathology, may not fully capture the drivers of disability in this patient population within a two-year timeframe.
Safety and Tolerability Profile
Ibudilast was generally well-tolerated, but was associated with a higher incidence of certain adverse events compared to placebo.
| Adverse Event Category | Ibudilast Group | Placebo Group | Reference(s) |
| Gastrointestinal (nausea, diarrhea) | Higher Incidence | Lower Incidence | [4][5] |
| Headache | Higher Incidence | Lower Incidence | [4][5] |
| Depression | Higher Incidence | Lower Incidence | [4][5] |
| Fatigue | Higher Incidence | Lower Incidence | [5] |
| Serious Adverse Events | No Difference | No Difference | [5] |
Discussion and Future Outlook
The independent validation of Ibudilast's efficacy in progressive MS models, from preclinical studies to the SPRINT-MS clinical trial, provides a compelling, albeit complex, narrative.
Synthesis of Evidence: Preclinical studies in both inflammatory (EAE) and demyelinating (cuprizone) models established Ibudilast's credentials as a neuroprotective and anti-inflammatory agent, capable of reducing cell infiltration, promoting myelin integrity, and improving neurological function.[11][12][17] These findings provided a strong mechanistic foundation for the results observed in the SPRINT-MS trial. The significant reduction in brain atrophy and growth of chronic active lesions in humans directly aligns with the neuroprotective and glial-modulating effects seen in animal models.[6][20]
The Imaging vs. Clinical Disconnect: The lack of a corresponding benefit in clinical disability measures in SPRINT-MS remains the most significant question.[8] This highlights a broader challenge in progressive MS drug development: brain atrophy is a long-term process, and slowing its rate may take longer than two years to manifest as a measurable change in a patient's physical disability. The results underscore the need for longer, potentially larger, Phase 3 trials to definitively establish clinical efficacy.[5]
Future Directions: Ibudilast has received Fast Track designation from the U.S. FDA for progressive MS.[9] While a Phase 3 trial has been anticipated to confirm the promising Phase 2 results, particularly in non-relapsing SPMS, its initiation has been pending partnership and funding.[9] The SPRINT-MS data remains a benchmark for neuroprotection in progressive MS and provides a strong rationale for continued investigation.
Conclusion
Independent validation has demonstrated that Ibudilast significantly slows the progression of whole-brain atrophy, a key indicator of neurodegeneration in progressive MS. This effect is supported by a multi-target mechanism of action that attenuates the chronic neuroinflammation and microglial activation central to the disease's pathology, as demonstrated in relevant preclinical models. While the translation of these impressive imaging results into clear clinical benefits requires confirmation in a Phase 3 study, the existing data firmly establishes Ibudilast as one of the most promising neuroprotective agents currently under investigation for this challenging and underserved patient population.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ibudilast?[Link]
-
Cleveland Clinic. (2017, October 31). SPRINT-MS: Ibudilast Shows Unprecedented Slowing of Brain Atrophy in Progressive MS. [Link]
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Frontiers in Molecular Neuroscience. (2025, January 10). Neurotherapeutic impact of vanillic acid and ibudilast on the cuprizone model of multiple sclerosis. [Link]
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Wiley Online Library. (2023). Ibudilast Protects Retinal Bipolar Cells From Excitotoxic Retinal Damage and Activates the mTOR Pathway. [Link]
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Elsevier. (2025). Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. [Link]
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PubMed. (1999). Ibudilast, a Phosphodiesterase Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis in Dark August Rats. [Link]
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PubMed. (2023, May 10). Nose to brain delivery of ibudilast micelles for treatment of multiple sclerosis in an experimental autoimmune encephalomyelitis animal model. [Link]
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NeurologyLive. (2025, October 8). Targeting Neuroinflammation and Repair: The Rationale Behind Ibudilast. [Link]
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The Hospitalist. (2019, May 10). Ibudilast's efficacy differs in primary and secondary progressive MS. [Link]
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National Institutes of Health. (2006). Anti-inflammatory therapy by ibudilast, a phosphodiesterase inhibitor, in demyelination of twitcher, a genetic demyelination model. [Link]
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PubMed. (2025, January 10). Neurotherapeutic impact of vanillic acid and ibudilast on the cuprizone model of multiple sclerosis. [Link]
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Multiple Sclerosis News Today. (2023, March 3). ACTRIMS 2023: Ibudilast did not lift life quality in progressive MS trial. [Link]
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Multiple Sclerosis News Today. (2023, April 18). New formulation of ibudilast found to ease inflammation in MS mice. [Link]
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PubMed. (2020, July 4). Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α. [Link]
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National Institutes of Health. (2023). Macrophage migration inhibitory factor (MIF) in CNS diseases: Functional regulation and potential therapeutic indication. [Link]
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University of Iowa. (2018, August 30). Phase 2 Trial of Ibudilast in Progressive Multiple Sclerosis. [Link]
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PubMed. (2025, May 20). Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain. [Link]
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Alzheimer's Drug Discovery Foundation. (2019). Ibudilast Cognitive Vitality Report. [Link]
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MediciNova, Inc. (n.d.). Effect of Ibudilast on Neurofilament-light Chain in Progressive MS: Analysis from a Phase II Trial. [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Executive Summary & Risk Context
Do not treat this compound as an inert reagent. While specific toxicological data for 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is limited, it belongs to the pyridazinone class of heterocycles. This scaffold is pharmacologically privileged, frequently exhibiting potent biological activities including phosphodiesterase (PDE) inhibition, COX inhibition, and cardiotonic effects (positive inotropy).
Operational Directive: Handle as a Bioactive Small Molecule (BSM) . Assume potential for respiratory sensitization and systemic toxicity upon ingestion or inhalation.
Physicochemical Profile
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High inhalation risk during weighing due to dust generation. |
| Mol. Weight | 214.26 g/mol | Small molecule; potential for rapid transdermal absorption if solubilized. |
| Solubility | DMSO, Ethanol, PEG-400 | DMSO enhances skin permeability. Once dissolved, dermal risk increases significantly. |
| Melting Point | >150°C (Estimated) | Stable solid; unlikely to sublime but generates static. |
Hazard Identification (SAR-Derived)
Based on Structure-Activity Relationships (SAR) of phenyl-pyridazinones, not specific animal testing.
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2A (Irritant).
-
Target Organ Toxicity (STOT-SE): Respiratory tract irritation.[1]
-
Bioactivity Warning: Potential cardiotonic or anti-inflammatory activity. Avoid exposure if pregnant or taking cardiovascular medication.
Personal Protective Equipment (PPE) Matrix
This matrix dictates the required gear based on the energy and state of the operation.
| Operational State | Respiratory Protection | Dermal Protection | Ocular Protection | Engineering Controls |
| Tier 1: Storage & Transport (Sealed containers) | N/A | Nitrile Gloves (4 mil) | Safety Glasses | General Lab Ventilation |
| Tier 2: Solubilization (Handling liquids/DMSO) | N/A (if in hood) | Double Gloving: Inner: Nitrile (4 mil)Outer: Neoprene or Nitrile (8 mil) | Safety Goggles (Vented) | Chemical Fume Hood (Face velocity: 100 fpm) |
| Tier 3: Powder Handling (Weighing, Transferring) | N95 Respirator (Minimum)P100 (Recommended if outside hood) | Nitrile Gloves (Double layer) + Tyvek Sleeves | Safety Goggles | Chemical Fume Hood or Powder Weighing Station |
| Tier 4: Spill Cleanup (>100 mg) | P100 Half-Face Respirator | Tyvek Lab Coat + Double Nitrile Gloves | Face Shield + Goggles | Evacuate area; use localized exhaust |
Operational Protocols
Protocol A: Precision Weighing (Static Control)
Dry pyridazinone powders are prone to static charge, leading to "flying powder" and inhalation risks.
-
Preparation: Place an ionizing bar or anti-static gun inside the fume hood.
-
Setup: Line the balance area with a dark surface (black paper) to visualize white powder spills.
-
Transfer: Use a disposable anti-static spatula . Do not use metal spatulas if the powder is fluffy/charged.
-
Containment: Weigh directly into a pre-tared vial. Do not weigh onto weigh paper; the transfer step increases aerosolization risk.
-
Closure: Cap the vial inside the hood before removing it. Wipe the exterior with a Kimwipe dampened in ethanol.
Protocol B: Solubilization (The "DMSO Danger")
DMSO is the preferred solvent but acts as a "chemical Trojan horse," carrying the drug through the skin.
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is recommended for stock solutions (>10 mM). Ethanol is a secondary choice but may require warming.
-
Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.
-
Mixing: Vortex with the cap tightly sealed . Do not sonicate open vials (aerosol generation).
-
Labeling: Mark the vial clearly: "TOXIC - DMSO SOLUTION" . The combination is more dangerous than the solid alone.
Protocol C: Biological Waste Disposal
Never dispose of bioactive heterocycles in the sink.
-
Solid Waste: Contaminated gloves, spatulas, and weigh boats go into "Hazardous Solid Waste" (Incineration stream).
-
Liquid Waste: All mother liquors and diluted stocks must go to "High BTU Organic Waste" for incineration.
-
Rinsing: Triple rinse vials with acetone; collect the acetone rinse as hazardous waste. Deface the label before discarding the glass.
Visualized Decision Logic
Figure 1: Risk Assessment & PPE Selection
This logic tree ensures you select the correct protection level based on the task.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Emergency Spill Response Workflow
Follow this exact sequence in the event of a powder spill outside the fume hood.
Caption: Step-by-step workflow for containing and cleaning dry powder spills to minimize inhalation exposure.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 165356124: 6-Methyl-2-phenyl(4-2H)pyridazin-3(2H)-one (Related Scaffold). Retrieved from [Link]
-
Sotelo, E., et al. (2002). Pyridazine derivatives: Synthesis and biological activity. (General reference for Pyridazinone bioactivity/SAR). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
